(R)-2-((tert-Butoxycarbonyl)amino)-2,3-dimethylbutanoic acid
Description
Properties
IUPAC Name |
(2R)-2,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-7(2)11(6,8(13)14)12-9(15)16-10(3,4)5/h7H,1-6H3,(H,12,15)(H,13,14)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXPBQQXWXZWBMK-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@](C)(C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to (R)-2-((tert-Butoxycarbonyl)amino)-2,3-dimethylbutanoic Acid
CAS Number: 53940-90-2
A Note on Stereochemistry
It is critical to note that the CAS number 53940-90-2 has been variously assigned to both the (R) and (S) enantiomers in different chemical databases and by various suppliers. For the purposes of this technical guide, we will adhere to the assignment of CAS 53940-90-2 to the (R)-enantiomer , also known as Boc-D-α-methyl-valine. Researchers and drug development professionals are strongly advised to verify the stereochemistry of the material from their specific supplier through analytical means.
Introduction: The Significance of Sterically Hindered α,α-Disubstituted Amino Acids
(R)-2-((tert-Butoxycarbonyl)amino)-2,3-dimethylbutanoic acid is a non-proteinogenic, chiral α,α-disubstituted amino acid. Its structure is characterized by two key features: the tert-butoxycarbonyl (Boc) protecting group on the α-amino group and the presence of two methyl groups at the α and β positions, creating a sterically demanding quaternary carbon center.
These structural motifs impart unique properties that are highly sought after in medicinal chemistry and peptide design. The α,α-disubstitution introduces significant conformational constraints on the peptide backbone, forcing specific secondary structures such as helices or turns. This conformational rigidity is a powerful tool for designing peptides with enhanced biological activity, improved metabolic stability against enzymatic degradation, and better receptor binding affinity. The Boc group provides a stable, acid-labile protecting group essential for controlled, stepwise peptide synthesis.
This guide provides a comprehensive overview of the synthesis, characterization, and applications of this unique building block for researchers and professionals in drug development.
Physicochemical Properties
A summary of the key physicochemical properties is presented below.
| Property | Value |
| CAS Number | 53940-90-2 |
| Molecular Formula | C₁₁H₂₁NO₄ |
| Molecular Weight | 231.29 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in organic solvents such as methanol, DMF, and dichloromethane. |
| Storage | 2-8°C, protected from light. |
Synthesis and Manufacturing
The synthesis of enantiomerically pure this compound is a multi-step process that requires stringent control of stereochemistry. The primary challenge lies in the creation of the chiral quaternary α-carbon. The overall synthetic workflow can be logically divided into two main stages: the asymmetric synthesis of the core amino acid, (R)-2-amino-2,3-dimethylbutanoic acid, followed by the protection of the α-amino group.
Caption: General two-stage synthetic workflow.
Enantioselective Synthesis of (R)-2-amino-2,3-dimethylbutanoic acid
Several strategies have been developed for the asymmetric synthesis of α,α-disubstituted amino acids. One of the most reliable methods involves the use of chiral auxiliaries to direct the stereoselective alkylation of an enolate.
Methodology: Diastereoselective Alkylation using a Chiral Auxiliary
A common and effective approach utilizes a chiral auxiliary, such as one derived from L-valine, to create a chiral environment that directs the incoming alkyl group to a specific face of the molecule.[1]
Experimental Protocol (Illustrative) :
-
Preparation of the Chiral Template: The synthesis begins by creating a chiral heterocyclic intermediate, for example, by condensing L-valine methyl ester with another amino acid derivative to form a diketopiperazine, which is then converted to its bis-lactim ether.[1]
-
Metalation: The bis-lactim ether is deprotonated at a low temperature (e.g., -78°C) using a strong base like n-butyllithium to form a nucleophilic enolate.
-
Diastereoselective Alkylation: The enolate is then reacted with a methylating agent (e.g., methyl iodide). The steric bulk of the chiral auxiliary (the isopropyl group from valine) directs the methyl group to the opposite face of the molecule, inducing the desired (R) configuration at the α-carbon.
-
Hydrolysis and Purification: The resulting diastereomerically enriched product is hydrolyzed under acidic conditions to cleave the chiral auxiliary and liberate the methyl ester of (R)-2-amino-2,3-dimethylbutanoic acid. The chiral auxiliary can often be recovered. The amino acid ester is then saponified to the free amino acid.
Boc Protection of the α-Amino Group
The final step is the protection of the primary amine with the tert-butoxycarbonyl (Boc) group. This is a standard procedure in peptide chemistry.[2]
Experimental Protocol :
-
Dissolution: The synthesized (R)-2-amino-2,3-dimethylbutanoic acid (1 equivalent) is dissolved in a suitable solvent system, such as a mixture of tetrahydrofuran (THF) and water.
-
Basification: A base, such as triethylamine (TEA) or sodium hydroxide, is added to deprotonate the amino group, rendering it nucleophilic.
-
Addition of Boc Anhydride: Di-tert-butyl dicarbonate (Boc₂O, ~1.1 equivalents) is added to the reaction mixture.
-
Reaction: The reaction is stirred at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: The reaction mixture is typically acidified and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed, dried, and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the final product.
Caption: Boc protection reaction overview.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and enantiomeric integrity of the final product.
Spectroscopic Analysis
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the nine protons of the Boc group at approximately 1.45 ppm. The methyl groups of the isopropyl moiety will appear as doublets, and the methine proton as a multiplet. The α-methyl group will be a singlet. The NH proton of the carbamate will appear as a singlet, which may be broad.
-
¹³C NMR: The carbon spectrum will show distinct signals for all 11 carbons. Key signals include the carbonyl of the Boc group (~155 ppm), the carboxylic acid carbonyl (~175 ppm), the quaternary carbon of the Boc group (~80 ppm), and the chiral α-carbon.
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) will typically show the [M+H]⁺ or [M+Na]⁺ adducts, confirming the molecular weight of 231.29 g/mol .
Chiral Purity Analysis
Ensuring the enantiomeric excess (e.e.) of the final product is paramount. This is typically achieved using chiral High-Performance Liquid Chromatography (HPLC).
Methodology: Chiral HPLC
-
Column Selection: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose or cellulose (e.g., CHIRALPAK® series), are highly effective for separating enantiomers of N-protected amino acids.[5]
-
Mobile Phase: The separation is typically performed under normal-phase or reversed-phase conditions. A common mobile phase for normal-phase separation consists of a mixture of hexane and isopropanol, often with a small amount of an acidic modifier like trifluoroacetic acid (TFA) to improve peak shape.
-
Detection: Detection is usually performed using a UV detector, typically at a wavelength around 210-220 nm.
-
Validation: The method must be validated by running a sample of the racemic mixture to confirm the separation of the two enantiomers and to establish their respective retention times.
Applications in Research and Drug Development
The primary application of this compound is as a specialized building block in solid-phase peptide synthesis (SPPS).
Peptide Synthesis and Steric Hindrance
The incorporation of α,α-disubstituted amino acids like Boc-D-α-methyl-valine presents a significant challenge in peptide synthesis due to steric hindrance. The bulky groups surrounding the α-carbon impede the approach of both the activated carboxyl group of the incoming amino acid and the nucleophilic amine of the next amino acid in the sequence.[6][7]
Challenges:
-
Slow Coupling Reactions: Peptide bond formation is often sluggish, requiring longer reaction times and/or elevated temperatures.[6]
-
Incomplete Coupling: Standard coupling reagents may fail to drive the reaction to completion, leading to deletion sequences in the final peptide.
Strategies to Overcome Steric Hindrance:
-
Potent Coupling Reagents: The use of highly reactive coupling reagents is often necessary. Urnoium/aminium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are generally more effective than standard carbodiimides.[8]
-
Double Coupling: A common strategy is to perform the coupling step twice ("double coupling") to ensure all free amines have reacted.[7]
-
Microwave-Assisted SPPS: Microwave energy can be used to accelerate slow coupling reactions, significantly reducing reaction times and improving yields for sterically hindered residues.
Induction of Specific Secondary Structures
The primary reason for incorporating this amino acid is to enforce conformational rigidity. The steric bulk around the α-carbon restricts the possible phi (Φ) and psi (Ψ) dihedral angles of the peptide backbone, strongly promoting the formation of helical structures (often 3₁₀-helices) or well-defined turns.[9] This allows for the rational design of peptidomimetics with stable, predictable three-dimensional structures, which is crucial for optimizing binding to biological targets.
Safety and Handling
As a laboratory chemical, this compound should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and direct contact with skin and eyes. Handle in a well-ventilated area or in a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place, typically refrigerated at 2-8°C.
-
Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.
It is recommended to consult the specific Safety Data Sheet (SDS) provided by the supplier for detailed hazard information and emergency procedures.
Conclusion
This compound is a valuable, albeit challenging, building block for advanced peptide synthesis and drug discovery. Its ability to induce conformational constraints makes it a powerful tool for designing peptides and peptidomimetics with enhanced stability and biological activity. A thorough understanding of its synthesis, characterization, and the specific challenges associated with its use in peptide coupling is essential for its successful application in research and development. The ambiguity surrounding its CAS number necessitates careful verification by the end-user to ensure the correct stereoisomer is being utilized.
References
-
Tanaka, M. (2002). Design and Synthesis of Chiral α,α-Disubstituted Amino Acids and Conformational Study of Their Oligopeptides. Journal of Synthetic Organic Chemistry, Japan, 60(2), 125-136. [Link]
- BOC Sciences. (n.d.). BOC-Amino Acids.
- Li, Z., et al. (2025). Facile Asymmetric Synthesis of α,α-Disubstituted Amino Acid Derivatives with Gold Redox Catalysis Using a Chiral Auxiliary.
-
Tanaka, M., Oba, M., Tamai, K., & Suemune, H. (2001). Asymmetric synthesis of alpha,alpha-disubstituted alpha-amino acids using (S,S)-cyclohexane-1,2-diol as a chiral auxiliary. The Journal of Organic Chemistry, 66(8), 2667-73. [Link]
- Tanaka, M., Oba, M., Tamai, K., & Suemune, H. (2001). Asymmetric Synthesis of α,α-Disubstituted α-Amino Acids Using (S,S)-Cyclohexane-1,2-diol as a Chiral Auxiliary.
- ResearchGate. (n.d.).
-
Schöllkopf, U., Groth, U., Westphalen, K. O., & Deng, C. (n.d.). Enantioselective Synthesis of (R)-α-Methyl-α-amino Acids using L-Valine as Chiral Auxiliary Reagent. KOPS. [Link]
- BenchChem. (2025). Synthesis of N-Boc-N-methyl-D-valine: An In-depth Technical Guide.
-
Young, J., Huang, A., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. PubMed. [Link]
- AAPPTEC. (n.d.).
- Sigma-Aldrich. (n.d.). BOC-ON.
- Semantic Scholar. (n.d.). Coupling efficiencies of amino acids in the solid phase synthesis of peptides.
- BenchChem. (2025). Common side reactions with Boc-protected amino acids and how to avoid them.
- The Royal Society of Chemistry. (n.d.). Table of Contents.
- The Royal Society of Chemistry. (n.d.).
-
Magano, J., et al. (2023). Synthesis of Enantiopure Fmoc-α-Methylvaline. Organic Process Research & Development, 27(11), 2111-2122. [Link]
-
Smith, N. D., Wohlrab, A. M., & Goodman, M. (2005). Enantiocontrolled Synthesis of α-Methyl Amino Acids via Bn2N-α-Methylserine-β-lactone. Organic Chemistry Portal. [Link]
-
PubChem. (n.d.). Boc-L-Valine. National Institutes of Health. [Link]
-
Fields, G. B. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology, 1047, 65-80. [Link]
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Watson International Limited. (n.d.). (R)-2-(tert-butoxycarbonylamino)-2,3-dimethylbutanoic acid CAS 53940-90-2.
-
MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]
- Hilaris Publisher. (2015). Enantioselective Synthesis of β-amino acids: A Review.
- J&K Scientific LLC. (2025). BOC Protection and Deprotection.
-
Zuo, Z., & MacMillan, D. W. C. (2014). Decarboxylative Arylation of α-Amino Acids via Photoredox Catalysis: A One-Step Conversion of Biomass to Drug Pharmacophore. Journal of the American Chemical Society, 136(14), 5257-5260. [Link]
-
Komaravolu, Y., Dama, V. R., & Maringanti, T. C. (n.d.). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. RSC Publishing. [Link]
-
Wang, J., et al. (n.d.). Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions. Chemical Science. [Link]
- Fields, G. B. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology, 1047, 65-80.
- BenchChem. (2025). Technical Support Center: Boc-Protected Amino Acid Coupling.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Peptide Synthesis: The Role of Boc-Protected Amino Acids.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES.
- Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection.
-
PubChem. (n.d.). (2R)-2-{[(tert-butoxy)carbonyl]amino}-3,3-dimethylbutanoic acid. National Institutes of Health. [Link]
-
PubChemLite. (n.d.). 2-{[(tert-butoxy)carbonyl]amino}-2,3-dimethylbutanoic acid. [Link]
- Arctom. (n.d.). CAS NO. 53940-90-2 | (S)-2-(TERT-BUTOXYCARBONYLAMINO)-2,3-DIMETHYLBUTANOIC ACID.
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
- Sigma-Aldrich. (n.d.). Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON.
- Google Patents. (n.d.). CN1793110A - Process for preparing Boc protected amino acid by (Boc) O.
- ResearchGate. (n.d.).
-
Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]
- Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection.
- Sigma-Aldrich. (n.d.).
- Phenomenex. (n.d.).
Sources
- 1. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 2. jk-sci.com [jk-sci.com]
- 3. Boc-L-Valine | C10H19NO4 | CID 83693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]
- 5. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. bachem.com [bachem.com]
- 9. Design and Synthesis of Chiral α,α-Disubstituted Amino Acids and Conformational Study of Their Oligopeptides [jstage.jst.go.jp]
An In-depth Technical Guide to the Physical Properties of Boc-D-tert-leucine
Introduction: The Role of Steric Hindrance and Chirality in Modern Synthesis
N-tert-butoxycarbonyl-D-tert-leucine (Boc-D-tert-leucine) is a non-proteinogenic amino acid derivative of significant interest to researchers and drug development professionals. Its defining features—the bulky tert-butyl side chain and the Boc-protecting group—introduce substantial steric hindrance, a property that is strategically exploited in peptide synthesis to control secondary structures and enhance resistance to enzymatic degradation.[1][2] Furthermore, as a chiral building block, it provides a specific stereochemical configuration essential for the synthesis of enantiomerically pure pharmaceuticals.[1] This guide offers an in-depth exploration of the core physical properties of Boc-D-tert-leucine, providing the technical data and analytical methodologies required for its effective use and quality control in a research and development setting.
Chemical Identity and Core Physicochemical Properties
Accurate identification and understanding of fundamental physical constants are the bedrock of chemical synthesis and analysis. These properties dictate choices regarding solvents, reaction conditions, and purification strategies.
Key Identifiers
| Identifier | Value | Source |
| CAS Number | 16937-99-8 | [3] |
| Molecular Formula | C₁₁H₂₁NO₄ | [3] |
| Molecular Weight | 231.29 g/mol | [3] |
| IUPAC Name | (2R)-2-[(tert-butoxycarbonyl)amino]-3,3-dimethylbutanoic acid | [3] |
| SMILES | CC(C)(C)NC(=O)OC(C)(C)C | [3] |
| InChIKey | MDXGYYOJGPFFJL-MRVPVSSYSA-N | [3] |
Physical Properties Summary
The following table summarizes the key physical properties of Boc-D-tert-leucine, compiled from various authoritative sources. These values are critical for handling, storage, and application.
| Property | Value | Conditions / Notes | Source(s) |
| Appearance | White to off-white crystalline powder or solid. | --- | [4][5][6] |
| Melting Point | 118-121 °C | Varies slightly between suppliers. | [1][7] |
| Optical Rotation | [α]²⁰/D +4.2 ± 0.5° | c = 1% in glacial acetic acid. Note: The L-enantiomer has a negative rotation of a similar magnitude. | [1] |
| Solubility | Soluble in organic solvents (DMSO, Methanol, Dichloromethane); Insoluble in water. | The bulky, non-polar tert-butyl groups dominate the molecule's character, leading to poor aqueous solubility. | [4][5] |
| Storage | Sealed in a dry environment at room temperature or refrigerated for long-term stability. | Hygroscopic nature of the carboxylic acid and potential for slow degradation warrants controlled storage. | [1][6] |
Structural and Spectroscopic Characterization: A Multi-Faceted Approach
No single analytical technique provides a complete picture of a molecule's identity and purity. A robust characterization of Boc-D-tert-leucine relies on the convergence of data from multiple spectroscopic methods, each providing a unique piece of the structural puzzle. This multi-technique approach forms a self-validating system for quality assurance.
The Logic of Spectroscopic Validation
The workflow for confirming the identity and purity of a batch of Boc-D-tert-leucine should be systematic. Mass spectrometry first confirms the molecular weight. Infrared spectroscopy then validates the presence of key functional groups. Finally, Nuclear Magnetic Resonance spectroscopy provides the definitive atomic-level map of the structure, confirming connectivity and stereochemical integrity.
Caption: Workflow for structural validation of Boc-D-tert-leucine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation. Both ¹H and ¹³C NMR spectra provide a detailed fingerprint of the molecule's carbon-hydrogen framework.
-
Expertise & Causality: We use ¹H NMR to count the number of different types of protons and understand their neighboring environments through spin-spin splitting. ¹³C NMR complements this by showing the number of unique carbon environments. For a chiral molecule like Boc-D-tert-leucine, the diastereotopic nature of certain protons can sometimes be observed, especially in chiral solvents, though it is not typically pronounced for this structure in standard achiral solvents.
-
Expected ¹H NMR Signals (400 MHz, CDCl₃):
-
~1.05 ppm (singlet, 9H): This strong singlet corresponds to the nine equivalent protons of the tert-butyl group on the leucine side chain. Its singlet nature is due to the absence of adjacent protons.
-
~1.45 ppm (singlet, 9H): This second prominent singlet arises from the nine equivalent protons of the tert-butoxycarbonyl (Boc) protecting group.
-
~4.20 ppm (doublet, 1H): This signal represents the alpha-proton (α-H) on the chiral center. It is coupled to the adjacent N-H proton, resulting in a doublet.
-
~5.10 ppm (doublet, 1H): This is the amide proton (N-H), coupled to the α-H. This signal can be broad and its position is highly dependent on concentration and solvent. It will disappear upon a D₂O shake, a key validation step.
-
~10-12 ppm (broad singlet, 1H): The carboxylic acid proton (COOH) is typically very broad and downfield. Its presence is a key indicator of the free acid form.
-
-
Expected ¹³C NMR Signals (101 MHz, DMSO-d₆): [8]
-
~26.7 ppm (3C): The three methyl carbons of the side-chain tert-butyl group.
-
~28.6 ppm (3C): The three methyl carbons of the Boc group's tert-butyl moiety.
-
~34.8 ppm: The quaternary carbon of the side-chain tert-butyl group.
-
~65.2 ppm: The alpha-carbon (α-C), a key signal indicating the amino acid backbone.
-
~78.7 ppm: The quaternary carbon of the Boc group.
-
~156.3 ppm: The carbonyl carbon of the Boc protecting group (urethane C=O).
-
~172.1 ppm: The carbonyl carbon of the carboxylic acid.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. By passing infrared radiation through the sample, we can detect the vibrational frequencies of specific bonds, which serve as a unique fingerprint.
-
Expertise & Causality: The key is to look for the characteristic stretches of the carbamate (Boc group) and the carboxylic acid. The presence and position of these peaks provide rapid confirmation that the molecule has the expected functional components.
-
Characteristic IR Absorption Bands (KBr Pellet):
-
~3300-2500 cm⁻¹ (broad): A very broad absorption characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid.
-
~2970 cm⁻¹: C-H stretching from the multiple methyl groups.
-
~1740 cm⁻¹: C=O stretching of the carboxylic acid dimer.
-
~1690 cm⁻¹: C=O stretching of the urethane (Boc group) carbonyl. This is a critical peak for confirming the presence of the protecting group.
-
~1510 cm⁻¹: N-H bending vibration.
-
Mass Spectrometry (MS)
MS provides the exact molecular weight of the compound, serving as the primary check for its identity.
-
Expertise & Causality: Electrospray ionization (ESI) is a soft ionization technique ideal for molecules like this, as it minimizes fragmentation and typically shows the molecular ion. We would expect to see the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode.
-
Expected Mass-to-Charge Ratios (m/z):
-
Exact Mass: 231.1471 g/mol [3]
-
[M+H]⁺ (Positive ESI): 232.1543
-
[M-H]⁻ (Negative ESI): 230.1398
-
[M+Na]⁺ (Common Adduct): 254.1362
-
Experimental Protocols
The following protocols describe standard procedures for obtaining the characterization data discussed above. These methods are designed to be self-validating and are standard practice in synthetic and analytical chemistry labs.
Protocol 1: Melting Point Determination
-
Preparation: Finely crush a small amount of the crystalline Boc-D-tert-leucine sample.
-
Loading: Pack the sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Measurement: Place the capillary tube in a calibrated melting point apparatus.
-
Heating: Heat rapidly to about 15-20 °C below the expected melting point (approx. 100 °C). Then, reduce the heating rate to 1-2 °C per minute.
-
Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). A sharp melting range (e.g., 1-2 °C) is indicative of high purity.
Protocol 2: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5-10 mg of Boc-D-tert-leucine and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Place the NMR tube in the spectrometer. Shim the magnetic field to ensure homogeneity.
-
¹H Spectrum Acquisition: Acquire the proton spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C Spectrum Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. This requires a longer acquisition time than the proton spectrum.
-
Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) signals. Phase the resulting spectra and calibrate the chemical shift scale using the TMS reference. Integrate the ¹H signals and identify the peak positions for both spectra.
Protocol 3: Chiral Purity Analysis via HPLC
-
Rationale: To confirm the enantiomeric purity (e.p.) of Boc-D-tert-leucine, a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC) is required. The CSP will interact differently with the D- and L-enantiomers, allowing for their separation.
-
Column Selection: Choose a suitable chiral column, such as one based on a cyclodextrin or polysaccharide derivative.
-
Mobile Phase: Prepare an appropriate mobile phase, typically a mixture of hexane and isopropanol with a small amount of an acidic modifier like trifluoroacetic acid (TFA). The exact ratio must be optimized for the chosen column.
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in the mobile phase.
-
Analysis: Inject the sample onto the HPLC system. The D-enantiomer should elute as a single, sharp peak. To verify the method, a racemic (50:50 D/L) sample should be injected to confirm the resolution of the two enantiomer peaks. Purity is calculated based on the relative area of the D-enantiomer peak.
Caption: Workflow for chiral purity analysis by HPLC.
Conclusion
Boc-D-tert-leucine is more than a simple amino acid derivative; it is a specialized tool for controlling molecular architecture. Its physical properties—a distinct melting point, specific optical rotation, and characteristic spectroscopic fingerprint—are not merely data points but are critical quality attributes that ensure its performance in complex synthetic applications. The multi-pronged analytical approach detailed in this guide, combining classical physical measurements with modern spectroscopic techniques, provides a robust framework for researchers and drug developers to confidently verify the identity, purity, and integrity of this vital chemical building block.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 637604, tert-Butoxycarbonyl-D-leucine. [Link]
-
Fengchen Group. BOC-L-TERT-Leucine (BOC-TBU-GLY-OH) BP EP USP CAS 62965-35-9. [Link]
-
Chemsrc. Boc-Tle-OH | CAS#:62965-35-9. [Link]
-
Li, Y., et al. (2023). Design, synthesis and biological evaluation of covalent peptidomimetic 3CL protease inhibitors containing nitrile moiety. Bioorganic & Medicinal Chemistry Letters, 84, 129204. [Link]
Sources
- 1. N-Boc-L-tert-Leucine | 62965-35-9 [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. tert-Butoxycarbonyl-D-leucine | C11H21NO4 | CID 637604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. BOC-L-TERT-Leucine (BOC-TBU-GLY-OH) BP EP USP CAS 62965-35-9 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 5. CAS 62965-35-9: boc-L-tert-leucine | CymitQuimica [cymitquimica.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Boc-Tle-OH | CAS#:62965-35-9 | Chemsrc [chemsrc.com]
- 8. Design, synthesis and biological evaluation of covalent peptidomimetic 3CL protease inhibitors containing nitrile moiety - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Labyrinth: A Technical Guide to the Solubility of Boc-Protected Sterically Hindered Amino Acids
For Immediate Release
A Senior Application Scientist's In-Depth Guide for Researchers, Scientists, and Drug Development Professionals on Overcoming the Critical Challenge of Solubilizing Boc-Protected Sterically Hindered Amino Acids in Synthetic Chemistry.
The increasing complexity of peptide-based therapeutics and other fine chemicals often necessitates the use of sterically hindered amino acids. When protected with the common tert-butyloxycarbonyl (Boc) group, these valuable building blocks frequently exhibit exceedingly poor solubility, posing a significant bottleneck to synthesis, purification, and formulation. This guide provides a comprehensive overview of the underlying physicochemical principles governing this phenomenon and offers a suite of field-proven strategies and detailed protocols to systematically address and overcome these solubility challenges.
Part 1: The Root of Insolubility - A Physicochemical Perspective
The low solubility of Boc-protected sterically hindered amino acids is not a random inconvenience but a direct consequence of their molecular structure and the resulting intermolecular forces. Several key factors contribute to this challenging behavior:
-
High Crystallinity and Lattice Energy: The combination of the bulky, non-polar Boc group and sterically demanding side chains (e.g., Valine, Isoleucine, tert-Leucine, and especially α,α-disubstituted amino acids like Aib) promotes efficient molecular packing. This leads to the formation of highly stable, low-energy crystal lattices that are difficult to disrupt with solvent molecules.
-
Dominant Hydrophobicity: The tert-butyl group of the Boc moiety and the often-aliphatic side chains lend a significant hydrophobic character to the molecule.[1] This inherent hydrophobicity results in poor affinity for polar solvents, which are commonly used in peptide synthesis. Peptides with a high proportion of such non-polar amino acids often have limited solubility in aqueous solutions.[1]
-
Intermolecular Hydrogen Bonding: Despite the bulky groups, the carboxylic acid and the N-H of the carbamate can participate in strong intermolecular hydrogen bonding. In the solid state, these interactions contribute to a robust crystal structure, further decreasing solubility.
-
Molecular Aggregation: Even in solution, these molecules have a high propensity to self-associate and form aggregates, driven by hydrophobic interactions and hydrogen bonding.[1][2] This can lead to the formation of gels or precipitates, especially at higher concentrations, complicating reaction monitoring and purification.
A prime example of a notoriously difficult building block is Boc-Aib-OH (N-Boc-α-aminoisobutyric acid) . Its gem-dimethyl substitution on the α-carbon leads to exceptional steric hindrance and a propensity to form stable crystal structures, making it poorly soluble in many common organic solvents.[3][4][5]
Part 2: Strategic Approaches to Enhancing Solubility
A multi-faceted approach is often necessary to successfully solubilize these challenging compounds. The following strategies, grounded in chemical principles, provide a rational framework for formulation and reaction setup.
The Power of pH: In Situ Salt Formation
For Boc-amino acids, which possess a free carboxylic acid, the most effective and widely used strategy is to convert them into a salt in situ. Deprotonation of the carboxylic acid introduces a charge, dramatically increasing the molecule's polarity and its affinity for polar aprotic solvents like Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).
Mechanism: The addition of a non-nucleophilic organic base deprotonates the acidic proton of the carboxylic acid, forming an ion pair. This disruption of the crystal lattice and the introduction of an ionic species significantly enhances solubility.
Recommended Bases:
-
N,N-Diisopropylethylamine (DIPEA or Hünig's Base): A sterically hindered tertiary amine commonly used in peptide synthesis.[6]
-
1,8-Diazabicycloundec-7-ene (DBU): A strong, non-nucleophilic amidine base that is highly effective for this purpose.[6]
Expert Insight: While inorganic bases like sodium bicarbonate or potassium carbonate can also form salts, organic bases like DIPEA or DBU are often preferred in the context of solid-phase peptide synthesis (SPPS) as they are soluble in the organic solvents used for coupling reactions and their salts are often more readily dissolved.
Diagram: Mechanism of Solubility Enhancement via Salt Formation
Caption: Deprotonation of the carboxylic acid by a base disrupts the crystal lattice and forms a soluble ion pair.
Systematic Solvent Selection
While salt formation is key, the choice of solvent remains critical. A systematic screening approach is recommended.
-
Polar Aprotic Solvents: These are generally the solvents of choice.
-
DMF (Dimethylformamide): The workhorse of peptide synthesis, often effective, especially with a base.
-
NMP (N-Methyl-2-pyrrolidone): A stronger solvent than DMF, often used for particularly difficult sequences.
-
DMSO (Dimethyl sulfoxide): A very strong polar solvent, but caution is advised as it can be unstable with certain reagents and can complicate workup. It is generally soluble in DMSO.[4][5]
-
-
Chlorinated Solvents:
-
Ethers:
-
THF (Tetrahydrofuran): Can be useful, often in mixtures.
-
Data Presentation: Solvent Properties for Consideration
| Solvent | Dielectric Constant (20°C) | Polarity Index | Key Characteristics |
| NMP | 32.2 | 6.7 | Excellent solvating power for polar and nonpolar substances. |
| DMSO | 47.2 | 7.2 | Very high polarity; can penetrate skin. |
| DMF | 36.7 | 6.4 | Standard solvent for peptide synthesis; can decompose at high temp. |
| DCM | 9.1 | 3.1 | Good for dissolving organic compounds; volatile. |
Causality Behind Choices: The high dielectric constants of solvents like DMSO and DMF help to stabilize the charged species formed during salt formation, thereby favoring dissolution.
The Role of Chaotropic Agents
In particularly stubborn cases, such as the aggregation of longer peptide sequences containing hindered residues, chaotropic agents can be employed. These agents disrupt the structure of water and interfere with non-covalent forces like hydrogen bonds and hydrophobic interactions.[7][8]
-
Guanidinium Hydrochloride (GdnHCl) & Urea: These agents work by breaking up the hydrogen-bonding networks that contribute to aggregation.[7] While highly effective, they are typically used in purification or analytical contexts rather than directly in coupling reactions, as they can interfere with the chemistry. Their use is more common for solubilizing peptides and proteins rather than single amino acid derivatives.[8]
Part 3: Experimental Protocols & Methodologies
Trustworthy and reproducible science is built on well-defined protocols. The following methodologies provide a self-validating system for addressing solubility issues.
Protocol 1: Systematic Solubility Screening Workflow
This protocol outlines a logical flow for determining the optimal solubilization conditions for a novel or challenging Boc-protected amino acid.
Diagram: Decision Workflow for Solubilization
Caption: A stepwise decision-making process for troubleshooting poor solubility of Boc-amino acids.
Step-by-Step Methodology:
-
Initial Solvent Test:
-
Place a small, known amount of the Boc-amino acid (e.g., 10 mg) into a vial.
-
Add a measured volume of the primary solvent (e.g., DMF) to achieve a target concentration relevant to your reaction (e.g., 0.2 M to 0.5 M).
-
Vortex or stir at room temperature for 5 minutes. Observe for complete dissolution.
-
-
Stronger Solvent Test (if necessary):
-
If insoluble in the primary solvent, repeat Step 1 with a stronger solvent like NMP or DMSO.
-
-
In Situ Salt Formation Test (if necessary):
-
To the suspension from Step 1 (in DMF or NMP), add a non-nucleophilic base (e.g., DBU or DIPEA) in a slightly substoichiometric amount (e.g., 0.95 equivalents). This avoids having excess base which might interfere with subsequent reaction steps.
-
Vortex or stir for 5-10 minutes. The formation of a clear solution indicates successful solubilization via salt formation.
-
-
Thermal Assistance (if necessary):
-
If the compound remains partially insoluble after base addition, gently warm the mixture (e.g., to 40-50°C) with stirring.
-
Caution: Avoid excessive heat, which can promote side reactions or degradation of thermally sensitive compounds. The Boc group can be labile to strong acid, but thermal deprotection without acid requires much higher temperatures.[9]
-
Protocol 2: Quantitative Solubility Determination by HPLC
For drug development and process chemistry, a qualitative "soluble" or "insoluble" is insufficient. A quantitative value (e.g., mg/mL) is required.
-
Preparation of Saturated Solutions:
-
Add an excess amount of the Boc-amino acid to a series of vials, each containing a different solvent or solvent/base mixture.
-
Equilibrate the samples by shaking or stirring at a constant temperature (e.g., 25°C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
-
Sample Preparation:
-
Centrifuge the vials at high speed to pellet the excess, undissolved solid.
-
Carefully withdraw a known volume of the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter (compatible with the solvent) to remove any remaining particulates.
-
-
Analysis:
-
Dilute the filtered supernatant with a suitable mobile phase to a concentration within the linear range of a pre-established calibration curve.
-
Analyze the diluted sample by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[10] Since many amino acids have poor UV absorbance, derivatization may be required for high sensitivity, though for concentration measurement, the absorbance of the Boc-protected compound itself is often sufficient.[10][11]
-
Quantify the concentration against a standard calibration curve prepared with known concentrations of the compound.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound under the tested conditions.
-
Part 4: Troubleshooting and Final Considerations
| Problem | Potential Cause | Suggested Solution |
| Precipitation upon adding coupling reagent | The salt of the Boc-amino acid is soluble, but the activated species (e.g., HOBt/HBTU ester) is not. | Increase the solvent volume to maintain a lower concentration. Switch to a stronger solvent system (e.g., use NMP instead of DMF). |
| Compound "oils out" instead of dissolving | Incomplete solvation; strong solute-solute interactions persist. | Try a different solvent mixture. Gentle warming after base addition may help break up the initial aggregates. |
| Inconsistent solubility results | The compound may exist in different polymorphic forms with different solubilities. The material may not be fully dry. | Ensure consistent batch and handling of the material. Thoroughly dry the amino acid derivative under vacuum before use. |
By understanding the fundamental principles of solubility and applying a systematic, protocol-driven approach, researchers can effectively overcome the challenges posed by Boc-protected sterically hindered amino acids, enabling smoother workflows and accelerating the pace of innovation in peptide synthesis and drug development.
References
-
Rabilloud, T. (n.d.). Detergents and chaotropes for protein solubilization before two-dimensional electrophoresis. arXiv. Retrieved from [Link][7]
-
G-Biosciences. (2016, April 26). Using Chaotropic Extraction Buffers to Preserve the Native Charge of Protein. Retrieved from [Link][8]
-
Agilent Technologies. (2010, June 24). Analysis of Amino Acids by HPLC. Retrieved from [Link][11]
-
Correa, M. A., et al. (2018). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Omega, 3(11), 15837-15845. Retrieved from [Link][9]
-
Wikipedia. (n.d.). Non-nucleophilic base. Retrieved from [Link][6]
-
Kruger, T., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology, 8, 199. Retrieved from [Link][2]
-
Shimadzu. (n.d.). Analytical Methods for Amino Acids. Retrieved from [Link][10]
Sources
- 1. biosynth.com [biosynth.com]
- 2. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. Boc-Aib-OH | 30992-29-1 [chemicalbook.com]
- 5. Boc-Aib-OH CAS#: 30992-29-1 [m.chemicalbook.com]
- 6. Non-nucleophilic base - Wikipedia [en.wikipedia.org]
- 7. arxiv.org [arxiv.org]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 11. agilent.com [agilent.com]
A Comprehensive Technical Guide to (R)-2-((tert-Butoxycarbonyl)amino)-2,3-dimethylbutanoic Acid: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-2-((tert-Butoxycarbonyl)amino)-2,3-dimethylbutanoic acid, also known as Boc-D-tert-leucine, is a non-proteinogenic, chiral amino acid derivative of significant interest in the fields of medicinal chemistry and peptide synthesis. Its unique structural features, characterized by a bulky tert-butyl side chain and a tert-butoxycarbonyl (Boc) protecting group on the alpha-amino function, impart valuable properties to peptides and small molecule therapeutics. This guide provides an in-depth exploration of the structure, synthesis, characterization, and applications of this important building block.
The incorporation of unnatural amino acids like this compound into drug candidates can enhance their metabolic stability, improve bioavailability, and modulate their pharmacological activity.[][] The sterically hindered nature of the tert-butyl group can influence peptide conformation and receptor binding, while the Boc protecting group is instrumental in the stepwise construction of complex peptide sequences.[3]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug development.
| Property | Value | Reference(s) |
| Chemical Formula | C₁₁H₂₁NO₄ | [4][5] |
| Molecular Weight | 231.29 g/mol | [4][5] |
| CAS Number | 124655-17-0 | [5] |
| Appearance | White to off-white crystalline solid or powder | |
| Melting Point | 118-121°C | |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. | |
| Storage | 2-8°C in a refrigerator. | [5] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the protection of the amino group of the parent amino acid, (R)-2-amino-2,3-dimethylbutanoic acid. The most common method for this transformation is the use of di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.[6]
General Synthetic Protocol
This protocol outlines a standard procedure for the N-Boc protection of an amino acid, which can be adapted for the synthesis of the title compound.
Materials:
-
(R)-2-amino-2,3-dimethylbutanoic acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or another suitable base
-
Dioxane and water (or another suitable solvent system)
-
Ethyl acetate
-
5% aqueous citric acid solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve (R)-2-amino-2,3-dimethylbutanoic acid (1 equivalent) and triethylamine (1.5 equivalents) in a 1:1 (v/v) mixture of dioxane and water.
-
To this stirring solution at room temperature, add di-tert-butyl dicarbonate (1.1 equivalents).
-
Continue stirring the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with water.
-
Extract the aqueous mixture twice with ethyl acetate to remove any unreacted Boc₂O and byproducts.
-
Acidify the aqueous layer to a pH of 2-3 with a 5% citric acid solution.
-
Immediately extract the acidified aqueous layer three times with ethyl acetate.
-
Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane.
Caption: General workflow for the synthesis of this compound.
Structural Elucidation and Characterization
The identity and purity of synthesized this compound are confirmed using a combination of spectroscopic and analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides characteristic signals for the protons in the molecule. Expected chemical shifts (δ) in CDCl₃ would include a singlet for the nine protons of the Boc group's tert-butyl group, signals for the methyl groups of the tert-butyl side chain, a signal for the α-proton, and a broad singlet for the N-H proton of the carbamate. A predicted ¹H NMR spectrum suggests signals around δ 5.07 (d, 1H), 4.12 (d, 1H), 1.45 (s, 9H), and 1.02 (s, 9H).
-
¹³C NMR: The carbon NMR spectrum will show distinct peaks for each unique carbon atom. Key signals would include the carbonyl carbons of the carboxylic acid and the Boc group, the quaternary carbon of the Boc group, the carbons of the tert-butyl side chain, and the α-carbon.[7]
Infrared (IR) Spectroscopy
The IR spectrum is a valuable tool for identifying the functional groups present in the molecule. Characteristic absorption bands for Boc-protected amino acids include:
-
A broad O-H stretch from the carboxylic acid.
-
N-H stretching of the carbamate.
-
C=O stretching of the carboxylic acid and the urethane carbonyl group.[8]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its structure through fragmentation patterns. The expected molecular ion peak would correspond to the calculated molecular weight of 231.29 g/mol .[4]
Applications in Drug Discovery and Peptide Synthesis
The unique structural features of this compound make it a valuable building block in several areas of pharmaceutical research and development.
Solid-Phase Peptide Synthesis (SPPS)
The Boc protecting group is a cornerstone of one of the major strategies in solid-phase peptide synthesis.[3] The Boc group is stable to the basic conditions used for peptide coupling but can be readily removed with mild acids, such as trifluoroacetic acid (TFA), allowing for the stepwise addition of amino acids to a growing peptide chain. The use of D-amino acids like this compound is a common strategy to increase the resistance of peptides to enzymatic degradation by proteases, thereby enhancing their in vivo half-life.
Introduction of Steric Bulk
The sterically demanding tert-butyl side chain of this amino acid can be used to introduce conformational constraints into peptides. This can lead to the stabilization of specific secondary structures, such as β-turns or helical motifs, which can be crucial for high-affinity binding to biological targets.[9]
Synthesis of Bioactive Molecules
This compound serves as a chiral building block in the synthesis of a variety of bioactive small molecules. Its incorporation can be critical for achieving the desired stereochemistry and pharmacological activity of the final compound. While specific examples of its use in approved drugs are not widely documented in readily available literature, the use of unnatural amino acids is a growing strategy in the development of novel therapeutics, including antiviral and anticancer agents.[]
Safety and Handling
This compound should be handled in accordance with standard laboratory safety procedures. It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
It is recommended to consult the Safety Data Sheet (SDS) for comprehensive safety information before handling this compound.
Conclusion
This compound is a valuable and versatile building block for researchers in peptide synthesis and drug discovery. Its unique combination of a stereochemically defined, sterically hindered side chain and the widely used Boc protecting group provides a powerful tool for the design and synthesis of novel peptides and small molecule therapeutics with improved pharmacological properties. A thorough understanding of its synthesis, characterization, and applications, as outlined in this guide, is essential for its effective utilization in advancing scientific research and the development of new medicines.
References
- Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. (n.d.). RSC Publishing. Retrieved from [Link]
- Wiley-VCH. (2008). Supporting Information. Wiley Online Library. Retrieved from [Link]
- ResearchGate. (n.d.). ¹H and ¹³C MAS NMR spectra of the amino acid Boc‐Leu, ¹³C 99 % labelled.... ResearchGate. Retrieved from [Link]
- MDPI. (2019). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 24(15), 2755. Retrieved from [Link]
- ResearchGate. (n.d.). 1 H-NMR spectrum of N-Boc glutamic acid. ResearchGate. Retrieved from [Link]
- ResearchGate. (n.d.). Preparation and Synthetic Applications of Sterically Hindered Secondary Amines. ResearchGate. Retrieved from [Link]
- iChemical. (n.d.). (R)-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid, CAS No. 124655-17-0. iChemical. Retrieved from [Link]
- AAPPTec. (n.d.). Buy Online Boc-D-Val-OH; N-Boc-D-valine. AAPPTec. Retrieved from [Link]
- AAPPTec. (n.d.). Boc-Val-OH; N-Boc-L-valine; CAS 13734-41-3. AAPPTec. Retrieved from [Link]
- PrepChem.com. (n.d.). Synthesis of Boc-Val-Val-OH. PrepChem.com. Retrieved from [Link]
- MySkinRecipes. (n.d.). (R)-2-(((tert-Butoxycarbonyl)amino)methyl)-3-methylbutanoic acid. MySkinRecipes. Retrieved from [Link]
- National Center for Biotechnology Information. (2024). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. RSC Advances, 14(49), 35835-35840. Retrieved from [Link]
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. Retrieved from [Link]
- ResearchGate. (n.d.). Synthesis and application of L-N-Boc-N-methyl-β-hydroxyvaline in the preparation of a depsipeptide. ResearchGate. Retrieved from [Link]
- National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PubMed Central. Retrieved from [Link]
- National Center for Biotechnology Information. (n.d.). (2R)-2-{[(tert-butoxy)carbonyl]amino}-3,3-dimethylbutanoic acid. PubChem. Retrieved from [Link]
- ResearchGate. (2015). Concise preparation of N α-Fmoc-N ɛ-(Boc, methyl)-lysine and its application in the synthesis of site-specifically lysine monomethylated peptide. Tetrahedron Letters, 56(36), 5134-5137. Retrieved from [Link]
- Pharmaffiliates. (n.d.). (R)-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid. Pharmaffiliates. Retrieved from [Link]
- MDPI. (2020). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Molecules, 25(22), 5431. Retrieved from [Link]
- Royal Society of Chemistry. (2024). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. RSC Advances, 14, 35835-35840. Retrieved from [Link]
- National Center for Biotechnology Information. (n.d.). 2-Amino-2,3-dimethylbutanoic acid. PubChem. Retrieved from [Link]
- ChemRxiv. (2025). Syntheses of Natural and Non-Natural β-Amino Acids Using Racemic and Enantioselective Sulfamate-Tethered Aza-Michael Reactions. ChemRxiv. Retrieved from [Link]
Sources
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. (2R)-2-{[(tert-butoxy)carbonyl]amino}-3,3-dimethylbutanoic acid | C11H21NO4 | CID 7005057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions | MDPI [mdpi.com]
- 8. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of Chiral 2,3-Dimethylbutanoic Acid Derivatives
Introduction
In the landscape of modern pharmaceutical development and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. The stereochemistry of a molecule can dramatically influence its pharmacological, toxicological, and pharmacokinetic properties. Chiral 2,3-dimethylbutanoic acid and its derivatives represent a critical class of building blocks in the synthesis of complex chiral molecules. Their vicinal methyl-substituted stereocenters offer a unique structural motif that is leveraged in the creation of high-value compounds, including active pharmaceutical ingredients (APIs).
This technical guide provides a comprehensive overview of the principal synthetic strategies for accessing enantiomerically enriched 2,3-dimethylbutanoic acid. We will delve into the mechanistic underpinnings of each approach, offering field-proven insights into experimental design and optimization. The methodologies discussed herein are selected for their reliability, scalability, and high degree of stereocontrol.
Core Synthetic Strategies
The synthesis of chiral 2,3-dimethylbutanoic acid can be broadly categorized into three main approaches: asymmetric synthesis, kinetic resolution, and chiral pool synthesis. The selection of an appropriate strategy is contingent upon factors such as the desired enantiomer, required purity, scale of production, and available resources.
Asymmetric Synthesis via Chiral Auxiliaries
Asymmetric synthesis utilizing chiral auxiliaries is a robust and well-established methodology for the stereoselective formation of new chiral centers. This technique involves the temporary covalent attachment of a chiral molecule (the auxiliary) to a prochiral substrate. The inherent chirality of the auxiliary then directs the stereochemical outcome of a subsequent bond-forming reaction, after which the auxiliary is cleaved and can often be recovered. For the synthesis of chiral 2,3-dimethylbutanoic acid, Evans' oxazolidinones and pseudoephedrine amides are among the most effective and widely used auxiliaries.
The use of pseudoephedrine as a chiral auxiliary offers a highly effective and practical route to enantiomerically pure 2,3-dimethylbutanoic acid. The diastereoselective alkylation of a pseudoephedrine amide derived from a simpler carboxylic acid provides excellent stereocontrol.
Experimental Workflow: Diastereoselective Alkylation using Pseudoephedrine
Caption: General workflow for the synthesis of (2R,3R)-2,3-dimethylbutanoic acid using a pseudoephedrine chiral auxiliary.
Detailed Protocol:
-
Amide Formation: (S)-2-Methylbutanoic acid is converted to its corresponding acid chloride using thionyl chloride. The crude acid chloride is then reacted with (1R,2R)-pseudoephedrine in the presence of a base like triethylamine in an aprotic solvent such as dichloromethane to yield the pseudoephedrine amide.
-
Enolate Formation and Alkylation: The amide is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C. A strong, non-nucleophilic base, typically lithium diisopropylamide (LDA), is added to deprotonate the α-carbon, forming a chiral enolate. The subsequent addition of an electrophile, in this case, methyl iodide, results in a highly diastereoselective alkylation. The steric bulk of the pseudoephedrine auxiliary effectively shields one face of the enolate, directing the incoming electrophile to the opposite face.
-
Auxiliary Cleavage: The resulting diastereomerically enriched amide is then subjected to acidic hydrolysis (e.g., with sulfuric acid) to cleave the chiral auxiliary, affording the desired (2R,3R)-2,3-dimethylbutanoic acid. The pseudoephedrine auxiliary can often be recovered and reused.
Evans' oxazolidinone auxiliaries are renowned for providing exceptionally high levels of stereoselectivity in a variety of asymmetric transformations, including aldol reactions and alkylations. The rigid structure of the acyloxazolidinone enforces a specific conformation of the enolate, leading to excellent facial discrimination.
Experimental Workflow: Asymmetric Alkylation using an Evans' Auxiliary
Caption: Synthesis of (R)-2,3-dimethylbutanoic acid via an Evans' oxazolidinone auxiliary.
Detailed Protocol:
-
Acylation: The chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) is deprotonated with a strong base like n-butyllithium (n-BuLi) and then acylated with an appropriate acyl chloride (e.g., propionyl chloride) to form the N-acyloxazolidinone.
-
Enolate Formation and Alkylation: The N-acyloxazolidinone is treated with a base such as sodium hexamethyldisilazide (NaHMDS) at low temperature (-78 °C) to generate the corresponding (Z)-enolate. The chelation of the sodium cation between the enolate oxygen and the carbonyl oxygen of the auxiliary locks the conformation. The subsequent addition of an alkylating agent (e.g., isopropyl iodide) proceeds with high diastereoselectivity.
-
Auxiliary Cleavage: The chiral auxiliary is typically removed under mild conditions, for example, by hydrolysis with lithium hydroxide and hydrogen peroxide, to yield the enantiomerically enriched carboxylic acid.
Comparative Analysis of Chiral Auxiliaries
| Auxiliary | Typical Diastereomeric Excess (d.e.) | Advantages | Disadvantages |
| Pseudoephedrine | >95% | Readily available, inexpensive, auxiliary is recoverable. | Requires strong base (LDA), sometimes difficult to remove the auxiliary. |
| Evans' Oxazolidinone | >99% | High stereoselectivity, well-studied, reliable. | More expensive than pseudoephedrine, requires cryogenic temperatures. |
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a powerful and environmentally benign technique for the separation of enantiomers from a racemic mixture. This method exploits the inherent stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze a reaction on one enantiomer, leaving the other enantiomer unreacted and thus enriched.
Principle of Enzymatic Resolution
The most common approach for resolving 2,3-dimethylbutanoic acid is the enzymatic hydrolysis of a racemic ester derivative. A lipase will selectively hydrolyze one enantiomer of the ester to the carboxylic acid, while the other enantiomer of the ester remains largely untouched. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess (e.e.) for both the resulting acid and the unreacted ester.
Experimental Workflow: Lipase-Catalyzed Hydrolysis
A Senior Application Scientist's Guide to Boc-D-tert-Leucine (Boc-D-Tle-OH): Properties, Synthesis Applications, and Protocols
An In-depth Technical Guide to Boc-D-tert-Leucine (Boc-D-Tle-OH)
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of a Sterically Hindered Building Block
In the landscape of modern peptidomimetics and drug discovery, the incorporation of non-proteinogenic amino acids is a cornerstone strategy for imbuing peptides with desirable pharmacological properties. Boc-D-tert-Leucine (Boc-D-Tle-OH) stands out as a particularly valuable reagent in this context. It is the N-α-Boc protected form of D-tert-leucine, an isomer of leucine featuring a sterically demanding tert-butyl side chain.
This guide provides an in-depth examination of Boc-D-Tle-OH, moving from its fundamental molecular characteristics to its strategic application in solid-phase peptide synthesis (SPPS). We will explore the causality behind experimental choices when using this unique building block, detailing a robust protocol for its incorporation and addressing the challenges presented by its significant steric bulk. The D-configuration offers inherent resistance to enzymatic degradation by proteases, a critical attribute for enhancing the in vivo half-life of peptide therapeutics, while the tert-butyl group profoundly influences peptide conformation and receptor interactions.[1]
Core Molecular Profile of Boc-D-Tle-OH
A precise understanding of a reagent's physicochemical properties is the foundation of its effective application. The key identifiers and properties for Boc-D-Tle-OH are summarized below. It is critical to distinguish it from its L-enantiomer, which possesses a different CAS number.
| Property | Value | Source(s) |
| Chemical Name | N-tert-butoxycarbonyl-D-tert-leucine | [2] |
| Synonym | Boc-D-Tle-OH | [2] |
| Molecular Formula | C₁₁H₂₁NO₄ | [2][3] |
| Molecular Weight | 231.29 g/mol | [4][5] |
| CAS Number | 124655-17-0 | [2] |
| Appearance | White to off-white powder | Generic |
| Melting Point | 118-121 °C | [4][6] |
| Solubility | Soluble in DMF, DCM, and other common organic solvents | Generic |
The Trifecta of Strategic Value in Peptide Synthesis
The utility of Boc-D-Tle-OH in advanced peptide synthesis stems from three key features: the N-terminal protecting group, the chirality of the alpha-carbon, and the nature of the side chain.
-
The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is a cornerstone of classic peptide synthesis strategies.[] Its primary function is to temporarily block the N-terminal amine, preventing self-polymerization and directing the reaction to the C-terminal carboxyl group.[8] The key advantage of the Boc group is its lability under moderately acidic conditions (e.g., Trifluoroacetic acid, TFA), while remaining stable to the basic conditions often required for subsequent coupling steps.[][9] This differential stability is the basis of stepwise peptide elongation in Boc-based SPPS.[10]
-
The D-Configuration: Peptides constructed from naturally occurring L-amino acids are often susceptible to rapid degradation by proteases in biological systems. The incorporation of D-amino acids, such as D-tert-leucine, renders the adjacent peptide bonds unrecognizable to these enzymes. This steric blockade significantly enhances the peptide's metabolic stability and prolongs its circulating half-life, a crucial objective in drug development.[1]
-
The tert-Leucine Side Chain: The bulky tert-butyl group is the most defining feature of this amino acid. Its significant steric hindrance imposes rigid conformational constraints on the peptide backbone. This can be strategically employed to stabilize specific secondary structures, such as β-turns or helical motifs, which are often critical for high-affinity receptor binding. Furthermore, its pronounced hydrophobic character can be pivotal for modulating protein-protein interactions or enhancing membrane permeability.
Experimental Protocol: Incorporation of Boc-D-Tle-OH via Boc-SPPS
The successful incorporation of Boc-D-Tle-OH requires careful consideration of the challenges posed by its steric bulk, which can impede reaction kinetics.[1] The following protocol is designed to maximize coupling efficiency.
General Workflow of Boc Solid-Phase Peptide Synthesis (SPPS)
The process is cyclical, with each cycle adding one amino acid residue to the growing peptide chain anchored to a solid support resin.
Caption: High-level overview of a single cycle in Boc-SPPS.
Detailed Step-by-Step Methodology
This protocol details a single coupling cycle for adding Boc-D-Tle-OH to a resin-bound peptide with a free N-terminal amine.
-
Resin Selection and Swelling:
-
Rationale: The solid support is the anchor for the synthesis. Merrifield or PAM resins are standard for Boc chemistry, offering linkers that are stable to repeated TFA treatment but cleavable by strong acids like HF at the end of the synthesis.[9]
-
Procedure: Swell the peptide-resin (1.0 eq) in dichloromethane (DCM) for 30 minutes.
-
-
Boc Deprotection:
-
Rationale: This step removes the Boc protecting group to expose the N-terminal amine for the next coupling reaction. A 50% TFA solution in DCM is typically used for efficient cleavage.[9]
-
Procedure:
-
Drain the swelling solvent.
-
Add a solution of 50% TFA in DCM to the resin.
-
Agitate for 2 minutes (pre-wash), then drain.
-
Add fresh 50% TFA in DCM solution and agitate for 20-30 minutes.[9]
-
Drain the TFA solution and wash the resin thoroughly with DCM (3x) followed by N,N-Dimethylformamide (DMF) (3x) to remove residual acid.
-
-
-
In-Situ Neutralization:
-
Rationale: After TFA deprotection, the newly exposed amine exists as a trifluoroacetate salt.[10] This salt is unreactive and must be neutralized to the free amine using a non-nucleophilic base like diisopropylethylamine (DIEA) before coupling can proceed.[10]
-
Procedure:
-
Wash the resin with a solution of 5-10% DIEA in DCM or DMF (2x for 2 minutes each).
-
Wash the resin thoroughly with DMF (3x) to remove excess base.
-
-
-
Activation and Coupling of Boc-D-Tle-OH:
-
Rationale: Due to the high steric hindrance of the tert-butyl group, direct coupling with carbodiimides (e.g., DCC) can be slow and inefficient. In-situ activation with a uronium-based reagent like HBTU or HATU is strongly recommended. These reagents rapidly form a highly reactive activated ester, which then efficiently acylates the free amine on the resin.
-
Procedure:
-
In a separate vessel, dissolve Boc-D-Tle-OH (3.0 eq), HBTU (2.9 eq), and DIEA (6.0 eq) in a minimal volume of DMF.
-
Allow the solution to pre-activate for 2-5 minutes. The solution will typically change color.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate at room temperature for 1-4 hours. The extended coupling time is a concession to the steric bulk.
-
-
-
Monitoring and Finalization:
-
Rationale: It is crucial to confirm the completion of the coupling reaction before proceeding. The qualitative Kaiser test is an excellent method for detecting free primary amines. A negative result (yellow beads) indicates a successful and complete coupling.
-
Procedure:
-
After the coupling period, take a small sample of resin beads, wash them thoroughly with DMF, and perform a Kaiser test.
-
If the test is positive (blue beads), indicating incomplete reaction, drain the reaction solution and repeat the coupling step with a freshly prepared activated Boc-D-Tle-OH solution ("double coupling").
-
Once a negative Kaiser test is achieved, drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection cycle.
-
-
Caption: Workflow for the activation and coupling of Boc-D-Tle-OH.
Conclusion
Boc-D-Tle-OH is more than a simple amino acid derivative; it is a strategic tool for rational peptide design. By leveraging its unique combination of an acid-labile protecting group, a metabolism-stabilizing D-configuration, and a conformation-constraining side chain, researchers can engineer peptides with enhanced therapeutic potential. While its steric bulk demands methodical adjustments to standard coupling protocols, the reward is access to novel chemical space and the ability to craft peptidomimetics with superior stability and bioactivity. The protocols and principles outlined in this guide provide a robust framework for the successful application of this powerful synthetic building block.
References
-
Aapptec Peptides. (n.d.). Boc-D-Tle-OH. Retrieved from [Link]
-
Chemsrc. (n.d.). Boc-Tle-OH. Retrieved from [Link]
-
Cenmed Enterprises. (n.d.). BOC-TLE-OH >=99.0% T. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Boc-Tle-OH. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). tert-Butoxycarbonyl-D-leucine. PubChem Compound Database. Retrieved from [Link]
-
Palasek, S. A., & Cox, Z. J. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology, 1047, 65-80. Retrieved from [Link]
-
jOeCHEM. (2020, April 21). Peptide Synthesis with the Boc Protecting Group [Video]. YouTube. Retrieved from [Link]
-
Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. Boc-Tle-OH ≥99.0% (T) | Sigma-Aldrich [sigmaaldrich.com]
- 5. ruifuchem.com [ruifuchem.com]
- 6. Boc-Tle-OH | CAS#:62965-35-9 | Chemsrc [chemsrc.com]
- 8. m.youtube.com [m.youtube.com]
- 9. chempep.com [chempep.com]
- 10. peptide.com [peptide.com]
A Comprehensive Technical Guide to (R)-N-Boc-2-amino-3,3-dimethylbutyric Acid for Researchers and Drug Development Professionals
This guide provides an in-depth technical overview of (R)-N-Boc-2-amino-3,3-dimethylbutyric acid, a crucial building block for chemists in the pharmaceutical and biotechnology sectors. This document will explore its commercial availability, technical specifications, and critical applications, with a focus on peptide synthesis and drug design.
Introduction: The Significance of a Sterically Hindered Amino Acid
(R)-N-Boc-2-amino-3,3-dimethylbutyric acid, also known as Boc-D-tert-leucine, is a non-proteinogenic amino acid derivative. Its defining feature is the bulky tert-butyl side chain, which imparts unique conformational constraints on peptides and peptidomimetics. This steric hindrance is a valuable tool for medicinal chemists seeking to enhance metabolic stability, modulate receptor binding, and control the secondary structure of bioactive molecules.[1][2] The tert-butoxycarbonyl (Boc) protecting group on the alpha-amino function makes it particularly suitable for Boc-based solid-phase peptide synthesis (SPPS).[]
Commercial Availability and Supplier Landscape
(R)-N-Boc-2-amino-3,3-dimethylbutyric acid is readily available from a range of commercial suppliers specializing in fine chemicals, amino acid derivatives, and peptide synthesis reagents. Researchers can procure this compound in quantities ranging from grams for laboratory research to kilograms for process development and manufacturing.
Table 1: Prominent Commercial Suppliers of (R)-N-Boc-2-amino-3,3-dimethylbutyric Acid
| Supplier | Website | Noteworthy Offerings |
| MedChemExpress | Offers research-grade material with detailed analytical data, including a publicly available Certificate of Analysis.[4] | |
| Ark Pharma Scientific Limited | [Link] | Provides the compound under the synonym (R)-N-(tert-Butoxycarbonyl)-tert-leucine.[5] |
| Pharmaffiliates | [Link] | Lists the product with its CAS number and multiple synonyms, catering to pharmaceutical research and reference standards.[6] |
| Sigma-Aldrich (Merck) | While the D-isomer is not explicitly listed, they offer the L-isomer (Boc-L-tert-leucine), indicating capabilities in this product class.[7] They also provide the unprotected D-tert-leucine.[8] | |
| ChemPep | A specialized supplier of peptides and amino acid derivatives, likely to offer this compound for peptide synthesis applications.[9] |
This list is not exhaustive but represents a selection of reputable suppliers in the field. It is always recommended to request a detailed Certificate of Analysis before purchase.
Technical Specifications and Quality Control
For applications in drug development, the quality and purity of (R)-N-Boc-2-amino-3,3-dimethylbutyric acid are of paramount importance. A comprehensive quality control regimen ensures the identity, purity, and chiral integrity of the material.
Table 2: Typical Technical Specifications
| Parameter | Specification | Method | Rationale |
| Appearance | White to off-white solid/powder | Visual Inspection | Ensures the material is free from colored impurities. |
| Identity | Conforms to the structure | ¹H NMR, ¹³C NMR, MS | Confirms the chemical structure of the compound. |
| Purity (by HPLC) | ≥98.0% | Reverse-Phase HPLC | Quantifies the amount of the desired compound and detects non-chiral impurities. |
| Enantiomeric Purity (by Chiral HPLC) | ≥99.0% (R)-isomer | Chiral HPLC | Crucial for ensuring the stereochemical integrity of the final peptide or drug molecule. |
| Optical Rotation | Specific value in a defined solvent (e.g., +4.0° in Acetic Acid) | Polarimetry | A macroscopic measure of chiral purity.[4] |
| Water Content | ≤0.5% | Karl Fischer Titration | Water can interfere with subsequent coupling reactions in peptide synthesis. |
| Residual Solvents | Conforms to ICH guidelines | GC-HS | Ensures that residual solvents from the synthesis and purification process are below acceptable limits for pharmaceutical use. |
A self-validating system for quality control involves a multi-pronged analytical approach. The combination of chromatographic techniques (HPLC for purity, chiral HPLC for enantiomeric excess) and spectroscopic methods (NMR for structure, MS for molecular weight) provides a high degree of confidence in the material's quality.
Caption: Quality Control Workflow for (R)-N-Boc-2-amino-3,3-dimethylbutyric Acid.
Synthesis and Manufacturing Principles
The synthesis of (R)-N-Boc-2-amino-3,3-dimethylbutyric acid typically involves two key stages: the preparation of the chiral amino acid (R)-2-amino-3,3-dimethylbutanoic acid (D-tert-leucine) and the subsequent protection of the amino group with a Boc moiety.
Asymmetric Synthesis of D-tert-leucine
The causality behind achieving the desired (R)-enantiomer lies in employing a stereoselective synthetic route. Common strategies include:
-
Enzymatic Kinetic Resolution: This method utilizes enzymes, such as lipases or acylases, to selectively react with one enantiomer of a racemic mixture of a derivatized tert-leucine, allowing for the separation of the desired enantiomer.[10]
-
Asymmetric Synthesis using Chiral Auxiliaries: A chiral auxiliary is temporarily attached to a prochiral precursor, directing the stereochemical outcome of a subsequent reaction to form the desired stereocenter. The auxiliary is then cleaved to yield the enantiomerically enriched amino acid.[11][12]
Boc Protection
The protection of the amino group is a standard procedure in organic synthesis. The most common method involves the reaction of D-tert-leucine with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base.[13]
Caption: Simplified Synthesis Workflow for (R)-N-Boc-2-amino-3,3-dimethylbutyric Acid.
Applications in Drug Development
The unique steric bulk of the tert-leucine residue makes (R)-N-Boc-2-amino-3,3-dimethylbutyric acid a valuable building block in the synthesis of peptidomimetics and small molecule drugs.
Solid-Phase Peptide Synthesis (SPPS)
In Boc-based SPPS, (R)-N-Boc-2-amino-3,3-dimethylbutyric acid is incorporated into a growing peptide chain on a solid support. The Boc group serves as a temporary protecting group for the α-amino function, which is stable to the coupling conditions but can be readily removed with a mild acid, typically trifluoroacetic acid (TFA).[9][14]
Experimental Protocol: Incorporation of Boc-D-tert-leucine into a Peptide Chain via SPPS
This protocol outlines a single coupling cycle for adding Boc-D-tert-leucine to a resin-bound peptide with a free N-terminal amine.
-
Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes.
-
Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM for 2 minutes.
-
Drain and treat with a fresh solution of 50% TFA in DCM for 20-30 minutes to ensure complete removal of the Boc group.[9]
-
Wash the resin thoroughly with DCM (3x) and isopropanol (2x), followed by DCM (3x).
-
-
Neutralization:
-
Treat the resin with a 10% solution of diisopropylethylamine (DIEA) in DCM for 2 minutes (2x).
-
Wash the resin with DCM (3x).
-
-
Coupling:
-
Dissolve (R)-N-Boc-2-amino-3,3-dimethylbutyric acid (3 equivalents) and a coupling agent such as HBTU (3 equivalents) in N,N-dimethylformamide (DMF).
-
Add DIEA (6 equivalents) to the activation mixture.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive, indicating incomplete coupling, the coupling step can be repeated.
-
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection and coupling cycle.
The choice of a robust coupling agent like HBTU is crucial, especially for sterically hindered amino acids like tert-leucine, to ensure efficient peptide bond formation.
Role in Approved Therapeutics
The D-tert-leucine moiety is a key structural component in several antiviral drugs, where its steric bulk contributes to potent inhibitory activity by occupying a specific hydrophobic pocket in the target enzyme.
-
Boceprevir: An inhibitor of the hepatitis C virus (HCV) NS3/4A serine protease. The P3 component of boceprevir is (S)-tert-leucine, highlighting the importance of this amino acid's stereoisomers in drug design.[15][16]
-
Telaprevir: Another HCV NS3/4A protease inhibitor that incorporates a derivative of tert-leucine.[17][18]
-
Nirmatrelvir (in Paxlovid): This antiviral medication for COVID-19 contains an L-tert-leucine residue, which plays a critical role in its binding to the SARS-CoV-2 main protease.[19]
The incorporation of tert-leucine in these drugs demonstrates its ability to enhance binding affinity and confer favorable pharmacokinetic properties.[2][20]
Conclusion
(R)-N-Boc-2-amino-3,3-dimethylbutyric acid is a commercially accessible and highly valuable building block for the synthesis of complex peptides and pharmaceutical agents. Its sterically demanding tert-butyl group provides a powerful tool for medicinal chemists to modulate the conformational properties and biological activity of their target molecules. A thorough understanding of its technical specifications, synthesis, and application in solid-phase peptide synthesis is essential for its effective use in research and drug development. The stringent quality control of this chiral intermediate is a critical, self-validating step that ensures the stereochemical integrity of the final product, a non-negotiable aspect of modern pharmaceutical science.
References
-
Chemistry LibreTexts. (2024, September 30). 26.7: Peptide Synthesis. Retrieved from [Link]
-
Formaggio, F., Baldini, C., Moretto, V., Crisma, M., Kaptein, B., Broxterman, Q. B., & Toniolo, C. (2005). Preferred conformations of peptides containing tert-leucine, a sterically demanding, lipophilic alpha-amino acid with a quaternary side-chain Cbeta atom. Chemistry (Weinheim an der Bergstrasse, Germany), 11(8), 2395–2404. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 31). Mastering Peptide Synthesis with High-Quality Boc-L-tert-Leucine. Retrieved from [Link]
-
Formaggio, F., et al. (2005). Preferred Conformations of Peptides Containingtert-Leucine, a Sterically Demanding, Lipophilic α-Amino Acid with a Quaternary Side-Chain Cβ Atom. Chemistry – A European Journal, 11(8), 2395-2404. [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. RSC Advances, 11, 38894-38904. [Link]
-
Mery, J., Granier, C., Juin, M., & Brugidou, J. (1993). Disulfide linkage to polyacrylic resin for automated Fmoc peptide synthesis. Peptide Research, 6(3), 135-141. [Link]
-
Amblard, M., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 56(6), 515-545. [Link]
-
Morgan, A. J., et al. (2011). Design and synthesis of deuterated boceprevir analogs with enhanced pharmacokinetic properties. Journal of Labelled Compounds and Radiopharmaceuticals, 54(10), 613-620. [Link]
-
Fields, G. B. (2007). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. Current Protocols in Protein Science, Chapter 18, Unit 18.2. [Link]
-
Ark Pharma Scientific Limited. (n.d.). (R)-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid. Retrieved from [Link]
-
Tomo Chemical Co. Ltd. (n.d.). Certificate of Analysis: L-Leucine. Retrieved from [Link]
- Bodanszky, M., & Bodanszky, A. (1994). The Practice of Peptide Synthesis. Springer-Verlag.
-
Pharmaffiliates. (n.d.). (R)-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid. Retrieved from [Link]
-
Dömling, A., et al. (2010). A highly efficient synthesis of telaprevir by strategic use of biocatalysis and multicomponent reactions. Chemical Communications, 46(28), 5141-5143. [Link]
-
Tarui, R., et al. (2020). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules, 25(18), 4258. [Link]
- Ramage, R., & Raphy, G. (2006). Convergent solid phase peptide synthesis by reaction of two fragments bound to solid support. WO2006097693A1.
-
Soloshonok, V. A., & Ueki, H. (2020). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. Molecules, 25(12), 2841. [Link]
-
Dounay, A. B., & Wipf, P. (2007). Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. Wiley. [Link]
-
Aapptec Peptides. (n.d.). Boc-Tle-OH. Retrieved from [Link]
-
Njoroge, F. G., et al. (2012). The Discovery and Development of Boceprevir: A Novel, First-generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease. Perspectives in medicinal chemistry, 4, 59-78. [Link]
-
Liu, W., et al. (2021). Design, synthesis and biological evaluation of covalent peptidomimetic 3CL protease inhibitors containing nitrile moiety. Bioorganic & Medicinal Chemistry, 44, 116278. [Link]
- Wrasidlo, W., et al. (2016). Synthesis of telaprevir and boceprevir, or pharmaceutically acceptable salts or solvates as well as intermediate products thereof including β-amino acids prepared via Mukaiyama aldol addition. US9346853B2.
-
Vinnova. (2019, November 25). A novel NMR-based method for quality assurance of chiral purity of peptides in clinical development and production. Retrieved from [Link]
-
Purdue University. (n.d.). The Ghosh Laboratory: New Asymmetric Synthesis Research. Retrieved from [Link]
-
Xiamen AECO Chemical Industrial Co., Ltd. (n.d.). S N Boc 2 Amino 3 3 Dimethylbutyric Acid. Retrieved from [Link]
-
Ilia, G., & Armstrong, D. W. (2019). Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. Analytical Chemistry, 91(24), 15599-15606. [Link]
-
Jagtap, S. S., et al. (2022). Total synthesis of antiviral drug, nirmatrelvir (PF-07321332). Proceedings of the Indian National Science Academy, 88(2), 193-198. [Link]
-
Fuxreiter, M., & Tompa, P. (2012). Leucine Motifs Stabilize Residual Helical Structure in Disordered Proteins. Biophysical Journal, 102(3), 617-626. [Link]
-
Volsenchem. (n.d.). Telaprevir Intermediates L-Tert-Leucine CAS NO 20859-02-3. Retrieved from [Link]
-
Golovin, A. V., et al. (2025). The role of peptide conformation presented by MHC in the induction of TCR triggering. Biophysical Journal, 124(7), 1073-1084. [Link]
-
PubChem. (n.d.). 2-Amino-2,3-dimethylbutanoic acid. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. (R)-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid | CAS:124655-17-0 | Ark Pharma Scientific Limited [arkpharmtech.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Boc-Tle-OH = 99.0 T 62965-35-9 [sigmaaldrich.com]
- 8. D-叔亮氨酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. chempep.com [chempep.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids | Semantic Scholar [semanticscholar.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. peptide.com [peptide.com]
- 15. The side chain synthesis of boceprevir_Chemicalbook [chemicalbook.com]
- 16. The Discovery and Development of Boceprevir: A Novel, First-generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A highly efficient synthesis of telaprevir by strategic use of biocatalysis and multicomponent reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. US9346853B2 - Synthesis of telaprevir and boceprevir, or pharmaceutically acceptable salts or solvates as well as intermediate products thereof including β-amino acids prepared via Mukaiyama aldol addition - Google Patents [patents.google.com]
- 19. repository.ias.ac.in [repository.ias.ac.in]
- 20. Preferred conformations of peptides containing tert-leucine, a sterically demanding, lipophilic alpha-amino acid with a quaternary side-chain Cbeta atom - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Strategic Value of a Sterically Hindered Chiral Building Block
An In-Depth Technical Guide to the Applications of N-Boc-D-tert-leucine
In the landscape of modern organic synthesis and drug development, the ability to control stereochemistry and molecular conformation is paramount. N-Boc-D-tert-leucine, the N-terminally protected form of the non-proteinogenic amino acid D-tert-leucine, has emerged as a cornerstone chiral building block for achieving this control. Its defining feature is the bulky tert-butyl side chain, which imparts significant steric hindrance. This property is not a limitation but a powerful tool, exploited by chemists to direct reaction pathways, enforce specific peptide conformations, and enhance the metabolic stability of resulting molecules.[1][2] The tert-butoxycarbonyl (Boc) protecting group provides robust, acid-labile protection of the amine, making it an ideal component for multi-step syntheses, particularly in solid-phase peptide synthesis (SPPS).[][4] This guide provides an in-depth exploration of the synthesis, properties, and critical applications of N-Boc-D-tert-leucine, offering field-proven insights for researchers, scientists, and drug development professionals.
Core Physicochemical and Safety Profile
A thorough understanding of a reagent's properties is the foundation of its effective application. N-Boc-D-tert-leucine is a white crystalline powder, and its key characteristics are summarized below.[5]
Data Presentation: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 124655-17-0 | [6][7][8] |
| Molecular Formula | C₁₁H₂₁NO₄ | [6][7][8] |
| Molecular Weight | 231.29 g/mol | [7][8][9] |
| Melting Point | 118 - 121 °C (244.4 - 249.8 °F) | [10] |
| Appearance | White to Almost white powder/crystal | [5][11] |
| Solubility | Soluble in dimethyl sulfoxide; sparingly soluble in water. | [2][5] |
| pKa (Predicted) | 4.02 ± 0.21 | [2] |
Safety and Handling
Based on available data, N-Boc-D-tert-leucine is not classified as a hazardous substance under major regulatory frameworks like GHS.[6][12] However, standard laboratory best practices should always be observed.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[10]
-
Handling: Avoid contact with skin, eyes, and clothing. Prevent dust formation and inhalation.[10][12]
-
Storage: Store in a cool, dry place, typically recommended between 2°C - 8°C, protected from light.[13]
-
Hazardous Decomposition: Upon combustion, may produce nitrogen oxides (NOx) and carbon oxides (CO, CO₂).[10][12]
Synthesis of N-Boc-D-tert-leucine
The reliable availability of N-Boc-D-tert-leucine is predicated on a straightforward and high-yielding synthetic protocol. The most common method involves the reaction of the free amino acid, D-tert-leucine, with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. The base serves to deprotonate the amino group, rendering it nucleophilic for attack on the Boc anhydride.
Diagram: Synthetic Pathway
Caption: General workflow for the synthesis of N-Boc-D-tert-leucine.
Experimental Protocol: Synthesis of N-Boc-D-tert-leucine
This protocol is adapted from established methods for the N-Boc protection of amino acids.[14][15]
-
Reagents & Setup:
-
D-tert-leucine (1.0 eq.)
-
Di-tert-butyl dicarbonate (Boc)₂O (1.1 eq.)
-
Triethylamine (2.0 eq.) or Sodium Bicarbonate (2.0 eq.)
-
Methanol or a Dioxane/Water mixture (e.g., 1:1)
-
Round-bottom flask equipped with a magnetic stir bar
-
Ice bath
-
-
Procedure:
-
Suspend D-tert-leucine in the chosen solvent system in the round-bottom flask.
-
Cool the suspension to 0°C using an ice bath.
-
Add the base (e.g., triethylamine) to the mixture and stir until the amino acid dissolves.[14]
-
Slowly add a solution of (Boc)₂O in a small amount of the reaction solvent to the mixture, ensuring the internal temperature remains between 0 and 5°C.[14]
-
Allow the reaction mixture to warm to room temperature and stir overnight (approx. 12-18 hours).[14][16]
-
-
Workup & Purification:
-
Remove the organic solvent under reduced pressure (in vacuo).[14]
-
Dissolve the residue in a suitable organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with a weak acid solution (e.g., 10% w/v aqueous citric acid or 1N HCl) to remove excess base, followed by brine.[14] The causality here is critical: the acidic wash protonates and removes any unreacted amine and the triethylamine base into the aqueous layer, leaving the desired product in the organic phase.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield N-Boc-D-tert-leucine.[14] The product is often obtained as a solid or a thick oil that can be solidified.
-
Core Applications in Synthesis and Drug Development
The utility of N-Boc-D-tert-leucine stems from its dual nature: a protected amino acid for peptide synthesis and a chiral scaffold for asymmetric transformations.
Peptide Synthesis and Peptidomimetics
N-Boc-D-tert-leucine is a vital component in the synthesis of peptides and peptidomimetics, particularly those intended for therapeutic use.[17]
-
Conformational Rigidity: The bulky tert-butyl group restricts the rotational freedom (phi/psi angles) of the peptide backbone in its vicinity. This steric hindrance can be strategically used to induce or stabilize specific secondary structures, such as β-turns or helical conformations.[1][18] Controlling the three-dimensional shape of a peptide is crucial for its binding affinity to biological targets.[1]
-
Metabolic Stability: Natural peptides are often rapidly degraded by proteases in the body. Incorporating non-natural D-amino acids like D-tert-leucine renders the adjacent peptide bonds resistant to enzymatic cleavage, thereby increasing the in-vivo half-life of the peptide drug.[2][19]
-
Boc SPPS Chemistry: The Boc group is the cornerstone of one of the two main strategies for solid-phase peptide synthesis (SPPS).[][4] It is stable under the basic conditions used for peptide coupling but is cleanly removed with moderate acids like trifluoroacetic acid (TFA) to expose the free amine for the next coupling cycle. This orthogonal stability is the self-validating principle of the entire synthesis strategy.
Diagram: The Boc-SPPS Cycle
Caption: The fundamental two-step cycle of Boc-based solid-phase peptide synthesis.
Chiral Building Block in Asymmetric Synthesis
Beyond peptides, the inherent D-chirality of N-Boc-D-tert-leucine makes it a valuable starting material or auxiliary for the synthesis of other complex chiral molecules.[20]
-
Synthesis of Pharmaceutical Intermediates: It serves as a key fragment in the total synthesis of several complex drugs. For example, it is a critical side chain component for certain antiviral protease inhibitors like Atazanavir (an anti-HIV drug) and Telaprevir (an anti-hepatitis C drug).[2] The specific stereochemistry and bulky nature of the tert-leucine moiety are essential for fitting into the active site of the target enzyme.
-
Development of Chiral Ligands and Catalysts: The amino acid scaffold can be elaborated into more complex structures used as ligands for transition metal catalysts.[21] These chiral ligands can induce high levels of enantioselectivity in a wide range of chemical reactions, such as C-H functionalization, which is a powerful modern synthetic strategy.[21][22] The defined stereocenter of the D-tert-leucine core creates a chiral environment around the metal center, directing the approach of reactants to favor the formation of one enantiomer of the product over the other.
Diagram: Application as a Chiral Scaffold
Caption: Logical relationship of N-Boc-D-tert-leucine as a foundational chiral scaffold.
Synthesis of Primary Amino Acid Derivatives
N-Boc-D-tert-leucine is used in the synthesis of primary amino acid derivatives that exhibit anticonvulsant and neuropathic pain protection properties, such as in the pathway to create Desacetyl Desmethyl Lacosamide.[7]
Key Experimental Workflow: Peptide Coupling
The following is a representative protocol for the manual coupling of N-Boc-D-tert-leucine onto a resin-bound peptide during SPPS.
-
System & Reagents:
-
Peptide-resin (1.0 eq., with a free N-terminal amine)
-
N-Boc-D-tert-leucine (3.0 eq.)
-
Coupling Reagent, e.g., HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (2.9 eq.)
-
Base, e.g., DIPEA (N,N-Diisopropylethylamine) or NMM (4-Methylmorpholine) (6.0 eq.)
-
Solvent: Anhydrous DMF (N,N-Dimethylformamide)
-
Reaction vessel with filtration capability
-
-
Pre-activation & Coupling Procedure:
-
In a separate vial, dissolve N-Boc-D-tert-leucine and HATU in DMF.
-
Add the base (DIPEA/NMM) to this solution. This initiates the formation of the reactive ester of the amino acid. Allow to pre-activate for 1-2 minutes. The causality is key: pre-activation ensures the highly reactive species is formed before it is introduced to the resin, maximizing coupling efficiency.
-
Swell the peptide-resin in DMF within the reaction vessel. Drain the solvent.
-
Add the pre-activated N-Boc-D-tert-leucine solution to the swollen resin.
-
Agitate the mixture (e.g., by nitrogen bubbling or shaking) at room temperature for 1-2 hours.
-
-
Monitoring & Workup:
-
Perform a qualitative test (e.g., Kaiser test) on a small sample of beads to confirm the consumption of the free primary amine. A negative result (beads remain colorless/yellow) indicates a complete reaction. This provides an immediate, self-validating check of the protocol's success.
-
Once complete, drain the reaction solution from the vessel.
-
Wash the resin extensively with DMF (3-5 times) followed by a solvent like Dichloromethane (DCM) (3-5 times) to remove all excess reagents and byproducts.
-
-
Deprotection (Preparing for the next cycle):
-
Treat the resin with a solution of 25-50% Trifluoroacetic Acid (TFA) in DCM for 20-30 minutes to cleave the Boc group.
-
Drain the TFA solution and wash the resin thoroughly with DCM and DMF to remove residual acid and prepare for the next coupling step.
-
Conclusion and Future Outlook
N-Boc-D-tert-leucine is far more than a simple protected amino acid; it is a strategic tool for molecular design. Its unique steric bulk provides chemists with a reliable method to enforce conformational constraint and enhance metabolic stability in peptides, while its defined stereocenter serves as a robust foundation for asymmetric synthesis. Its applications in FDA-approved drugs underscore its importance in medicinal chemistry.[23] As the demand for more sophisticated peptide therapeutics, peptidomimetics, and enantiomerically pure small molecules grows, the role of versatile and powerful chiral building blocks like N-Boc-D-tert-leucine will only continue to expand, enabling the next generation of catalysts and drug candidates.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 637604, tert-Butoxycarbonyl-D-leucine. Retrieved from [Link]
-
Ottokemi. (n.d.). N-Boc-D-tert-leucine, 95%. Retrieved from [Link]
-
Li, Y., et al. (n.d.). Design, synthesis and biological evaluation of covalent peptidomimetic 3CL protease inhibitors containing nitrile moiety. National Center for Biotechnology Information. Retrieved from [Link]
-
Fisher Scientific. (2025, December 19). SAFETY DATA SHEET: N-BOC-L-tert-Leucine. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 31). Mastering Peptide Synthesis with High-Quality Boc-L-tert-Leucine. Retrieved from [Link]
-
Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd. (2025, December 25). The Critical Role of BOC Protecting Groups in Drug Synthesis. Retrieved from [Link]
-
Core Pioneer. (n.d.). Boc-D-Leucine Monohydrate in Pharmaceutical Research & Drug Development. Retrieved from [Link]
-
Ferreira, I., et al. (n.d.). Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. National Center for Biotechnology Information. Retrieved from [Link]
-
Chen, D., et al. (2020, April 21). From Pd(OAc)2 to Chiral Catalysts: The Discovery and Development of Bifunctional Mono-N-Protected Amino Acid Ligands for Diverse C-H Functionalization Reactions. PubMed. Retrieved from [Link]
-
Wójcik, P., et al. (n.d.). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. MDPI. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Retrieved from [Link]
-
Palasek, S., et al. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. PubMed. Retrieved from [Link]
-
Chemistry Proceedings. (2025, November 11). Catalytic Synthesis of Versatile Chiral Heterocycles: En Route to γ-Amino Acid Derivatives. Retrieved from [Link]
-
MDPI. (n.d.). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Retrieved from [Link]
-
Khadse, S., & Chaudhari, P. (n.d.). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. TSI Journals. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025, July 28). Asymmetric C–H Functionalization of N‑Boc-2,5-dihydro‑1H‑pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. Retrieved from [Link]
-
Jin, J., et al. (2010). Discovery and application of new bacterial strains for asymmetric synthesis of L-tert-butyl leucine in high enantioselectivity. PubMed. Retrieved from [Link]
-
Bode Research Group. (2015). OC VI (HS 2015). Retrieved from [Link]
-
ResearchGate. (n.d.). The Aryl‐Pyrrolidine‐tert‐Leucine Motif as a New Privileged Chiral Scaffold: The Role of Noncovalent Stabilizing Interactions. Retrieved from [Link]
-
ACS Publications. (n.d.). A Facile Method for the Transformation of N-(tert-Butoxycarbonyl) α-Amino Acids to N-Unprotected α-Amino Methyl Esters. Retrieved from [Link]
-
D'Oca, M., et al. (n.d.). New Uses of Amino Acids as Chiral Building Blocks in Organic Synthesis. PubMed. Retrieved from [Link]
-
Organic Syntheses. (n.d.). N-tert-BUTOXYCARBONYL-L-PHENYLALANINE. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023, June 12). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. Retrieved from [Link]
-
Organic Syntheses. (n.d.). tert-BUTOXYCARBONYL-L-PROLINE. Retrieved from [Link]
-
Siodłak, D., et al. (2018, June 3). A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis. PubMed. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [wap.guidechem.com]
- 4. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. fishersci.be [fishersci.be]
- 7. Manufacturers of N-Boc-D-tert-leucine, 95%, CAS 124655-17-0, B 3488, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]
- 8. scbt.com [scbt.com]
- 9. tert-Butoxycarbonyl-D-leucine | C11H21NO4 | CID 637604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. N-(tert-Butoxycarbonyl)-L-tert-leucine | 62965-35-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 12. fishersci.ca [fishersci.ca]
- 13. biosynth.com [biosynth.com]
- 14. N-Boc-L-tert-Leucine synthesis - chemicalbook [chemicalbook.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. Page loading... [guidechem.com]
- 17. nbinno.com [nbinno.com]
- 18. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. New uses of amino acids as chiral building blocks in organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. From Pd(OAc)2 to Chiral Catalysts: The Discovery and Development of Bifunctional Mono-N-Protected Amino Acid Ligands for Diverse C-H Functionalization Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
The Chemical Stability of Boc-Protected Amino Acids: A Technical Guide for Researchers
Introduction: The Enduring Role of the Boc Group in Synthesis
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in the intricate field of peptide chemistry and the development of complex pharmaceutical intermediates.[1][2] Its utility stems from a crucial balance: remarkable stability under a wide range of synthetic conditions, including basic, nucleophilic, and even catalytic hydrogenation environments, coupled with its clean, quantitative removal under specific acidic conditions.[][4] This orthogonality is the foundation upon which complex, multi-step synthetic strategies are built.[5]
This guide provides an in-depth analysis of the chemical stability of Boc-protected amino acids, moving beyond simple deprotection protocols to explore the underlying mechanisms of degradation, the influence of environmental and structural factors, and the practical methodologies required to ensure the integrity of these vital reagents. For researchers, scientists, and drug development professionals, a comprehensive understanding of these stability principles is not merely academic; it is a prerequisite for reproducible results, high-purity products, and the overall success of a synthetic campaign.
I. The Fundamental Pillar: Acid-Catalyzed Deprotection
The defining characteristic of the Boc group is its lability to acid. This cleavage is not merely a reaction but a precise, multi-step mechanistic pathway that is critical to understand for its strategic application and for avoiding unintentional degradation.
The Deprotection Mechanism
The acid-catalyzed removal of the Boc group proceeds through a well-established E1 elimination pathway. The reaction is initiated by the protonation of the carbamate's carbonyl oxygen, which significantly weakens the tert-butyl-oxygen bond. This is followed by the departure of the stable tert-butyl cation. The resulting carbamic acid is inherently unstable and rapidly decarboxylates to release the free amine, carbon dioxide, and isobutylene (formed from the deprotonation of the tert-butyl cation).[6][]
Caption: Acid-catalyzed E1 mechanism for Boc group cleavage.
Kinetics and Acid Strength
The rate of deprotection is highly dependent on the strength and concentration of the acid. While strong acids like trifluoroacetic acid (TFA), often in a dichloromethane (DCM) solution (e.g., 25-50% TFA/DCM), are standard for rapid and complete cleavage, the reaction kinetics reveal a nuanced picture.[6][] Studies have shown that the cleavage of a Boc group using HCl exhibits a second-order dependence on the acid concentration.[8][9] This implies that the reaction involves two proton transfers in the rate-determining step, rationalized as a general acid-catalyzed separation of a reversibly formed ion-molecule pair.[8]
This kinetic profile explains why simply lowering the pH is not a linear control for deprotection; the concentration and nature of the acid catalyst are critical variables. For instance, while a pH of ~2.5 may be required for other synthetic transformations, it can be sufficient to initiate slow cleavage of the Boc group, highlighting the need for careful consideration of reaction and workup conditions.[10]
Table 1: Common Acidic Reagents for Boc Deprotection
| Reagent/System | Typical Concentration | Relative Speed | Notes |
| Trifluoroacetic Acid (TFA) | 25-50% in DCM | Very Fast | Standard for solid-phase synthesis; volatile and corrosive.[] |
| Hydrochloric Acid (HCl) | 1-4 M in Dioxane/EtOAc | Fast | Often used in solution-phase; can be milder than TFA for some substrates.[] |
| p-Toluenesulfonic Acid (p-TsOH) | Catalytic to Stoichiometric | Moderate | Can be used under microwave irradiation for rapid deprotection.[2] |
| Formic Acid | Anhydrous | Slow | A milder alternative, often requiring elevated temperatures. |
| Citric Acid / Acetic Acid | Aqueous solutions | Very Slow / Negligible | Generally insufficient for complete deprotection at room temperature.[10] |
II. Factors Influencing the Stability of Boc-Amino Acids
Beyond the deliberate use of strong acids, a variety of factors can compromise the integrity of a Boc-protected amino acid, leading to partial deprotection or the formation of side products. A proactive understanding of these influences is essential for experimental design and material storage.
pH and Solvent Effects
The Boc group is generally stable to basic and nucleophilic conditions, a property that underpins its orthogonality with protecting groups like Fmoc.[5][] However, its stability in neutral and mildly acidic aqueous or protic solvent environments is finite and often underestimated.
-
Aqueous Stability: While stable for extended periods at neutral to alkaline pH, prolonged exposure to even mildly acidic conditions (pH 4-6) can lead to measurable hydrolysis over time. One study on N-terminal glutamic acid in a peptide noted pyroglutamate formation (a related degradation) had a half-life of approximately 9 months in a pH 4.1 buffer at 45°C, indicating that even at moderately acidic pH, degradation pathways exist and are accelerated by temperature.[12]
-
Solvent Choice: The choice of solvent during reactions, workup, and storage is critical. Protic solvents like methanol can participate in the deprotection process, especially in the presence of even catalytic amounts of acid. Anhydrous aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile (ACN) are generally preferred for reactions where the Boc group must remain intact. However, long-term storage in any solvent is not recommended.
Thermal Stability
Boc-protected amino acids can undergo thermal deprotection in the absence of any acid catalyst, though this typically requires high temperatures.[13]
-
Decomposition Temperature: Studies have shown that thermal deprotection often requires temperatures of 150°C or higher for a practical reaction rate.[14][15] The efficiency of this process is substrate-dependent; for example, the deprotection of N-Boc glycine is more efficient than that of primary alkyl N-Boc amines, a phenomenon attributed to the catalytic role of the free carboxylate group.[16]
-
Practical Implications: While not a concern under typical synthetic or storage conditions, the potential for thermal degradation should be considered during high-temperature distillations or when using techniques like Gas Chromatography (GC) for analysis, which may require derivatization to avoid on-column degradation.[]
The Critical Influence of the Amino Acid Side Chain
The identity of the amino acid side chain (R-group) introduces specific stability challenges that must be individually addressed.
-
Pyroglutamate Formation (Gln, Glu): N-terminal Boc-Gln and, to a lesser extent, Boc-Glu are susceptible to intramolecular cyclization to form pyroglutamic acid (pGlu), with the loss of the Boc group and water or ammonia.[18] This is a spontaneous process that can occur during storage, in solution, or during peptide synthesis, particularly under neutral or slightly acidic conditions, and is accelerated by heat.[12][19] The formation of pGlu is a critical quality attribute to monitor in peptide pharmaceuticals as it represents a modification to the primary sequence.[18]
Caption: Formation of pyroglutamate from an N-terminal Boc-Gln residue.
-
Oxidation (Trp, Met): The indole side chain of Tryptophan and the thioether of Methionine are susceptible to oxidation. While the Boc group itself does not directly participate, the handling and storage conditions required to prevent oxidation are paramount. Exposure to air, light, or oxidizing impurities in solvents can lead to the formation of various oxides (e.g., methionine sulfoxide, N-formylkynurenine from tryptophan). These side reactions can often be mitigated by storing susceptible amino acids under an inert atmosphere (Argon or Nitrogen) and in the dark.
-
Steric Hindrance (Val, Ile): The bulky side chains of Valine and Isoleucine can sterically hinder the approach of reagents. While this primarily affects coupling reaction rates in peptide synthesis, some studies suggest that branched-chain amino acid methyl esters require longer deprotection times compared to those with linear aliphatic side chains, likely due to steric effects around the carbamate.[1][20]
III. Practical Guide to Storage, Handling, and Stability Assessment
Ensuring the chemical integrity of Boc-protected amino acids from the moment they are received until they are consumed is a matter of rigorous laboratory practice.
Recommended Storage and Handling Protocols
-
Initial Receipt and Storage: Upon receipt, Boc-protected amino acids, which are typically crystalline solids, should be stored in tightly sealed containers at refrigerated temperatures (2-8°C) for short-term storage. For long-term storage (months to years), temperatures of -20°C are recommended to minimize the rate of any potential degradation pathway.[]
-
Preventing Water Contamination: Many amino acid derivatives are hygroscopic. To prevent the condensation of atmospheric moisture onto the cold solid, it is critical to allow the container to warm to ambient room temperature before opening.[]
-
Inert Atmosphere: For particularly sensitive derivatives, such as Boc-Trp(Boc)-OH or Boc-Met-OH, after dispensing the required amount, it is good practice to flush the container with a dry, inert gas like argon or nitrogen before resealing.
-
Storage of Solutions: Preparing stock solutions of Boc-amino acids for long-term storage is strongly discouraged. If a solution must be stored, it should be for the shortest possible time, at low temperature (-20°C or below), and in an anhydrous aprotic solvent. Avoid repeated freeze-thaw cycles.
Experimental Workflow: Assessing Chemical Stability
A validated, stability-indicating analytical method is the cornerstone of any robust stability assessment. High-Performance Liquid Chromatography (HPLC) is the technique of choice.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 4. download.e-bookshelf.de [download.e-bookshelf.de]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. Boc Deprotection - TFA [commonorganicchemistry.com]
- 8. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. echemi.com [echemi.com]
- 12. Formation of pyroglutamic acid from N-terminal glutamic acid in immunoglobulin gamma antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 18. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
A Technical Guide to the Spectroscopic Characterization of (R)-2-((tert-Butoxycarbonyl)amino)-2,3-dimethylbutanoic acid
Introduction
(R)-2-((tert-Butoxycarbonyl)amino)-2,3-dimethylbutanoic acid is a non-proteinogenic amino acid derivative. Its structure, featuring a bulky tert-butyl group adjacent to the stereocenter and the widely used tert-Butoxycarbonyl (Boc) protecting group, makes it a valuable building block in peptide synthesis and drug discovery. The Boc group provides stability under various conditions while allowing for facile deprotection under acidic conditions, a cornerstone of modern solid-phase peptide synthesis.
Accurate structural elucidation and purity assessment are critical for any synthetic intermediate intended for use in pharmaceutical development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide provides a comprehensive overview of the expected spectroscopic data for this compound, grounded in fundamental principles and supported by data from analogous structures. While experimental spectra for this specific molecule are not widely published, this guide will serve as a robust reference for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
¹H NMR Spectroscopy
Principle: Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons in the molecule. Chemical shift (δ) values indicate the electronic environment, signal integration gives the relative number of protons, and spin-spin splitting (multiplicity) reveals the number of neighboring protons.
Experimental Protocol: A standard protocol for acquiring a ¹H NMR spectrum would be as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence chemical shifts, particularly for exchangeable protons (NH and OH).[1]
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire a standard one-dimensional ¹H spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected range of proton resonances (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.
Expected ¹H NMR Data (Predicted for CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~5.0-5.3 | Broad Singlet | 1H | -NH- | The carbamate proton signal is often broad due to quadrupole broadening from the adjacent nitrogen and chemical exchange. Its chemical shift is solvent-dependent. |
| ~4.1-4.3 | Singlet | 1H | α-CH | Being attached to a quaternary carbon, this alpha-proton has no adjacent protons to couple with, resulting in a singlet. |
| ~2.1-2.3 | Multiplet | 1H | CH(CH₃)₂ | This methine proton of the isopropyl group is coupled to the six protons of the two methyl groups. |
| ~1.45 | Singlet | 9H | -C(CH₃)₃ (Boc) | The nine protons of the tert-butyl group of the Boc protecting group are chemically equivalent and show a characteristic strong singlet.[2] |
| ~1.0-1.1 | Doublet | 6H | CH(CH₃)₂ | The two methyl groups of the isopropyl substituent are diastereotopic and may appear as two separate doublets or a single doublet. |
| ~0.95 | Singlet | 3H | α-CH₃ | The methyl group attached to the alpha-carbon is a singlet as there are no adjacent protons. |
| ~10-12 | Broad Singlet | 1H | -COOH | The carboxylic acid proton is highly deshielded, often broad, and its position is highly dependent on concentration and solvent. |
¹H NMR Acquisition Workflow
Caption: Workflow for ¹H NMR Spectroscopy.
¹³C NMR Spectroscopy
Principle: Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in a molecule. Each unique carbon atom gives a distinct signal, making it an excellent tool for determining the carbon skeleton.
Experimental Protocol:
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is typically used for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Instrumentation: A 100 MHz or higher spectrometer (corresponding to a 400 MHz ¹H frequency) is standard.
-
Data Acquisition: A proton-decoupled ¹³C spectrum is typically acquired to simplify the spectrum to single lines for each carbon.
Expected ¹³C NMR Data (Predicted):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~175-180 | -COOH | The carboxylic acid carbonyl carbon is highly deshielded and appears at the downfield end of the spectrum.[3] |
| ~155-157 | -C=O (Boc) | The carbamate carbonyl carbon is also deshielded, but typically appears slightly upfield from the carboxylic acid carbonyl.[1] |
| ~80-82 | -C(CH₃)₃ (Boc) | The quaternary carbon of the Boc group's tert-butyl moiety has a characteristic chemical shift in this region.[1] |
| ~60-65 | α-C | The alpha-carbon, being attached to the nitrogen and the quaternary center, will be in this approximate range. |
| ~30-35 | -CH(CH₃)₂ | The methine carbon of the isopropyl group. |
| ~28-29 | -C(CH₃)₃ (Boc) | The three equivalent methyl carbons of the Boc group give a strong signal.[1] |
| ~20-25 | α-CH₃ | The methyl group attached to the alpha-carbon. |
| ~17-19 | -CH(CH₃)₂ | The two methyl carbons of the isopropyl group. Due to their diastereotopic nature, they may give rise to two distinct signals. |
¹³C NMR Acquisition Workflow
Caption: Workflow for ¹³C NMR Spectroscopy.
Infrared (IR) Spectroscopy
Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the types of bonds and functional groups present.
Experimental Protocol:
-
Sample Preparation: For a solid sample, Attenuated Total Reflectance (ATR) is a common and simple method. A small amount of the solid is placed directly on the ATR crystal.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum of the empty ATR crystal is taken, followed by the sample spectrum. The instrument software automatically ratios these to produce the final absorbance or transmittance spectrum.
Expected Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Comments |
| ~3300 | N-H Stretch | Carbamate (N-H) | A moderate, sometimes broad, absorption. |
| 2500-3300 | O-H Stretch | Carboxylic Acid (O-H) | A very broad and strong absorption band, often obscuring the C-H stretches in this region, which is characteristic of the hydrogen-bonded dimer of a carboxylic acid.[4] |
| 2850-3000 | C-H Stretch | Alkanes (C-H) | Absorptions from the various methyl and methine groups in the molecule. |
| ~1740 | C=O Stretch | Carboxylic Acid (C=O) | A strong, sharp absorption. Its position can be slightly higher if the acid is not dimerized.[4] |
| ~1690 | C=O Stretch | Carbamate (C=O) | A strong absorption, typically at a slightly lower wavenumber than the carboxylic acid C=O due to resonance with the nitrogen atom. |
| ~1250 and ~1160 | C-O Stretch | Carbamate and Acid | Strong C-O stretching bands are expected for both the carbamate and the carboxylic acid functionalities. |
IR Spectroscopy Workflow
Caption: Workflow for FTIR-ATR Spectroscopy.
Mass Spectrometry (MS)
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.
Experimental Protocol:
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (µg/mL to ng/mL).
-
Instrumentation: An Electrospray Ionization (ESI) mass spectrometer is commonly used for polar molecules like amino acids. ESI is a soft ionization technique that typically keeps the molecule intact.
-
Data Acquisition: The sample solution is infused into the ESI source. Data is acquired in either positive or negative ion mode.
Expected Mass Spectrometry Data:
The molecular formula for this compound is C₁₁H₂₁NO₄, with a monoisotopic mass of approximately 231.15 Da.[5][6]
| m/z (Positive Mode) | Ion | Comments |
| ~232.16 | [M+H]⁺ | The protonated molecular ion is often the base peak in ESI positive mode. |
| ~254.14 | [M+Na]⁺ | The sodium adduct is very common in ESI-MS, arising from trace amounts of sodium salts in the sample or solvent.[7] |
| ~176.10 | [M+H - C₄H₈]⁺ | Loss of isobutylene (56 Da) from the Boc group is a characteristic fragmentation pathway. |
| ~132.09 | [M+H - Boc]⁺ or [M+H - 100]⁺ | Loss of the entire Boc group (100 Da) is another common fragmentation. |
| m/z (Negative Mode) | Ion | Comments |
| ~230.14 | [M-H]⁻ | The deprotonated molecular ion, formed by the loss of the acidic carboxylic proton, is expected to be a prominent peak in negative ion mode.[7] |
| ~276.15 | [M+HCOO]⁻ | Adduct with formate, which can be present as a contaminant in the mobile phase.[7] |
Mass Spectrometry Analysis Workflow
Caption: Workflow for ESI-MS Analysis.
Conclusion
The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a detailed and unambiguous confirmation of its chemical structure. ¹H and ¹³C NMR establish the carbon-hydrogen framework and the connectivity of the atoms. IR spectroscopy confirms the presence of key functional groups—the carbamate, the carboxylic acid, and the alkyl portions. Finally, mass spectrometry verifies the molecular weight and offers further structural confirmation through predictable fragmentation patterns. Together, these techniques form a self-validating system essential for quality control and regulatory compliance in the development of new chemical entities.
References
-
M.p. 31–32 °C. Yield 62.6%. ... H NMR (CDCl3): 1.35 (d, J = 7.1 Hz, 2H, CH(CH3)); 1.45 (s, 9H, C(CH3)3); 1.80–2.00 (m, 2H, CH2); 2.05–2.36 (m, 2H, CH2); 3.27–3.52 (m, 2H, CH2); 3.73 (s, 3H, OCH3); 4.25 (m, 1H, CH(CH3)); 4.54 (m, 1H, CH). The amino proton was not observed because of broadening of the signal. ... C NMR (CDCl3): 18.5 (18.3) (CH(CH3)); 24.5 (23.7) (CH2); 28.3 (C(CH3)3); 30.8 (32.9) (CH2); 47.0 (47.9) (CH2); 52.3 (OCH3); 59.7 (CH); 61.0 (CH); 80.4 (C(CH3)3); 155.6 (154.6) (CO-OtBu); 171.7 (172.1) (CO-NH); 173.1 (CO-OCH3) (The chemical shifts in parentheses are for the minor amide rotational isomer). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]
-
H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000407). Human Metabolome Database. [Link]
-
(R)-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid, CAS No. 124655-17-0. iChemical. [Link]
-
(2R)-2-{[(tert-butoxy)carbonyl]amino}-3,3-dimethylbutanoic acid. PubChem. [Link]
-
2-{[(Tert-butoxy)carbonyl]amino}-3,3-dimethylbutanoic acid. PubChem. [Link]
-
13C nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis of chemical shifts. Doc Brown's Chemistry. [Link]
-
2-{[(tert-butoxy)carbonyl]amino}-2,3-dimethylbutanoic acid. PubChemLite. [Link]
-
(S)-2-((tert-Butoxycarbonyl)amino)-2,3-dimethylbutanoic acid. PubChem. [Link]
-
Butanoic acid. NIST WebBook. [Link]
-
(R)-4-(Tert-butoxycarbonylamino)-2-(3,4-dimethoxybenzyl)butanoic acid - Optional[13C NMR]. SpectraBase. [Link]
-
Butanoic acid, 3,3-dimethyl-. NIST WebBook. [Link]
-
Butanoic acid, 2,3-dimethyl-, ethyl ester - Optional[13C NMR]. SpectraBase. [Link]
-
Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. MDPI. [Link]
-
(R)-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid. Pharmaffiliates. [Link]
-
Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. MDPI. [Link]
-
Infrared Spectroscopy. csbsju. [Link]
-
Infrared Spectroscopy of 2-Oxo-Octanoic Acid in Multiple Phases. The Royal Society of Chemistry. [Link]
-
Showing Compound 2-Oxobutanoic acid (FDB003359). FooDB. [Link]
-
Butanoic acid, 2,2-dimethyl-3-[(trimethylsilyl)oxy]. NIST WebBook. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. (R)-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid, CAS No. 124655-17-0 - iChemical [ichemical.com]
- 3. 13C nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of butyric acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. ir intro [employees.csbsju.edu]
- 5. (2R)-2-{[(tert-butoxy)carbonyl]amino}-3,3-dimethylbutanoic acid | C11H21NO4 | CID 7005057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-{[(Tert-butoxy)carbonyl]amino}-3,3-dimethylbutanoic acid | C11H21NO4 | CID 5046859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. PubChemLite - 2-{[(tert-butoxy)carbonyl]amino}-2,3-dimethylbutanoic acid (C11H21NO4) [pubchemlite.lcsb.uni.lu]
Methodological & Application
Application Note: Advanced Coupling Protocols for Sterically Hindered Boc-Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Sterical Hindrance in Peptide Synthesis
The formation of a peptide bond is a cornerstone of synthetic organic chemistry, pivotal in the development of novel therapeutics, biomaterials, and research tools. While standard peptide coupling protocols are well-established for the 20 proteinogenic amino acids, the incorporation of sterically hindered amino acids, such as α,α-disubstituted or N-methylated residues, presents a significant synthetic challenge.[1] This difficulty arises from the bulky nature of these amino acid side chains or N-substituents, which physically obstructs the approach of the nucleophilic amine to the activated carboxyl group, leading to sluggish reaction rates, low yields, and incomplete couplings.[2][3]
The tert-butyloxycarbonyl (Boc) protecting group, while offering robust protection under many conditions, can itself contribute to the steric bulk of the incoming amino acid.[] This application note provides a comprehensive guide to overcoming these challenges, detailing advanced coupling reagents, optimized protocols, and the mechanistic rationale behind their efficacy.
Understanding the Mechanism of Peptide Coupling
Peptide bond formation involves a two-step process: the activation of a carboxylic acid group, followed by the nucleophilic attack of an amine.[5] The efficiency of this process, especially with hindered substrates, is highly dependent on the nature of the activated intermediate.
The Role of Coupling Reagents and Additives
Modern peptide synthesis relies on a variety of coupling reagents to facilitate the activation step. These can be broadly categorized into carbodiimides, phosphonium salts, and aminium/uronium salts.[5][6]
-
Carbodiimides (e.g., DCC, DIC, EDC): These reagents activate carboxylic acids to form a highly reactive O-acylisourea intermediate. However, this intermediate is prone to racemization and can rearrange into an unreactive N-acylurea.[5][7] To mitigate these side reactions and increase coupling efficiency, additives are essential.[5]
-
Additives (e.g., HOBt, HOAt, OxymaPure): These additives react with the O-acylisourea to form an active ester, which is more stable and less prone to racemization.[5][7][8] HOAt and OxymaPure are generally considered more efficient than HOBt, especially for difficult couplings, due to the electronic properties of their respective active esters.[9][10]
-
Onium Salts (Phosphonium and Aminium/Uronium): Reagents like PyBOP, HBTU, HATU, and COMU incorporate the activating additive (HOBt, HOAt, or Oxyma) directly into their structure.[5] Upon reaction with the Boc-amino acid and a base, they form the corresponding active esters in situ.[6] These reagents are generally more efficient and faster-acting than carbodiimide/additive combinations, making them the preferred choice for hindered couplings.[6]
The choice of coupling reagent directly impacts the reactivity of the activated species. For sterically hindered amino acids, a more reactive activated ester is required to overcome the physical barrier to bond formation.
Strategies for Coupling Sterically Hindered Boc-Amino Acids
Several strategies can be employed to enhance the efficiency of coupling sterically hindered Boc-amino acids. These often involve the use of highly reactive coupling reagents, modified reaction conditions, or alternative activation chemistries.
High-Reactivity Onium Salts
For most hindered couplings, aminium/uronium and phosphonium salt reagents are the first choice.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) : Widely regarded as one of the most effective coupling reagents for difficult sequences.[2][11] It forms a highly reactive OAt-ester, which is more potent than the OBt-esters generated by HBTU.[2]
-
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) : More reactive than HBTU due to the electron-withdrawing effect of the chlorine atom on the benzotriazole ring.[2][5]
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) : A third-generation uronium salt based on OxymaPure. It exhibits reactivity comparable or even superior to HATU, with the added benefit of a non-explosive leaving group and byproducts that are easily washed away.[2][5][9][12]
-
PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) : A phosphonium salt analogue of HATU, it also generates the highly reactive OAt-ester.[3] Phosphonium salts have the advantage of not causing guanidinylation of the N-terminal amine, a potential side reaction with uronium salts when used in excess.
Acyl Fluoride Chemistry
For extremely challenging couplings where even the most potent onium salts fail, the formation of an acyl fluoride intermediate offers a powerful alternative.[2][13] Acyl fluorides are among the most reactive acylating species used in peptide synthesis and are particularly effective for coupling α,α-disubstituted amino acids like Aib (α-aminoisobutyric acid).[5][13] Reagents such as TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) can be used to generate the acyl fluoride in situ.[9][13]
Optimized Reaction Conditions
Beyond the choice of reagent, several other factors can be manipulated to drive hindered couplings to completion:
-
Double Coupling : Repeating the coupling step with a fresh portion of activated amino acid and coupling reagent is a common and effective method to ensure complete reaction.[2]
-
Elevated Temperature : Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier of sterically demanding couplings.[13] Microwave-assisted solid-phase peptide synthesis (SPPS) has proven particularly effective, dramatically reducing reaction times and improving yields for hindered sequences.[2][14]
-
Choice of Base : A non-nucleophilic base, typically Diisopropylethylamine (DIPEA), is used to deprotonate the carboxylic acid and facilitate the activation step.[5] The amount and type of base can influence the extent of side reactions like racemization.[15]
-
Solvent : Dichloromethane (DCM) has been shown to be preferable to more polar solvents like Dimethylformamide (DMF) in some hindered segment couplings to minimize racemization.[15]
Data Presentation
Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent | Active Ester Type | Relative Reactivity | Key Advantages | Considerations |
| HBTU/PyBOP | OBt ester | Moderate | Good for standard couplings.[2] | Often insufficient for very hindered residues.[2] |
| HCTU | O-6-ClBt ester | High | More reactive than HBTU.[2] | Benzotriazole-based, potential for explosivity.[16] |
| HATU/PyAOP | OAt ester | Very High | Among the most efficient reagents due to the high reactivity of OAt esters.[2] | Higher cost; HATU can cause guanidinylation if used in excess.[12] |
| COMU | Oxyma ester | Very High | Comparable or superior to HATU, with an improved safety profile (non-explosive).[2][5][9] | Limited stability in DMF solution.[16] |
| TFFH | Acyl Fluoride | Extremely High | Excellent for extremely hindered couplings (e.g., Aib-Aib).[5][13] | Requires anhydrous conditions.[2] |
Experimental Protocols
Protocol 1: Double Coupling of a Sterically Hindered Boc-Amino Acid using HATU
This protocol is designed for solid-phase peptide synthesis (SPPS) when incorporating a sterically demanding Boc-amino acid.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
Sterically hindered Boc-amino acid (e.g., Boc-Aib-OH)
-
HATU
-
Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Resin Preparation: Following standard deprotection of the N-terminal protecting group (e.g., Fmoc or another Boc group in a differential protection scheme), thoroughly wash the resin with DMF (3 x 1 min).
-
First Coupling Activation:
-
In a separate vessel, dissolve the sterically hindered Boc-amino acid (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF.
-
Add DIPEA (8 equivalents) to the solution.
-
Allow the pre-activation to proceed for 1-5 minutes.[2]
-
-
First Coupling Reaction:
-
Add the activated amino acid solution to the resin-containing reaction vessel.
-
Agitate the mixture for 45-60 minutes at room temperature.[2]
-
-
Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (3 x 1 min) to remove excess reagents and byproducts.[11]
-
Second Coupling: Repeat steps 2 and 3 with a fresh solution of activated amino acid to drive the reaction to completion.[2]
-
Final Wash: After the second coupling, wash the resin thoroughly with DMF (3 x 1 min) and then with DCM (3 x 1 min) before proceeding to the next step in the synthesis.
Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings
This protocol is adapted for situations where even potent uronium/phosphonium reagents fail, such as in the formation of an Aib-Aib linkage.[2]
Materials:
-
Protected, sterically hindered carboxylic acid (e.g., Boc-Aib-OH)
-
N,N,N',N'-Tetramethylfluoroformamidinium hexafluorophosphate (TFFH)
-
Diisopropylethylamine (DIPEA)
-
Resin-bound peptide with a free N-terminal amine
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Acyl Fluoride Formation:
-
Coupling Reaction:
-
Add the pre-formed acyl fluoride solution to the reaction vessel containing the deprotected resin.
-
Agitate the mixture. The reaction may require elevated temperatures (e.g., 40-80°C) to proceed efficiently.[13] Monitor the reaction progress using a qualitative test (e.g., Kaiser test).
-
-
Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DCM (3 x 1 min) and then DMF (3 x 1 min).
Visualization of Mechanisms
Diagram 1: HATU-mediated Coupling Mechanism
Caption: HATU activates the Boc-amino acid to form a highly reactive OAt ester.
Diagram 2: Workflow for Overcoming Hindered Couplings
Caption: A systematic approach to troubleshooting difficult peptide couplings.
Conclusion
The successful incorporation of sterically hindered Boc-amino acids into peptide sequences requires a departure from standard coupling protocols. By understanding the underlying principles of activation and steric hindrance, researchers can make informed decisions about the selection of coupling reagents and reaction conditions. The use of high-reactivity onium salts like HATU and COMU, combined with strategies such as double coupling and elevated temperatures, can overcome most challenges. For the most recalcitrant cases, acyl fluoride chemistry provides a robust, albeit more demanding, alternative. The protocols and strategies outlined in this note serve as a comprehensive guide for scientists and drug development professionals to efficiently synthesize complex peptides containing these valuable, non-canonical building blocks.
References
- A Comparative Guide to Peptide Coupling Reagents for Difficult Sequences: HATU vs.
- Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids - Benchchem.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem.
- The Role of HOBt and HBTU in Peptide Coupling Reactions.
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development - ACS Public
- Peptide Coupling Reagents Guide - Sigma-Aldrich.
- Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF.
- Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides.
- Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC.
- Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Deriv
- BOC-amino acids - BOC Sciences Amino Acid.
- Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Deriv
- Segment Coupling to a Highly Hindered N-Terminal, Alamethicin-Related α-Aminoisobutyric Acid (Aib) Residue - PMC - NIH.
- Coupling Reagents - Aapptec Peptides.
- APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPD
- Boc-Protected Amino Groups - Organic Chemistry Portal.
- Immobilized Reactors Revolutionize Sterically Hindered Peptide Synthesis - Scienmag.
- Novabiochem® Coupling reagents - Merck Millipore.
- Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production | The Journal of Organic Chemistry - ACS Public
- Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids - CEM Corpor
Sources
- 1. scienmag.com [scienmag.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 5. bachem.com [bachem.com]
- 6. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 7. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. merckmillipore.com [merckmillipore.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. peptide.com [peptide.com]
- 13. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 14. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 15. Segment Coupling to a Highly Hindered N-Terminal, Alamethicin-Related α-Aminoisobutyric Acid (Aib) Residue - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Application Note: Strategic Incorporation of (R)-2-((tert-Butoxycarbonyl)amino)-2,3-dimethylbutanoic Acid in Solid-Phase Peptide Synthesis
Introduction: Embracing Steric Hindrance for Advanced Peptide Design
The deliberate inclusion of sterically hindered amino acids, such as (R)-2-((tert-butoxycarbonyl)amino)-2,3-dimethylbutanoic acid (Boc-L-α-methyl-isoleucine), into peptide sequences is a powerful strategy for developing next-generation therapeutics.[1] These α,α-disubstituted amino acids impart unique conformational constraints on the peptide backbone, leading to enhanced proteolytic stability, improved receptor selectivity, and better control over secondary structure. However, the very steric bulk that confers these desirable properties also presents a significant challenge during solid-phase peptide synthesis (SPPS).[1][2] The diminished reactivity of both the α-amino and carboxyl groups necessitates a departure from standard coupling protocols.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective incorporation of this compound into peptide chains using SPPS. We will delve into the mechanistic basis for overcoming steric hindrance, provide detailed, field-proven protocols, and offer insights into the selection of optimal reagents and reaction conditions.
The Challenge of Steric Hindrance in SPPS
The primary obstacle in coupling sterically hindered amino acids is the slow rate of amide bond formation.[1] Traditional carbodiimide-based coupling methods, such as those using dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), are often inefficient for these challenging couplings, leading to low yields and incomplete reactions.[3] This is due to the difficulty of the incoming activated amino acid to approach the resin-bound amine, and vice-versa.
To address this, more potent activation strategies and optimized reaction conditions are required. The key is to generate a highly reactive acylating species that can overcome the steric barrier and drive the reaction to completion.
Core Principles for Efficient Coupling
Successful incorporation of this compound hinges on three core principles:
-
Potent Activation: The choice of coupling reagent is paramount. Aminium/uronium salts like HATU and HBTU, or phosphonium salts like PyBOP, are highly effective for hindered couplings.[4][5] These reagents generate highly reactive O-acylisourea or active ester intermediates that facilitate amide bond formation.
-
Optimized Reaction Conditions: Extended coupling times and, in some cases, elevated temperatures can significantly improve yields. Microwave-assisted SPPS has emerged as a powerful technique for driving difficult couplings to completion by efficiently transferring energy to the reaction mixture.[2]
-
Careful Monitoring: Incomplete couplings can lead to deletion sequences, which are difficult to separate from the target peptide. Therefore, it is crucial to monitor the completeness of each coupling step using a qualitative test, such as the Kaiser or ninhydrin test.
Visualizing the Workflow: SPPS Cycle for Hindered Amino Acids
Caption: General workflow for the incorporation of a sterically hindered amino acid in SPPS.
Detailed Protocols
The following protocols are designed for the efficient incorporation of this compound. These protocols assume a standard solid-phase synthesis setup.
Protocol 1: Standard Coupling using HATU
This protocol is recommended for most standard couplings of this compound.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide)
-
DCM (Dichloromethane)
-
Kaiser test kit or equivalent
Procedure:
-
Resin Preparation: Swell the resin-bound peptide in DMF for 30 minutes. If starting from a dry resin, swell in DCM for 30 minutes, followed by DMF washes.[6]
-
Amino Acid Activation: In a separate vessel, dissolve 3-5 equivalents of this compound and 3-5 equivalents of HATU in DMF. Add 6-10 equivalents of DIPEA to the solution and allow it to pre-activate for 5-10 minutes.
-
Coupling Reaction: Drain the DMF from the resin and add the pre-activated amino acid solution. Agitate the reaction vessel for 2-4 hours at room temperature. For particularly difficult couplings, the reaction time can be extended to 12 hours.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3 x 1 min), DCM (3 x 1 min), and DMF (3 x 1 min).
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive, a second coupling is recommended.
-
Capping (Optional): If the coupling remains incomplete after a second attempt, cap the unreacted amines using a solution of acetic anhydride and DIPEA in DMF to prevent the formation of deletion sequences.[7]
Protocol 2: Microwave-Assisted Coupling
This protocol is highly effective for accelerating the coupling of sterically hindered amino acids.
Materials:
-
Same as Protocol 1
-
Microwave peptide synthesizer
Procedure:
-
Resin and Reagent Preparation: Follow steps 1 and 2 from Protocol 1.
-
Microwave Coupling: Add the pre-activated amino acid solution to the resin in the microwave reaction vessel. Perform the coupling in the microwave synthesizer at a controlled temperature of 75-90°C for 5-15 minutes.
-
Post-Microwave Agitation: After the microwave cycle, continue to agitate the reaction mixture at room temperature for an additional 30 minutes.
-
Washing and Monitoring: Follow steps 4 and 5 from Protocol 1.
Quantitative Data Summary
| Parameter | Standard Coupling (HATU) | Microwave-Assisted Coupling |
| Amino Acid Equivalents | 3 - 5 | 3 - 5 |
| Coupling Reagent Equivalents | 3 - 5 | 3 - 5 |
| Base (DIPEA) Equivalents | 6 - 10 | 6 - 10 |
| Reaction Time | 2 - 12 hours | 5 - 15 minutes (microwave) + 30 minutes |
| Temperature | Room Temperature | 75 - 90°C |
Boc Deprotection and Cleavage
The Boc protecting group is stable under the basic conditions used for Fmoc deprotection, making it an orthogonal protecting group strategy.[8][9]
Boc Deprotection
The Boc group is removed using a moderately strong acid, typically trifluoroacetic acid (TFA).
Procedure:
-
Wash the resin with DCM.
-
Treat the resin with a solution of 25-50% TFA in DCM for 1-2 minutes, followed by a longer treatment of 20-30 minutes.
-
Wash the resin thoroughly with DCM, followed by a neutralization step with a 10% DIPEA solution in DMF.
-
Wash again with DMF to prepare for the next coupling step.
Final Cleavage and Deprotection
The final cleavage from the resin and removal of any side-chain protecting groups is typically achieved using a strong acid, such as hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[9] This step requires specialized equipment and safety precautions.
Troubleshooting and Expert Insights
-
Incomplete Coupling: If the Kaiser test remains positive, consider switching to a more potent coupling reagent like PyAOP or using acyl fluoride activation.[10][11]
-
Epimerization: While less of a concern for α,α-disubstituted amino acids, it's good practice to use a base like DIPEA, which is less likely to cause epimerization than triethylamine.
-
Aggregation: Sterically hindered residues can sometimes promote on-resin aggregation. Using solvents like N-methyl-2-pyrrolidone (NMP) or incorporating a small percentage of a chaotropic agent may help to disrupt secondary structures and improve reaction efficiency.
Conclusion
The successful incorporation of this compound in SPPS is readily achievable with the appropriate selection of coupling reagents and reaction conditions. By understanding the principles of overcoming steric hindrance and employing robust protocols, researchers can leverage the unique properties of this and other hindered amino acids to create novel and potent peptide-based therapeutics. The use of advanced techniques like microwave-assisted synthesis further expands the toolkit for tackling challenging peptide sequences.
References
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]
-
Katritzky, A. R., et al. (2003). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 68(14), 5701–5704. Retrieved from [Link]
-
Albericio, F., & Carpino, L. A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6605. Retrieved from [Link]
-
Subiros-Funosas, R., et al. (2009). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 65(1), 1–25. Retrieved from [Link]
-
Scienmag. (2025, August 7). Immobilized Reactors Revolutionize Sterically Hindered Peptide Synthesis. Retrieved from [Link]
-
Coin, I., et al. (2007). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Luxembourg Bio Technologies. (n.d.). Developments in peptide and amide synthesis. Retrieved from [Link]
-
PubChem. (n.d.). (2R)-2-{[(tert-butoxy)carbonyl]amino}-3,3-dimethylbutanoic acid. Retrieved from [Link]
-
Request PDF. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]
-
PubChem. (n.d.). 2-{[(Tert-butoxy)carbonyl]amino}-3,3-dimethylbutanoic acid. Retrieved from [Link]
-
Methods in Molecular Biology. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Retrieved from [Link]
-
Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239–254. Retrieved from [Link]
-
MySkinRecipes. (n.d.). (S)-2-(2-((tert-Butoxycarbonyl)amino)acetamido)-3-methylbutanoic acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 26.7: Peptide Synthesis. Retrieved from [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
Albericio, F., & Kruger, H. G. (2022). Practical Protocols for Solid-Phase Peptide Synthesis 4.0. Molecules, 27(19), 6649. Retrieved from [Link]
-
Biomatik. (2022, February 14). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). α-Amino protecting groups used for solid-phase peptide synthesis (SPPS). Retrieved from [Link]
-
PubChemLite. (n.d.). 2-{[(tert-butoxy)carbonyl]amino}-2,3-dimethylbutanoic acid. Retrieved from [Link]
-
PubChem. (n.d.). (S)-2-((tert-Butoxycarbonyl)amino)-2,3-dimethylbutanoic acid. Retrieved from [Link]
-
MySkinRecipes. (n.d.). (R)-2-(((tert-Butoxycarbonyl)amino)methyl)-3-methylbutanoic acid. Retrieved from [Link]
Sources
- 1. scienmag.com [scienmag.com]
- 2. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 3. researchgate.net [researchgate.net]
- 4. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. biomatik.com [biomatik.com]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. peptide.com [peptide.com]
- 10. people.uniurb.it [people.uniurb.it]
- 11. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Navigating Boc Deprotection for Acid-Sensitive Peptides
Introduction: The Challenge of Acid Lability in Boc-Based Peptide Synthesis
The tert-butyloxycarbonyl (Boc) protecting group has long been a cornerstone in solid-phase peptide synthesis (SPPS), valued for its stability under a wide range of conditions and its traditionally straightforward removal with strong acid.[1][2] The standard Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy relies on the differential acid lability between the temporary Nα-Boc group and the more robust benzyl-based side-chain protecting groups.[3] However, as peptide chemistry evolves to embrace more complex and sensitive molecules—including those with post-translational modifications, intricate ester linkages, or delicate heterocyclic moieties—the conventional use of strong acids like neat or concentrated trifluoroacetic acid (TFA) becomes a significant liability.[4]
These harsh conditions can lead to a host of unwanted side reactions, compromising the integrity and purity of the final peptide product. The primary culprit is the reactive tert-butyl cation generated during Boc cleavage, which can alkylate nucleophilic amino acid side chains.[5][6] Furthermore, the strong acid itself can cleave other acid-sensitive functionalities present in the peptide sequence. This necessitates a more nuanced and strategic approach to Boc deprotection, one that prioritizes selectivity and mildness to preserve the integrity of the target molecule.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of robust and field-proven methods for Boc deprotection, with a special focus on strategies tailored for acid-sensitive peptides. We will delve into the mechanistic underpinnings of these techniques, offer detailed, step-by-step protocols, and provide a comparative analysis to empower you to make informed, causality-driven decisions for your specific synthetic challenges.
I. The Mechanism of Deprotection: Understanding the Chemistry
Standard Acid-Catalyzed Deprotection (A-1 Mechanism)
The conventional removal of the Boc group proceeds through an acid-catalyzed unimolecular elimination (A-1) mechanism.[5][7]
-
Protonation: A strong acid, typically TFA, protonates the carbonyl oxygen of the Boc group's carbamate.[3][7]
-
Fragmentation: This protonation weakens the tert-butyl-oxygen bond, leading to its cleavage. This is the rate-limiting step and results in the formation of a stable tert-butyl cation and a transient carbamic acid intermediate.[5][7]
-
Decarboxylation & Amine Liberation: The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide gas and liberating the free N-terminal amine of the peptide.[3][7]
-
Cation Quenching: The highly reactive tert-butyl cation must be trapped, or "scavenged," to prevent side reactions. In the absence of a scavenger, it can deprotonate to form isobutylene gas or react with nucleophilic residues on the peptide.[6][7]
Figure 1: Standard acid-catalyzed Boc deprotection pathway and potential side reaction.
The Critical Role of Scavengers
The electrophilic tert-butyl cation is particularly problematic for peptides containing certain amino acids. To mitigate this, scavenger cocktails are essential components of any deprotection reagent.[6]
| Sensitive Residue | Side Reaction | Recommended Scavengers |
| Tryptophan (Trp) | Alkylation of the indole ring. | Triisopropylsilane (TIS), Triethylsilane (TES), Ethanedithiol (EDT).[6] |
| Methionine (Met) | S-alkylation to form a sulfonium salt. | Thioanisole.[6] |
| Cysteine (Cys) | Alkylation of the free thiol group. | Ethanedithiol (EDT).[6] |
| Tyrosine (Tyr) | Alkylation of the phenolic ring. | Phenol, Thioanisole.[6] |
A common and highly effective general-purpose scavenger cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v) .[6]
II. Deprotection Strategies for Acid-Sensitive Peptides
When dealing with peptides containing acid-labile functionalities, the goal is to modulate the acidity of the deprotection cocktail to achieve selective Boc removal without affecting other sensitive groups. This can be accomplished through several distinct strategies.
Figure 2: A decision-making workflow for selecting an appropriate Boc deprotection method.
Mild Brønsted Acid Methods
This approach involves using weaker acids or diluting strong acids to temper their reactivity. The key is to find a concentration that is sufficient to cleave the Boc group—the most acid-labile group in many systems—while leaving other, more stable groups intact.[8]
This is often the first strategy to try when moving away from harsh conditions. A study comparing 55% TFA/DCM with 100% TFA for Boc removal during SPPS found that the diluted acid resulted in higher purity peptides, likely due to better resin swelling and more complete reactions.[9] For highly sensitive substrates, the concentration can be lowered even further.
-
Rationale: By reducing the concentration of TFA, the overall acidity of the medium is decreased, slowing the rate of cleavage for more robust acid-labile groups (like t-butyl esters or some resin linkers) relative to the highly sensitive Boc group.
-
Best For: Peptides with moderately acid-sensitive groups where a significant selectivity window exists.
-
Protocol:
-
Swell the Boc-protected peptide-resin in dichloromethane (DCM) for 15-30 minutes.
-
Drain the DCM.
-
Add a solution of 10-25% TFA in DCM containing an appropriate scavenger (e.g., 2.5% TIS). The optimal concentration must be determined empirically.
-
Agitate the mixture at room temperature. Monitor the reaction closely by taking small resin samples, cleaving them under standard conditions, and analyzing by LC-MS.
-
Once deprotection is complete (typically 30-60 minutes), drain the deprotection solution.
-
Wash the resin thoroughly with DCM (3-5 times) to remove residual acid.
-
Proceed with the neutralization step before the next coupling.
-
For substrates containing other highly acid-labile groups like tert-butyl (tBu) esters, a more selective system is required. Using a strong acid like sulfuric acid (H₂SO₄) or methanesulfonic acid (MeSO₃H) in a non-polar, aprotic solvent system can achieve remarkable selectivity.[10]
-
Rationale: The combination of a strong, non-nucleophilic acid with a solvent like tert-butyl acetate (tBuOAc) creates a unique environment. It is proposed that the solvent helps to stabilize the tBu ester while the carefully controlled amount of acid is sufficient to cleave the more labile N-Boc group.[10]
-
Best For: Selective N-Boc deprotection in the presence of tBu esters.
-
Protocol:
-
Dissolve the Boc-protected substrate in a mixture of tert-butyl acetate (tBuOAc) and DCM (e.g., 4:1 v/v).
-
Add 1.5–3.0 equivalents of concentrated sulfuric acid or methanesulfonic acid dropwise at room temperature.
-
Stir the reaction and monitor by TLC or LC-MS. The reaction is often complete within 1-3 hours.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Lewis Acid-Catalyzed Deprotection
Lewis acids offer an alternative to protic acids. The mechanism is analogous, involving coordination of the Lewis acid to the carbamate oxygen, which facilitates fragmentation.[1][5] This can be advantageous for substrates sensitive to strong proton sources.
-
Limitations: Lewis acid deprotections often require stoichiometric or greater amounts of the reagent.[5] Furthermore, trace amounts of water can hydrolyze the Lewis acid to generate protic acids (e.g., HBr from ZnBr₂), which may then be the true catalytic species.[1] Weaker Lewis acids may only be effective at removing Boc from highly activated amines (e.g., N-Boc indoles).[1]
ZnBr₂ is a mild Lewis acid that has been used for the deprotection of Boc groups, although its selectivity can be substrate-dependent. While some reports claim selectivity for N-Boc removal, others have found that both N-Boc groups and tert-butyl esters can be cleaved.[3][11] Careful optimization is critical.
-
Rationale: ZnBr₂ coordinates to the Boc carbonyl, activating it for cleavage without the high proton concentration of strong Brønsted acids.
-
Best For: Substrates that are particularly sensitive to strong acids but where other moderately acid-labile groups are absent or their cleavage is acceptable.
-
Protocol:
-
Dissolve the Boc-protected substrate (1 equivalent) in anhydrous DCM.
-
Add ZnBr₂ (2-5 equivalents) to the solution.
-
Stir the mixture at room temperature. Reaction times can be long, from several hours to days.[3]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction with DCM and wash with a saturated aqueous solution of sodium bicarbonate or a mild chelating agent like EDTA to remove the zinc salts.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the product.
-
Non-Acidic Deprotection Methods
For the most sensitive substrates, avoiding acid altogether may be necessary.
Simply heating a Boc-protected amine, sometimes in a solvent like water or a high-boiling alcohol, can induce thermolytic cleavage of the Boc group.[12]
-
Rationale: At elevated temperatures (typically >100°C), the Boc group can fragment via a concerted mechanism to release isobutylene and CO₂, liberating the free amine without any added reagents.
-
Limitations: High temperatures (often 150°C or higher) are required for a practical reaction rate, which can cause racemization or degradation of the peptide itself.[13] The efficiency is highly sequence- and substrate-dependent, with N-Boc heteroaryl and aryl amines being deprotected more readily than alkyl amines.
-
Protocol:
-
Dissolve the Boc-protected substrate in a suitable high-boiling, inert solvent (e.g., toluene, trifluoroethanol, or even water for some substrates).[12]
-
Heat the mixture to reflux (or to 120-150°C in a sealed vessel or flow reactor).
-
Monitor the reaction by TLC or LC-MS. Reaction times can vary from minutes to many hours.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting amine as required.
-
A recently reported mild method utilizes oxalyl chloride in methanol to effect Boc deprotection at room temperature. This system has shown tolerance for other acid-labile groups, such as esters, that are cleaved by standard TFA conditions.[4]
-
Rationale: The proposed mechanism is broader than simple in situ generation of HCl. It is postulated to involve an electrophilic addition of oxalyl chloride to the carbamate carbonyl, initiating a cascade that leads to deprotection.[4]
-
Best For: Complex molecules with multiple sensitive functionalities where traditional acid-based methods fail.
-
Protocol:
-
Dissolve the Boc-protected substrate (1 equivalent) in methanol in a dry flask at room temperature.
-
Add oxalyl chloride (3 equivalents) directly to the solution via syringe. An immediate exotherm may be observed.
-
Stir the mixture at room temperature for 1-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent.
-
Wash, dry, and concentrate the organic phase to yield the deprotected amine.
-
III. Comparative Summary and Best Practices
| Method | Reagents | Typical Conditions | Advantages | Limitations |
| Standard Acidic | 25-50% TFA in DCM | RT, 15-30 min | Fast, reliable, well-established | Not suitable for acid-sensitive peptides; side reactions common without scavengers.[3][9] |
| Mild Brønsted Acid | 10-25% TFA in DCM | RT, 30-60 min | Improved selectivity, reduced side reactions | May be too slow or incomplete for some substrates.[9] |
| Orthogonal Brønsted Acid | H₂SO₄ or MeSO₃H in tBuOAc/DCM | RT, 1-3 h | Excellent selectivity for N-Boc vs. tBu esters | Requires careful control of stoichiometry; harsh acid.[10] |
| Lewis Acid (ZnBr₂) | ZnBr₂ in DCM | RT, hours to days | Avoids strong protic acids | Often requires >stoichiometric amounts; selectivity issues; slow.[1][3] |
| Thermal | Heat (Solvent Optional) | 100-150°C, hours | Reagent-free, "green" | High temperatures risk racemization/degradation; substrate-dependent.[13] |
| Oxalyl Chloride | (COCl)₂ in MeOH | RT, 1-4 h | Very mild, tolerates other acid-labile groups | Reagent is toxic and moisture-sensitive; potential for CO byproduct.[4] |
Self-Validating Best Practices:
-
Always Use Scavengers: Regardless of the acid strength, the tert-butyl cation will be generated. Always include appropriate scavengers in your deprotection cocktail.[6]
-
Empirical Optimization is Key: For any new or sensitive peptide, perform small-scale test deprotections with different conditions and monitor kinetics and purity by LC-MS to identify the optimal protocol.
-
Monitor Closely: Over-exposure to even mild deprotection conditions can lead to side reactions. Stop the reaction as soon as the starting material is consumed.
-
Thorough Washing: Ensure complete removal of the deprotection reagents, especially acids, before proceeding to the next coupling step to avoid neutralization issues and side reactions.
IV. Conclusion
The successful synthesis of complex, acid-sensitive peptides using Boc chemistry is not a matter of applying a single, universal protocol, but rather of making strategic, evidence-based choices. By understanding the chemical mechanisms at play and the distinct advantages and limitations of each deprotection method—from modulating Brønsted acidity to employing Lewis acids or non-acidic alternatives—researchers can navigate the challenges of acid lability. The protocols and comparative data presented here serve as a robust starting point for developing a self-validating system that ensures the selective and high-fidelity removal of the Boc group, ultimately leading to the successful synthesis of high-purity target peptides.
References
-
ACS GCI Pharmaceutical Roundtable. (2026). Lewis Acids - Reagent Guides. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
Blondelle, S. E., & Houghten, R. A. (1993). Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis. International Journal of Peptide and Protein Research, 41(6), 522-527. [Link]
-
Kaul, R., Brouillette, Y., Sajjadi, Z., Hansford, K. A., & Lubell, W. D. (2004). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. The Journal of Organic Chemistry, 69(18), 6131-6133. [Link]
-
Gbewonyo, W., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23845-23851. [Link]
-
ResearchGate. (2020). Comparative reaction conditions for the deprotection of N-Boc-l-tryptophan. [Link]
-
Arcudi, F., et al. (2020). A Zinc-Mediated Deprotective Annulation Approach to New Polycyclic Heterocycles. Molecules, 25(17), 3983. [Link]
-
Aouf, C., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions. International Journal of Chemistry, 4(3). [Link]
-
Royal Society of Chemistry. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]
-
Thieme. (n.d.). 2.1.1.1.1.3.3 Cleavage of the 9-Fluorenylmethoxycarbonyl Group. [Link]
-
Semantic Scholar. (2004). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. [Link]
-
Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148. [Link]
-
Lejeune, V., et al. (2003). Towards a selective Boc deprotection on acid cleavable Wang resin. Journal of Peptide Science, 9(10), 639-645. [Link]
-
Lundquist, J. T., & Dix, T. A. (1994). Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. The Journal of Organic Chemistry, 59(11), 3216-3218. [Link]
-
Kuroda, H., et al. (1992). Racemization Studies in Peptide Synthesis Through the Separation of Protected Epimeric Peptides by Reversed-Phase High Performance Liquid Chromatography. International Journal of Peptide and Protein Research, 39(3), 229-236. [Link]
-
Akaji, K., et al. (2005). Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. Journal of Peptide Science, 11(8), 512-515. [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. [Link]
-
UQ eSpace. (2004). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. [Link]
Sources
- 1. Lewis Acids - Wordpress [reagents.acsgcipr.org]
- 2. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. chempep.com [chempep.com]
- 8. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 9. researchgate.net [researchgate.net]
- 10. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. UQ eSpace [espace.library.uq.edu.au]
- 12. peptide.com [peptide.com]
- 13. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Leveraging Boc-D-tert-leucine for Advanced Peptidomimetic Design
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Role of Unnatural Amino Acids in Peptidomimetics
Peptides are remarkable signaling molecules, but their therapeutic potential is often hindered by poor pharmacokinetic properties, such as low bioavailability and rapid degradation by proteases.[1][2] Peptidomimetics are designed to overcome these limitations by mimicking the structure and function of natural peptides while incorporating chemical modifications that enhance their drug-like characteristics.[3][4] A cornerstone strategy in this field is the incorporation of non-canonical or unnatural amino acids.[2][5]
Among these specialized building blocks, Boc-D-tert-leucine stands out as a powerful tool for medicinal chemists. It combines three critical features:
-
The Boc Protecting Group: A well-established, acid-labile tert-butyloxycarbonyl group that protects the α-amino function during synthesis, enabling stepwise peptide assembly.[6][7]
-
The D-Configuration: An enantiomeric form that is not recognized by most endogenous proteases, conferring exceptional stability.[5][8]
-
The tert-Butyl Side Chain: An exceptionally bulky, sterically demanding group that imposes significant conformational constraints on the peptide backbone.[7]
This guide provides an in-depth exploration of the rationale and methodology for applying Boc-D-tert-leucine in the design of next-generation peptidomimetics.
Core Rationale: Why Incorporate D-tert-leucine into Peptidomimetics?
The decision to incorporate Boc-D-tert-leucine is driven by two primary objectives: enhancing metabolic stability and controlling molecular conformation. These pillars work synergistically to improve the overall therapeutic profile of a peptide lead.
Pillar 1: Engineering Proteolytic Resistance
Natural peptides, composed of L-amino acids, are readily degraded by proteases in blood, plasma, and tissues.[5] These enzymatic hydrolysis reactions are highly stereospecific.[5] The introduction of a D-amino acid, such as D-tert-leucine, creates a "proteolytic shield." The enzyme's active site, evolved to recognize L-amino acid residues, cannot effectively bind or cleave the peptide bond adjacent to the D-enantiomer, dramatically increasing the peptide's half-life in biological systems.[8][9]
Pillar 2: Inducing Conformational Constraint
The bulky tert-butyl group of D-tert-leucine acts as a "molecular rudder," restricting the rotational freedom of the peptide backbone.[7] This steric hindrance can stabilize specific secondary structures, such as β-turns or extended conformations, and reduce the entropic penalty of binding to a biological target.[10][11] By pre-organizing the peptidomimetic into a bioactive conformation, binding affinity and selectivity can be significantly enhanced.[12]
Caption: Strategic benefits of incorporating D-tert-leucine.
Core Methodology: Solid-Phase Peptide Synthesis (SPPS) with Boc-D-tert-leucine
The incorporation of Boc-D-tert-leucine is most commonly achieved using the Boc/Bzl strategy for solid-phase peptide synthesis (SPPS).[13] This process involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support.
Caption: General workflow for Boc-based Solid-Phase Peptide Synthesis.
Protocol 1: N-α-Boc Group Deprotection
The Boc group is designed to be removed under moderately acidic conditions that do not affect the more acid-stable side-chain protecting groups or the resin linkage.[6]
Mechanism Insight: The deprotection is initiated by protonation of the Boc group's carbonyl oxygen. This is followed by cleavage to form a stable tert-butyl cation and a carbamic acid, which spontaneously decarboxylates to release the free amine.[6]
Caption: Acid-catalyzed mechanism of Boc deprotection.
Materials:
-
Peptide-resin with N-terminal Boc group
-
Dichloromethane (DCM), synthesis grade
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
Procedure:
-
Swell the Resin: Swell the peptide-resin in DCM for 20 minutes in a reaction vessel. Drain the solvent.
-
Deprotection: Add a solution of 25-50% TFA in DCM to the resin.[6] Agitate gently for 20-30 minutes at room temperature.
-
Wash: Drain the TFA solution. Wash the resin thoroughly with DCM (3-5 times) to remove all traces of acid.
-
Neutralization: Wash the resin with a solution of 5% DIEA in DCM (2 times, 5 minutes each) to neutralize the ammonium trifluoroacetate salt, yielding the free amine.[14]
-
Final Wash: Wash the resin again with DCM (3-5 times) to remove excess DIEA. The resin is now ready for the next coupling step.
| Parameter | Condition | Time | Efficacy | Notes |
| Deprotecting Agent | 25-50% TFA in DCM | 20-30 min | >99% | The most common and effective method.[6] |
| Alternative Agent | 4M HCl in Dioxane | 30-60 min | >98% | Used as an alternative to TFA to avoid potential trifluoroacetylation side reactions.[] |
Protocol 2: Coupling of Boc-D-tert-leucine
Causality Behind Experimental Choice: The primary challenge in coupling Boc-D-tert-leucine is the severe steric hindrance from its tert-butyl side chain, which slows down the reaction rate.[16][17] Standard carbodiimide coupling reagents like DCC or DIC are often inefficient and can lead to incomplete reactions.[17] Therefore, more potent activating reagents are required to drive the reaction to completion and avoid deletion sequences. Phosphonium (PyBOP, PyAOP) and aminium/uronium (HBTU, HATU) salt-based reagents are the authoritative choice for coupling sterically hindered amino acids.[18][19] HATU, in particular, is highly effective as it forms a more reactive HOAt ester intermediate.[20]
Materials:
-
Deprotected peptide-resin (from Protocol 1)
-
Boc-D-tert-leucine
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIEA
-
N,N-Dimethylformamide (DMF), synthesis grade
-
Kaiser test kit
Procedure:
-
Prepare Amino Acid Solution: In a separate vial, dissolve Boc-D-tert-leucine (3-5 equivalents relative to resin loading) and HATU (3-5 equivalents) in DMF.
-
Activation: Add DIEA (6-10 equivalents) to the amino acid solution. The solution will typically change color, indicating activation. Allow the activation to proceed for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the swollen, deprotected peptide-resin.
-
Reaction: Agitate the mixture at room temperature for 1-4 hours. The extended reaction time is necessary to overcome the steric hindrance.
-
Monitoring: Monitor the reaction for the disappearance of free primary amines using the Kaiser test. A negative result (beads remain yellow) indicates complete coupling. If the test is positive after 2 hours, the coupling may be repeated.
-
Wash: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.
| Coupling Reagent | Type | Relative Efficiency (Hindered AA) | Key Advantage |
| DIC/HOBt | Carbodiimide | Low to Moderate | Cost-effective, but often insufficient.[17] |
| HBTU/DIEA | Aminium | High | Forms a reactive OBt ester; industry standard.[19] |
| HATU/DIEA | Aminium | Very High | Forms a highly reactive OAt ester; superior for difficult couplings. [20] |
| PyBOP/DIEA | Phosphonium | High | Effective, but can be more expensive.[18] |
Cleavage, Purification, and Characterization
Cleavage: After the sequence is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously. For the Boc/Bzl strategy, this typically requires a very strong acid, such as anhydrous liquid hydrogen fluoride (HF).[21] This is a hazardous procedure requiring specialized equipment.
Purification and Characterization:
-
Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Identity Confirmation: The molecular weight of the purified peptide is confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
-
Conformational Analysis: Techniques like Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to analyze the secondary structure of the final peptidomimetic and confirm the conformational impact of the D-tert-leucine residue.[10]
Application Spotlight: Covalent Peptidomimetic Protease Inhibitors
A practical application of these principles is seen in the development of therapeutic protease inhibitors. For instance, in the synthesis of novel covalent peptidomimetic inhibitors of the SARS-CoV-2 3CL protease, N-Boc-L-tert-leucine was used as a key building block.[22] The synthesis involved coupling N-Boc-L-tert-leucine to an ester intermediate, followed by hydrolysis and subsequent coupling to another fragment using HATU as the coupling reagent.[22] This highlights the use of sterically hindered building blocks and powerful coupling reagents to construct complex, biologically active molecules. The incorporation of the tert-leucine moiety is strategic for occupying a specific hydrophobic pocket in the enzyme's active site.
Conclusion
Boc-D-tert-leucine is a high-impact building block for peptidomimetic design. Its D-configuration provides a robust defense against proteolytic degradation, while its sterically demanding side chain offers a predictable means of enforcing conformational constraint. While its incorporation requires optimized coupling protocols using potent activating reagents like HATU, the resulting improvements in stability and bioactivity make it an invaluable tool for transforming peptide leads into viable drug candidates.
References
- ResearchGate. (2025). Peptidomimetics : A New Era in Drug Discovery.
- BOC Sciences. BOC-amino acids (tert-butyloxycarbonyl-protected).
- AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS).
- BOC Sciences. How to Enhance the Pharmacokinetic Stability of Peptides?
- BenchChem. (2025). Understanding Boc protection and deprotection in peptide synthesis.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Mastering Peptide Synthesis with High-Quality Boc-L-tert-Leucine.
- Chemical Reviews. (2025).
- AZoLifeSciences. (2023). Peptidomimetics in Drug Discovery.
- Molecules. (2023).
- ChemPep Inc. Boc Solid Phase Peptide Synthesis.
- AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- CymitQuimica. boc-L-tert-leucine.
- Merck Millipore. Novabiochem® Coupling reagents.
- ResearchG
- World Journal of Advanced Research and Reviews. (2022). Role of peptidomimetics for new drug discovery.
- ResearchGate. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
- AAPPTec Peptides. Coupling Reagents.
- Bioorganic & Medicinal Chemistry. (2022). Design, synthesis and biological evaluation of covalent peptidomimetic 3CL protease inhibitors containing nitrile moiety.
- Chemistry. (2005).
- PLoS One. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum.
- ResearchGate.
- International Journal of Molecular Sciences. (2019). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties.
- ResearchGate. (2025). Preferred Conformations of Peptides Containingtert-Leucine, a Sterically Demanding, Lipophilic ?-Amino Acid with a Quaternary Side-Chain C?
Sources
- 1. azolifesciences.com [azolifesciences.com]
- 2. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. wjarr.com [wjarr.com]
- 5. How to Enhance the Pharmacokinetic Stability of Peptides? - Creative Peptides [creative-peptides.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preferred conformations of peptides containing tert-leucine, a sterically demanding, lipophilic alpha-amino acid with a quaternary side-chain Cbeta atom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. peptide.com [peptide.com]
- 14. peptide.com [peptide.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. peptide.com [peptide.com]
- 20. merckmillipore.com [merckmillipore.com]
- 21. chempep.com [chempep.com]
- 22. Design, synthesis and biological evaluation of covalent peptidomimetic 3CL protease inhibitors containing nitrile moiety - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Incorporation of (R)-N-Boc-2-amino-3,3-dimethylbutyric Acid into Complex Peptides
Introduction: The Strategic Value of Steric Hindrance in Peptide Therapeutics
In the landscape of modern drug discovery, peptides represent a rapidly expanding class of therapeutics. Their high specificity and potency are often, however, undermined by metabolic instability. The introduction of non-canonical amino acids is a powerful strategy to overcome this limitation, and among these, (R)-N-Boc-2-amino-3,3-dimethylbutyric acid, also known as Boc-L-tert-leucine, is of particular interest. Its bulky tert-butyl side chain introduces significant steric hindrance, which can profoundly influence the resulting peptide's properties.[1] This steric bulk can shield the peptide backbone from enzymatic degradation, enhance receptor binding affinity by locking the peptide into a bioactive conformation, and improve overall metabolic stability.[1][2] The incorporation of such sterically demanding residues is, however, far from trivial and presents unique challenges in solid-phase peptide synthesis (SPPS).[3][4] This guide provides a comprehensive overview of the challenges and field-proven strategies for the successful incorporation of (R)-N-Boc-2-amino-3,3-dimethylbutyric acid into complex peptide sequences.
The Challenge: Overcoming Steric Hindrance in Peptide Coupling
The primary obstacle in incorporating (R)-N-Boc-2-amino-3,3-dimethylbutyric acid lies in the steric clash between its bulky tert-butyl group and the incoming activated amino acid during peptide bond formation. This steric hindrance can lead to sluggish and incomplete coupling reactions, resulting in deletion sequences and a significant reduction in the overall yield of the target peptide.[3][4] Conventional coupling reagents, such as dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) with additives like hydroxybenzotriazole (HOBt), often prove inefficient in driving these difficult couplings to completion.[4]
Furthermore, the harsh conditions sometimes employed to force these couplings can increase the risk of side reactions, most notably racemization at the α-carbon of the activated amino acid.[5] The choice of coupling reagents, reaction conditions, and solvent system is therefore critical to achieving high-yield synthesis of peptides containing this bulky residue while maintaining stereochemical integrity.
Visualizing the Challenge: Steric Hindrance of (R)-N-Boc-2-amino-3,3-dimethylbutyric Acid
Caption: A typical workflow for the incorporation of a sterically hindered amino acid in Boc-SPPS.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
(R)-N-Boc-2-amino-3,3-dimethylbutyric acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
-
DCM (Dichloromethane), peptide synthesis grade
-
TFA (Trifluoroacetic acid)
-
Acetic Anhydride (for capping, optional)
-
Kaiser Test Kit (for monitoring coupling completion)
Protocol:
-
Resin Swelling: Swell the resin-bound peptide in DMF for at least 30 minutes.
-
Reagent Preparation:
-
Prepare a 0.5 M solution of (R)-N-Boc-2-amino-3,3-dimethylbutyric acid in DMF.
-
Prepare a 0.5 M solution of HATU in DMF.
-
Prepare a 2 M solution of DIPEA in NMP.
-
-
Pre-activation:
-
In a separate vessel, combine 4 equivalents of the amino acid solution, 3.9 equivalents of the HATU solution, and 8 equivalents of the DIPEA solution relative to the resin substitution.
-
Allow the mixture to pre-activate for 1-2 minutes.
-
-
Coupling:
-
Drain the DMF from the swollen resin.
-
Immediately add the pre-activated amino acid mixture to the resin.
-
Agitate the reaction vessel at room temperature for 1-2 hours. For microwave-assisted synthesis, a typical method would be 30 minutes at 50°C.
-
-
Monitoring Coupling Completion:
-
Take a small sample of the resin beads and perform a Kaiser (ninhydrin) test.
-
A negative result (colorless or yellow beads) indicates a complete reaction.
-
A positive result (blue or purple beads) indicates an incomplete reaction.
-
-
Double Coupling (if necessary):
-
If the Kaiser test is positive, drain the reaction mixture and repeat steps 4 and 5. Double coupling is a prudent strategy to ensure the highest possible yield. [6]7. Washing:
-
Once the coupling is complete, drain the reaction mixture and wash the resin thoroughly with DMF (3-5 times).
-
-
Optional Capping:
-
To block any unreacted N-terminal amines and prevent the formation of deletion sequences, the resin can be treated with a solution of acetic anhydride and DIPEA in DMF.
-
-
Boc Deprotection:
-
Treat the resin with a solution of 25-50% TFA in DCM to remove the Boc protecting group.
-
Wash the resin with DCM and then DMF to prepare for the next coupling cycle.
-
Troubleshooting and Advanced Strategies
| Problem | Potential Cause | Recommended Solution |
| Incomplete Coupling (Positive Kaiser Test) | Insufficient activation, steric hindrance, peptide aggregation. | - Perform a double or triple coupling. [6] - Switch to a more potent coupling reagent like HATU or PyBOP. - Use a solvent with better solvating properties, such as NMP. [6] - Employ microwave-assisted synthesis to disrupt aggregation and accelerate the reaction. [3] |
| Racemization | Prolonged activation time, use of strong bases, high temperatures. | - Minimize the pre-activation time. [5] - Use a weaker base or a base with more steric hindrance, such as DIPEA or 2,4,6-collidine. - If using microwave synthesis, optimize for the lowest effective temperature. [5] |
| Low Yield of Final Peptide | Cumulative effect of incomplete couplings, side reactions. | - Implement the strategies for improving coupling efficiency at each step. - Consider the use of "difficult sequence" protocols, which may involve alternating solvents or using chaotropic salts. [7] |
Conclusion: A Gateway to Novel Peptide Therapeutics
The incorporation of (R)-N-Boc-2-amino-3,3-dimethylbutyric acid into peptides, while challenging, is a highly valuable tool for the design of novel therapeutics with enhanced stability and bioactivity. By understanding the principles of steric hindrance and employing advanced synthesis strategies, including the use of high-potency coupling reagents and microwave assistance, researchers can successfully navigate the complexities of synthesizing these sterically demanding peptides. The protocols and insights provided in this guide are intended to empower scientists and drug development professionals to unlock the full potential of this unique amino acid in their research endeavors.
References
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]
-
Katritzky, A. R., Narindoshvili, T., Khelashvili, L., & Steel, P. J. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5794–5801. Retrieved from [Link]
-
Katritzky, A. R., Narindoshvili, T., Khelashvili, L., & Steel, P. J. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). Mastering Peptide Synthesis with High-Quality Boc-L-tert-Leucine. Retrieved from [Link]
-
Wang, Z., Tadi, S., Kushal, S., Wiemer, D. F., & Hohl, R. J. (2013). Kinetics and Mechanisms of Activation of α-Amino Acid Ester Prodrugs of Camptothecins. Journal of medicinal chemistry, 56(17), 7039–7049. Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
Wang, Y., et al. (2022). Design, synthesis and biological evaluation of covalent peptidomimetic 3CL protease inhibitors containing nitrile moiety. European Journal of Medicinal Chemistry, 238, 114467. Retrieved from [Link]
-
Gmeiner, W. H., et al. (1998). Effect of sequence on peptide geometry in 5-tert-butylprolyl type VI beta-turn mimics. Journal of peptide research, 51(5), 389–399. Retrieved from [Link]
-
AnaSpec. (n.d.). Overview of Custom Peptide Synthesis. Retrieved from [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Side Reactions Upon Amino Acid/Peptide Carboxyl Activation. Request PDF. Retrieved from [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
Asahina, Y., et al. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Organic letters, 24(23), 4236–4240. Retrieved from [Link]
-
Fields, G. B. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in molecular biology, 1047, 65–80. Retrieved from [Link]
-
Angelini, A., et al. (2024). Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. Chemical reviews, 124(10), 6061–6123. Retrieved from [Link]
-
Hudson, D. L., et al. (2021). Conformational modulation and polymerization-induced folding of proteomimetic peptide brush polymers. Chemical science, 12(39), 13046–13056. Retrieved from [Link]
-
Benedetti, E., et al. (1982). Preferred conformation of the tert-butoxycarbonyl-amino group in peptides. International journal of peptide and protein research, 20(4), 312–325. Retrieved from [Link]
-
Kaul, R., et al. (2000). Context-dependent conformation of diethylglycine residues in peptides. Journal of peptide research, 55(4), 271–278. Retrieved from [Link]
-
Stern, D. B., et al. (2021). Submonomer synthesis of sequence defined peptoids with diverse side-chains. eScholarship.org. Retrieved from [Link]
-
Massi, M., et al. (2021). Peptide bond formation using unprotected N-carboxyanhydrides under green chemistry conditions. Alma Mater Studiorum Università di Bologna Archivio istituzionale della ricerca - Unibo. Retrieved from [Link]
-
Hruby, V. J. (1982). Conformational restrictions of biologically active peptides via amino acid side chain groups. Life sciences, 31(3), 189–199. Retrieved from [Link]
-
Bruno, F., et al. (2023). Dipropyleneglycol Dimethylether, New Green Solvent for Solid-Phase Peptide Synthesis: Further Challenges to Improve Sustainability in the Development of Therapeutic Peptides. Molecules, 28(12), 4843. Retrieved from [Link]
-
Bruno, F., et al. (2023). Dipropyleneglycol Dimethylether, New Green Solvent for Solid-Phase Peptide Synthesis: Further Challenges to Improve Sustainability in the Development of Therapeutic Peptides. ResearchGate. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Conformational restrictions of biologically active peptides via amino acid side chain groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
The Challenge: Overcoming Steric Hindrance in Boc-D-Tle-OH Coupling
APPLICATION NOTE & PROTOCOLS
Topic: Selection of Coupling Reagents for Boc-D-Tle-OH
Audience: Researchers, scientists, and drug development professionals.
The successful synthesis of peptides containing sterically hindered amino acids is a significant challenge in medicinal chemistry and drug development. Boc-D-Tle-OH ((S)-N-Boc-2-amino-3,3-dimethylbutyric acid), also known as Boc-D-tert-leucine, represents a particularly demanding building block.[1] Its bulky tert-butyl side chain, positioned adjacent to the carboxyl group, creates substantial steric hindrance that can severely impede the rate and efficiency of peptide bond formation.
Conventional coupling methods often result in low yields, incomplete reactions, and, most critically, a heightened risk of racemization at the activated α-carbon.[2][3] The combination of a bulky residue at the coupling site significantly increases the likelihood of epimerization, especially in polar solvents like DMF.[2] Therefore, the selection of an appropriate coupling reagent and optimized conditions is not merely a procedural choice but a critical determinant of success for synthesizing peptides containing this residue. This guide provides a detailed analysis of coupling reagent selection and offers field-proven protocols to enable the efficient and high-fidelity incorporation of Boc-D-Tle-OH.
Understanding the Reagents: A Mechanistic Approach
Peptide coupling reagents work by activating the carboxylic acid of the incoming amino acid, converting the hydroxyl group into a better leaving group and making the carbonyl carbon more susceptible to nucleophilic attack by the N-terminal amine of the peptide chain.[4] The reactivity and efficacy of these reagents are directly related to the nature of the active ester intermediate they form.[5] For a sterically demanding residue like Boc-D-Tle-OH, a highly reactive activated species is necessary to drive the reaction to completion.
Uronium/Aminium Salts: The High-Activity Class
This class of reagents is generally the most effective for difficult couplings due to the high reactivity of the active esters they generate.[6]
-
HATU & HBTU: HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are among the most popular coupling reagents.[7] While both are effective, HATU consistently demonstrates superior performance, especially for "difficult" sequences.[5] The key difference lies in the leaving group precursor: HATU contains a 7-azabenzotriazole (HOAt) moiety, whereas HBTU contains a standard benzotriazole (HOBt) moiety.[5] The nitrogen atom at the 7-position of the HOAt ring is electron-withdrawing, making the resulting OAt-ester more reactive than the OBt-ester formed by HBTU.[5] This enhanced reactivity leads to faster, more complete couplings with a lower risk of racemization.[5][7]
-
HCTU: O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate is a more reactive analogue of HBTU. The chlorine atom on the benzotriazole ring increases the reactivity of the active ester, making it a strong candidate for hindered couplings.[6]
-
COMU: As a third-generation uronium reagent, COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) offers coupling efficiencies comparable to or even exceeding HATU.[8][9][10] It is based on OxymaPure, which serves as the leaving group.[9] COMU has several advantages: its byproducts are water-soluble, making purification easier (especially in solution-phase synthesis), and it has a better safety profile, as it is not derived from potentially explosive benzotriazoles.[9][11]
Phosphonium Salts
-
PyBOP & PyAOP: PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is a widely used phosphonium salt reagent that generates OBt active esters.[6][7] Its analogue, PyAOP, incorporates the more reactive HOAt moiety, making it more efficient for hindered couplings, similar to the HBTU/HATU relationship.[6][7] A key advantage of phosphonium reagents is that they do not cause guanidinylation of the free N-terminal amine, a potential side reaction with uronium/aminium salts if used in excess.[6][7]
Carbodiimides + Additives
-
DCC/DIC + HOBt/OxymaPure: Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are classic, cost-effective coupling reagents.[10] However, when used alone, they are highly prone to causing racemization.[12] Their use is mandatory with additives like HOBt or, more effectively, OxymaPure, which act as "racemization suppressors" by forming active esters that are more stable and less prone to epimerization.[3][12][13] While economical, this combination is generally less potent than modern uronium or phosphonium reagents and is often insufficient for highly hindered couplings like those involving Boc-D-Tle-OH.
Comparative Analysis of Recommended Reagents
For the specific challenge of coupling Boc-D-Tle-OH, high-activity reagents are paramount. The following table summarizes the key characteristics of the most suitable options.
| Reagent | Class | Relative Reactivity | Racemization Risk | Key Advantages | Key Disadvantages |
| HATU | Uronium/Aminium | Very High | Very Low | Gold standard for difficult couplings; forms highly reactive OAt-ester.[5][6][14] | Higher cost; potential for guanidinylation side reaction if used in excess.[7] |
| COMU | Uronium/Aminium | Very High | Very Low | Efficiency comparable to HATU; water-soluble byproducts; improved safety profile (non-explosive).[9][10][11] | Higher cost; can be less stable in solution over time compared to others.[6] |
| HCTU | Uronium/Aminium | High | Low | More reactive than HBTU; often more cost-effective than HATU.[6] | Less reactive than HATU; benzotriazole-based. |
| PyAOP | Phosphonium | Very High | Very Low | Excellent for hindered couplings; no guanidinylation risk.[6][7] | Higher cost; byproducts can sometimes complicate purification. |
Visualization of the Coupling Workflow
The following diagram illustrates the general workflow for a solid-phase peptide synthesis (SPPS) coupling step, which is central to incorporating Boc-D-Tle-OH.
Caption: General workflow for SPPS coupling of Boc-D-Tle-OH.
Recommended Protocols
The following protocols are designed for standard solid-phase peptide synthesis (SPPS) on a 0.1 mmol scale. Molar equivalents are calculated relative to the loading capacity of the resin.
Protocol 1: High-Efficiency Coupling using HATU
This protocol is recommended as the primary choice for ensuring the highest possible coupling efficiency for Boc-D-Tle-OH.
Materials:
-
Peptide-resin with free N-terminal amine (0.1 mmol)
-
Boc-D-Tle-OH (115.6 mg, 0.5 mmol, 5 eq)
-
HATU (190.1 mg, 0.5 mmol, 5 eq)
-
N,N-Diisopropylethylamine (DIPEA) (174 µL, 1.0 mmol, 10 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel. After swelling, drain the DMF.
-
Activation Solution: In a separate vial, dissolve Boc-D-Tle-OH and HATU in ~2 mL of DMF. Add the DIPEA to this solution.
-
Pre-activation: Allow the activation solution to stand for 1-2 minutes. This brief pre-activation period is crucial for forming the reactive OAt-ester.
-
Coupling: Add the activated amino acid solution to the swollen resin. Agitate the mixture via nitrogen bubbling, orbital shaking, or manual stirring.
-
Reaction Time: Allow the coupling reaction to proceed for 2 to 4 hours at room temperature. For particularly difficult sequences, extending the time or performing a second coupling may be necessary.
-
Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (3 x 5 mL), Dichloromethane (DCM) (3 x 5 mL), and DMF again (3 x 5 mL).
-
Confirmation: Perform a Kaiser test to confirm the absence of free primary amines. If the test is positive (blue beads), a second coupling ("double coupling") is required. Repeat steps 2-6.[3]
Protocol 2: Safety-Enhanced Coupling using COMU
This protocol offers a high-efficiency alternative to HATU with a superior safety profile and easier byproduct removal.
Materials:
-
Peptide-resin with free N-terminal amine (0.1 mmol)
-
Boc-D-Tle-OH (115.6 mg, 0.5 mmol, 5 eq)
-
COMU (214.1 mg, 0.5 mmol, 5 eq)
-
N,N-Diisopropylethylamine (DIPEA) (174 µL, 1.0 mmol, 10 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF as described in Protocol 1.
-
Activation Solution: In a separate vial, dissolve Boc-D-Tle-OH and COMU in ~2 mL of DMF. Add the DIPEA.
-
Pre-activation: Allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activated solution to the resin and agitate.
-
Reaction Time: Let the reaction proceed for 2 to 4 hours at room temperature.
-
Washing: Drain and wash the resin as described in Protocol 1.
-
Confirmation: Perform a Kaiser test. If positive, perform a double coupling.
Troubleshooting and Key Considerations
-
Incomplete Coupling: A positive Kaiser test after the initial coupling is the primary indicator. The most effective solution is to perform an immediate "double coupling" by repeating the protocol with a fresh batch of activated amino acid.[3]
-
Racemization: While HATU and COMU are known to suppress racemization, the risk is never zero with hindered residues.[5][11] To minimize risk:
-
Solvent Choice: DMF is the standard solvent. For sequences prone to aggregation, adding a small percentage (10-20%) of N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO) can be beneficial.[3]
-
Stoichiometry: Using a significant excess of amino acid and coupling reagent (3-5 equivalents) is standard practice for difficult couplings to drive the reaction to completion.
Conclusion
The successful incorporation of the sterically demanding Boc-D-Tle-OH residue is highly dependent on the use of a potent coupling reagent. Uronium/aminium salts, particularly HATU and COMU , are the reagents of choice due to their ability to generate highly reactive activated esters, leading to faster reaction rates and minimal racemization. While HATU is the long-established benchmark, COMU offers comparable efficiency with significant safety and purification advantages. By employing the optimized protocols and stoichiometric considerations outlined in this guide, researchers can confidently and effectively incorporate Boc-D-Tle-OH into complex peptide sequences, advancing their research and development objectives.
References
-
Miyazawa, T., Otomatsu, T., Yamada, T., & Kuwata, S. (1992). Racemization Studies in Peptide Synthesis Through the Separation of Protected Epimeric Peptides by Reversed-Phase High Performance Liquid Chromatography. International Journal of Peptide and Protein Research, 39(3), 229-236. Retrieved from [Link]
-
Merck Millipore. (2009). COMU Novabiochem coupling reagents for peptide synthesis. Retrieved from [Link]
-
Luxembourg Bio Technologies. (2009). COMU: A third generation of uronium-type coupling reagents. Retrieved from [Link]
-
Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772. Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Wang, P., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5198. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]
-
Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(81), 51382-51388. Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. Retrieved from [Link]
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. Retrieved from [Link]
-
Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. Retrieved from [Link]
-
Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]
-
Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). tert-Butoxycarbonyl-D-leucine. PubChem Compound Database. Retrieved from [Link]
Sources
- 1. CAS 62965-35-9: boc-L-tert-leucine | CymitQuimica [cymitquimica.com]
- 2. Racemization studies in peptide synthesis through the separation of protected epimeric peptides by reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jpt.com [jpt.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 7. peptide.com [peptide.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. bachem.com [bachem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 13. peptide.com [peptide.com]
- 14. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
Application Notes and Protocols for Manual Boc-Chemistry Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Solid-Phase Peptide Synthesis (SPPS) using tert-butyloxycarbonyl (Boc) chemistry is a foundational and robust method for the chemical synthesis of peptides. This application note provides a detailed, step-by-step protocol for manual Boc-SPPS, intended to guide researchers and professionals in the successful assembly of peptides. The document elucidates the chemical principles behind each step, from resin preparation to final cleavage, and offers insights into critical experimental choices, troubleshooting, and monitoring of the synthesis progress.
Introduction to Boc-Chemistry Solid-Phase Peptide Synthesis
Solid-phase peptide synthesis, a technique pioneered by Bruce Merrifield, revolutionized the field by anchoring the growing peptide chain to an insoluble resin support.[] This approach simplifies the purification process immensely, as excess reagents and soluble byproducts are removed by simple filtration and washing after each reaction step.[2][3]
The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a classic SPPS approach.[4] It relies on the use of the acid-labile Boc group for the temporary protection of the α-amino group of the incoming amino acid.[5] This protecting group is removed with a moderately strong acid, typically trifluoroacetic acid (TFA).[6][7] Side-chain protecting groups are generally benzyl-based, which are stable to the conditions of Boc-group removal but can be cleaved with a much stronger acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), during the final step of cleaving the peptide from the resin.[6][8] This graduated acid lability is the cornerstone of the Boc/Bzl protection scheme.[7]
While Fmoc (9-fluorenylmethyloxycarbonyl) chemistry has become more prevalent due to its milder deprotection conditions, Boc chemistry offers distinct advantages for certain applications.[5][] For instance, the acidic deprotection step in Boc-SPPS protonates the N-terminus, which can help disrupt interchain hydrogen bonding and improve solvation, proving beneficial for the synthesis of hydrophobic or aggregation-prone sequences.[4][5]
Materials and Reagents
Resins
The choice of resin is critical as it determines the C-terminal functionality of the final peptide and must be stable to the repeated TFA treatments.[10][11]
-
For Peptide Acids:
-
Merrifield Resin (Chloromethylpolystyrene): The classical resin for Boc-SPPS. The first amino acid is typically attached as a cesium salt to minimize racemization.[12]
-
PAM (Phenylacetamidomethyl) Resin: Offers greater stability of the peptide-resin linkage to TFA compared to Merrifield resin, reducing peptide loss during synthesis.[12]
-
-
For Peptide Amides:
A typical loading capacity for these resins is in the range of 0.5 to 1.0 mmol/g.[12]
Solvents
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Isopropanol (IPA)
-
Methanol (MeOH)
-
Diethyl ether (cold)
Reagents
-
Nα-Boc protected amino acids
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
Coupling Reagents:
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
-
Monitoring Reagents:
-
Ninhydrin (for Kaiser test)[13]
-
-
Cleavage Reagents (Scavengers):
-
Anisole
-
Thioanisole
-
Ethanedithiol (EDT)
-
p-Cresol
-
Dimethyl sulfide (DMS)
-
-
Strong Acids for Cleavage:
-
Hydrofluoric acid (HF)
-
Trifluoromethanesulfonic acid (TFMSA)
-
The Boc-SPPS Cycle: A Step-by-Step Protocol
The synthesis of a peptide using Boc chemistry is a cyclical process, with each cycle resulting in the addition of one amino acid to the growing peptide chain.
Caption: The cyclical workflow of Boc solid-phase peptide synthesis.
Resin Preparation and Swelling
Proper swelling of the resin is crucial to ensure that the reactive sites are accessible to reagents.[7] Insufficient swelling can lead to incomplete reactions and truncated peptide sequences.[14]
Protocol:
-
Place the desired amount of resin in a reaction vessel.
-
Add a suitable solvent, typically DCM for polystyrene-based resins, to completely cover the resin.
-
Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.
-
After swelling, drain the solvent by filtration.
Step 1: Nα-Boc Deprotection
This step removes the temporary Boc protecting group from the N-terminus of the growing peptide chain, preparing it for the coupling of the next amino acid.
Causality: TFA is an acid of moderate strength, sufficient to cleave the acid-labile Boc group without significantly affecting the more robust benzyl-based side-chain protecting groups or the peptide-resin linkage.[6] The tert-butyl carbocations generated during this step can cause side reactions, particularly with sensitive residues like Tryptophan (Trp), Cysteine (Cys), or Methionine (Met).[6] The addition of scavengers like dithioethane (DTE) to the deprotection solution can mitigate these side reactions.[6]
Protocol:
-
To the swollen peptide-resin, add a solution of 25-50% TFA in DCM.[15] A common choice is 50% TFA/DCM.[12]
-
Perform a pre-wash by agitating the resin with the TFA/DCM solution for 1-5 minutes.[7][12]
-
Drain the solution and add a fresh portion of the TFA/DCM solution.
-
Agitate the mixture for an additional 15-30 minutes to ensure complete deprotection.[7][16]
-
Drain the deprotection solution.
-
Wash the peptide-resin thoroughly with DCM (3x) and IPA (2x) to remove residual TFA.[12][14]
Step 2: Neutralization
After deprotection, the newly exposed α-amino group is protonated as a trifluoroacetate salt.[6] This salt must be neutralized to the free amine to enable its nucleophilic attack during the subsequent coupling step.
Causality: A tertiary amine base, most commonly DIEA, is used for neutralization. Its steric bulk minimizes side reactions like N-acylation. It is crucial to thoroughly wash away excess base after neutralization, as it can quench the activation of the incoming amino acid in the next step.
Protocol:
-
To the deprotected peptide-resin, add a solution of 5-10% DIEA in DCM.[14][15]
-
Agitate the mixture for 5-10 minutes.[15]
-
Repeat the neutralization step to ensure completeness.
-
Drain the neutralization solution.
-
Wash the peptide-resin thoroughly with DCM (3-5x) to remove all traces of excess DIEA.
An alternative and often more efficient method is in situ neutralization , where the neutralization is performed simultaneously with the coupling reaction.[4][17] This protocol minimizes the time the free amine is exposed, reducing the risk of side reactions like diketopiperazine formation, especially with sequences containing Proline or Glycine.[18]
Step 3: Amino Acid Coupling
In this step, the next Nα-Boc protected amino acid is activated and coupled to the free N-terminal amine of the resin-bound peptide.
Causality: The carboxyl group of the amino acid is activated to make it more susceptible to nucleophilic attack by the N-terminal amine. Various activation methods exist. The most common in manual synthesis involves pre-forming an active ester using reagents like HBTU or a combination of DCC and HOBt. HOBt acts as an additive to suppress racemization and improve coupling efficiency.
Quantitative Data for a Typical Coupling Reaction:
| Reagent | Equivalents (relative to resin loading) |
| Nα-Boc-Amino Acid | 2 - 4 |
| Coupling Reagent (e.g., HBTU) | 2 - 4 |
| DIEA | 4 - 6 |
Protocol (using HBTU):
-
In a separate vial, dissolve 2-4 equivalents of the Nα-Boc protected amino acid and a near-equimolar amount of HBTU in DMF or a DCM/DMF mixture.
-
Add this solution to the neutralized peptide-resin.
-
Add 4-6 equivalents of DIEA to initiate the coupling reaction.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
Once the reaction is complete, drain the coupling solution.
-
Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
Monitoring the Coupling Reaction
Ensuring near-quantitative coupling at each step is paramount for the synthesis of high-purity peptides.[8] Incomplete coupling leads to the formation of deletion sequences, which are often difficult to separate from the desired product.[19]
-
Kaiser (Ninhydrin) Test: This is a sensitive qualitative test for the presence of primary amines.[13] A small sample of the resin is taken after the coupling step. A positive result (intense blue color) indicates the presence of unreacted free amines, meaning the coupling is incomplete.[13] A negative result (yellow or faint color) signifies a complete reaction.
-
Consequence of Incomplete Coupling: If the Kaiser test is positive, the coupling step should be repeated. If it remains positive after a second coupling, any unreacted amines should be "capped" by acetylation (e.g., with acetic anhydride) to prevent them from reacting in subsequent cycles, which would lead to deletion peptides.[13]
Final Cleavage and Deprotection
Once the peptide sequence is fully assembled, the peptide must be cleaved from the resin support, and all the side-chain protecting groups must be removed.
Causality: In Boc chemistry, this is typically achieved with a very strong acid like anhydrous HF or TFMSA.[6][8] During this process, the benzyl-based side-chain protecting groups and the resin linker are cleaved, generating highly reactive carbocations. These cations can alkylate sensitive residues like Trp, Met, and Tyr.[18] To prevent these side reactions, a "cleavage cocktail" containing scavengers is used to trap these reactive species.[7][18]
Common Cleavage Cocktails:
| Reagent Name | Composition | Application Notes |
| High HF Cleavage | HF/Anisole (90:10) | Standard procedure. Anisole scavenges benzyl and t-butyl cations. |
| Low-High HF Cleavage | Step 1 (Low HF): HF/DMS (25:75) Step 2 (High HF): HF/p-cresol (90:10) | A two-step procedure that minimizes certain side reactions. The low HF step removes more labile protecting groups via an SN2 mechanism.[20] |
| Reagent K (TFA-based) | TFA/Water/Phenol/Thioanisole/EDT | A common TFA-based cocktail for peptides containing multiple sensitive residues.[7] |
Protocol (General HF Cleavage - REQUIRES SPECIALIZED APPARATUS):
-
Wash the final peptide-resin with DCM and dry it thoroughly under vacuum.
-
Place the dried peptide-resin in a specialized HF cleavage apparatus.
-
Add the appropriate scavengers (e.g., anisole).
-
Cool the vessel to 0°C or below.
-
Carefully condense anhydrous HF into the vessel.
-
Stir the reaction at 0°C for 1-2 hours.
-
After the reaction, carefully remove the HF by evaporation under a stream of nitrogen.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Collect the peptide by filtration or centrifugation.
-
Wash the peptide multiple times with cold ether to remove scavengers and cleaved protecting groups.
-
Dry the crude peptide under vacuum.
Purification and Analysis
The crude peptide obtained after cleavage is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve the desired level of purity.[7] The identity and purity of the final product should be confirmed by analytical techniques such as mass spectrometry (MS) and analytical HPLC.
Troubleshooting Common Problems
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Deprotection | Insufficient acid concentration or reaction time; Poor resin swelling; Steric hindrance.[14][16] | Increase TFA concentration or extend deprotection time; Ensure adequate resin swelling before starting; For difficult sequences, a double deprotection may be necessary.[14] |
| Incomplete Coupling | Steric hindrance (e.g., with Ile, Val); Peptide aggregation on the resin.[15] | Use a more potent coupling reagent (e.g., HATU); Extend coupling time or perform a double coupling; Change solvent to disrupt aggregation (e.g., use NMP or DMSO).[13] |
| Low Yield | Peptide loss during washes; Premature cleavage from the resin; Diketopiperazine formation.[12][18] | Use a more stable linker (e.g., PAM resin); Use in-situ neutralization protocols to minimize DKP formation.[18] |
| Side Reactions during Cleavage | Insufficient or incorrect scavengers. | Use a cleavage cocktail appropriate for the amino acids in your sequence (e.g., add thioanisole for Met or Trp).[7][18] |
Conclusion
Manual Boc-chemistry solid-phase peptide synthesis remains a powerful and relevant technique, particularly for the synthesis of challenging peptide sequences. A thorough understanding of the underlying chemical principles, careful execution of the protocol, and diligent monitoring of reaction completion are essential for success. This guide provides the foundational knowledge and practical steps to enable researchers to confidently apply this methodology in their work.
References
- Benchchem. (n.d.). Comparison of Boc versus Fmoc protection in solid-phase peptide synthesis.
- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
- Benchchem. (n.d.). Step-by-Step Boc Solid-Phase Peptide Synthesis (SPPS) Protocol.
- Benchchem. (n.d.). A troubleshooting guide for Boc-SPPS common problems.
- Benchchem. (n.d.). Application Notes: Quantitative Monitoring of Coupling Efficiency in Solid-Phase Peptide Synthesis (SPPS) using Boc-Lys(Z)-pNA.
- BOC Sciences. (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative.
- Benchchem. (n.d.). An In-depth Technical Guide to Boc Solid-Phase Peptide Synthesis (SPPS).
- Benchchem. (n.d.). Application Note: A Protocol for Monitoring the Coupling Efficiency of Boc-Tyr(Bzl)-OH in Solid-Phase Peptide Synthesis.
- LifeTein. (n.d.). Basic Peptides synthesis introduction.
- BOC Sciences. (n.d.). Why Fmoc-Protected Amino Acids Dominate SPPS?.
- N/A
- Benchchem. (n.d.). Application Notes and Protocols for Coupling Boc-L-Ile-OH in Solid-Phase Peptide Synthesis (SPPS).
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Incomplete Deprotection of Bis-Boc Groups in SPPS.
- Schnölzer, M., et al. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences. PubMed.
- N/A
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Common Side Reactions in Boc-Based Peptide Synthesis.
- ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis.
- AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests.
- ChemPep. (n.d.). Resins for Solid Phase Peptide Synthesis.
- N/A
- N/A
- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- N/A
- AAPPTec. (n.d.). Peptide Synthesis - FAQ.
- N/A
- N/A
- Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) explained.
- N/A
- N/A
- N/A
- N/A
- N/A
- N/A
- ResearchGate. (2025). Guide for resin and linker selection in solid-phase peptide synthesis.
Sources
- 2. lifetein.com [lifetein.com]
- 3. bachem.com [bachem.com]
- 4. peptide.com [peptide.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. peptide.com [peptide.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 10. chempep.com [chempep.com]
- 11. Guide for resin and linker selection in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chempep.com [chempep.com]
- 13. peptide.com [peptide.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for (R)-2-((tert-Butoxycarbonyl)amino)-2,3-dimethylbutanoic Acid: A Sterically Hindered Chiral Building Block in Modern Synthesis
Introduction: The Strategic Value of Sterically Hindered Chiral Building Blocks
In the landscape of modern drug discovery and development, the demand for structurally complex and stereochemically pure molecules is ever-increasing.[1] Chiral building blocks are fundamental to meeting this demand, providing the foundational asymmetry required for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).[2] The precise three-dimensional arrangement of atoms in a drug molecule is critical, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.[3] (R)-2-((tert-Butoxycarbonyl)amino)-2,3-dimethylbutanoic acid, a non-proteinogenic amino acid derivative, represents a valuable class of chiral building blocks characterized by significant steric hindrance around its stereocenter. This steric bulk can be strategically employed to direct the stereochemical outcome of reactions, offering a powerful tool for asymmetric synthesis.[1] This guide provides an in-depth exploration of the synthesis and application of this versatile building block for researchers, scientists, and drug development professionals.
Physicochemical Properties
Understanding the physical and chemical properties of this compound is essential for its effective use in synthesis. The following table summarizes key properties, with some data inferred from its enantiomer and structurally similar compounds.[1][4][5]
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₂₁NO₄ | [1][4][5] |
| Molecular Weight | 231.29 g/mol | [1][4][5] |
| Appearance | White to off-white solid | Inferred |
| IUPAC Name | (2R)-2,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | [1] |
| XLogP3-AA | 2.3 | [1][4] |
| Hydrogen Bond Donor Count | 2 | [1][4][5] |
| Hydrogen Bond Acceptor Count | 4 | [1][4][5] |
| Rotatable Bond Count | 5 | [1][4][5] |
| CAS Number | 53940-90-2 | [6] |
Synthesis of the Chiral Building Block
The synthesis of this compound begins with the preparation of the parent amino acid, (R)-2-amino-2,3-dimethylbutanoic acid, followed by the introduction of the tert-butoxycarbonyl (Boc) protecting group.
Part 1: Synthesis of (R)-2-Amino-2,3-dimethylbutanoic Acid
The enantioselective synthesis of the parent amino acid can be achieved through various methods, including the Strecker synthesis with a chiral amine or enzymatic resolution. A common laboratory-scale approach involves the resolution of racemic 2-amino-2,3-dimethylbutyronitrile.[7]
Protocol 1: Resolution of (±)-2-Amino-2,3-dimethylbutyronitrile
This protocol outlines a classical resolution method using a chiral resolving agent.
Materials:
-
(±)-2-Amino-2,3-dimethylbutyronitrile
-
(+)-Tartaric acid
-
Methanol
-
Deionized water
-
Concentrated ammonia solution
-
Diethyl ether
-
Sodium sulfate (anhydrous)
-
Hydrochloric acid (concentrated)
Procedure:
-
Dissolve (+)-tartaric acid in ice-cold deionized water.
-
Slowly add (±)-2-amino-2,3-dimethylbutyronitrile to the cold tartaric acid solution with stirring.
-
Collect the precipitated tartrate salt by filtration, wash with a small amount of ice-cold water, and air dry. This salt will be enriched in one of the diastereomers.
-
To the filtrate, add concentrated ammonia to basify the solution and extract the enriched (-)-2-amino-2,3-dimethylbutyronitrile with diethyl ether.
-
Dry the combined ether extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the enriched (R)- or (S)-aminonitrile. The absolute configuration of the enriched enantiomer should be confirmed by polarimetry or chiral chromatography.
-
Hydrolyze the enantiomerically enriched aminonitrile by refluxing with concentrated hydrochloric acid.
-
After hydrolysis, cool the reaction mixture and neutralize to precipitate the amino acid.
-
Collect the crude (R)-2-amino-2,3-dimethylbutanoic acid by filtration and recrystallize from a suitable solvent system (e.g., water/ethanol) to obtain the pure product.
Part 2: Boc Protection of (R)-2-Amino-2,3-dimethylbutanoic Acid
The introduction of the Boc protecting group is a crucial step to prevent unwanted side reactions of the amino group in subsequent synthetic transformations.[8] Due to the steric hindrance of the α-methyl group, optimized conditions may be required for efficient protection.
Diagram 1: Boc Protection Workflow
Caption: General workflow for the Boc protection of the chiral amino acid.
Protocol 2: Boc Protection of (R)-2-Amino-2,3-dimethylbutanoic Acid
This protocol is a general method adaptable for sterically hindered amino acids.[9][10]
Materials:
-
(R)-2-Amino-2,3-dimethylbutanoic acid
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH) or Triethylamine (TEA)
-
Dioxane and Deionized water (or Tetrahydrofuran (THF))
-
Ethyl acetate
-
5% Citric acid solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve (R)-2-amino-2,3-dimethylbutanoic acid (1.0 eq) in a 1:1 mixture of dioxane and water containing sodium hydroxide (1.1 eq) or in THF with triethylamine (1.5 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the organic solvent (dioxane or THF) under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like hexane to remove any unreacted (Boc)₂O.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a 5% citric acid solution.
-
Extract the product into ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield this compound, which can be further purified by recrystallization if necessary.
Applications in Asymmetric Synthesis
The steric bulk of this compound makes it a valuable chiral building block for the synthesis of complex molecules, particularly in the construction of sterically demanding peptide linkages and as a precursor to other chiral synthons.
Amide Bond Formation and Peptide Synthesis
The coupling of this sterically hindered amino acid with amines or other amino acids to form amide bonds can be challenging and often requires more potent coupling reagents and optimized reaction conditions.[11]
Diagram 2: Amide Coupling Workflow
Caption: General workflow for amide bond formation.
Protocol 3: HATU-Mediated Amide Coupling
This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly effective coupling reagent for sterically hindered systems.[11]
Materials:
-
This compound
-
Amine or amino acid ester hydrochloride
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Deionized water
-
Ethyl acetate
-
5% Lithium chloride (LiCl) solution (for DMF)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine or amino acid ester (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by TLC. Due to steric hindrance, longer reaction times or gentle heating may be necessary.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
If DMF was used as the solvent, wash the combined organic layers with 5% LiCl solution to remove residual DMF, followed by saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired amide.
Expected Outcome: Yields for coupling reactions with sterically hindered amino acids can vary significantly depending on the coupling partner. With efficient coupling reagents like HATU, yields in the range of 60-85% can be expected.
Synthesis of Chiral Amino Alcohols
The carboxylic acid moiety of this compound can be reduced to a primary alcohol, yielding the corresponding chiral amino alcohol. These amino alcohols are valuable intermediates in the synthesis of chiral ligands, auxiliaries, and various bioactive molecules.[12]
Diagram 3: Reduction to Amino Alcohol
Caption: Workflow for the reduction of the carboxylic acid to an alcohol.
Protocol 4: Borane Reduction to (R)-2-((tert-Butoxycarbonyl)amino)-2,3-dimethylbutanol
Borane-tetrahydrofuran complex is a common reagent for the selective reduction of carboxylic acids in the presence of a Boc protecting group.[12]
Materials:
-
This compound
-
Borane-tetrahydrofuran complex (BH₃·THF, 1 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the BH₃·THF solution (2.0-3.0 eq) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Cool the reaction mixture back to 0 °C and carefully quench the excess borane by the slow, dropwise addition of methanol until gas evolution ceases.
-
Concentrate the mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield (R)-2-((tert-Butoxycarbonyl)amino)-2,3-dimethylbutanol.
Expected Outcome: Borane reductions of Boc-protected amino acids are generally high-yielding, with expected yields in the range of 80-95%.
Deprotection Strategies
The removal of the Boc group is often the final step in a synthetic sequence to unmask the free amine. This is typically achieved under acidic conditions.[13]
Protocol 5: Acidic Deprotection of the Boc Group
This protocol uses trifluoroacetic acid (TFA) for efficient Boc deprotection.
Materials:
-
Boc-protected substrate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Diethyl ether
Procedure:
-
Dissolve the Boc-protected substrate in DCM.
-
Add an excess of TFA (typically 20-50% v/v in DCM).
-
Stir the solution at room temperature for 1-4 hours, monitoring the reaction by TLC.
-
Once deprotection is complete, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Redissolve the residue in a minimal amount of DCM and add cold diethyl ether to precipitate the amine salt.
-
Collect the salt by filtration or decantation.
-
To obtain the free amine, dissolve the salt in water and neutralize with a saturated sodium bicarbonate solution, followed by extraction with an appropriate organic solvent.
Troubleshooting and Safety Considerations
-
Incomplete Reactions: Due to the steric hindrance of the α,α-disubstituted stereocenter, reactions such as amide coupling may be sluggish. Consider using more potent coupling reagents (e.g., COMU), increasing the reaction temperature, or extending the reaction time.
-
Racemization: While the α-methyl group can help prevent racemization at the α-carbon, it is still a possibility under harsh basic or acidic conditions. It is advisable to use mild reaction conditions whenever possible and to verify the enantiomeric purity of the final product.
-
Safety: this compound and its derivatives should be handled in a well-ventilated fume hood.[1][3] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[3] Avoid inhalation of dust and contact with skin and eyes.[3] Reagents such as thionyl chloride, borane, and strong acids like TFA are corrosive and/or toxic and should be handled with extreme care.
Conclusion
This compound is a valuable and versatile chiral building block for the synthesis of complex, sterically demanding molecules. Its strategic use allows for the introduction of a key chiral center and provides a handle for further synthetic transformations. The protocols and guidelines presented in this document offer a comprehensive resource for researchers and scientists to effectively utilize this building block in their synthetic endeavors, ultimately contributing to the advancement of drug discovery and development.
References
- 2-((tert-Butoxycarbonyl)amino)-3-methylbutanoic acid-SDS-MedChemExpress. (2025).
- Chiral Building Blocks Selection - Enamine. (n.d.).
- (2R)-2-{[(tert-butoxy)carbonyl]amino}-3,3-dimethylbutanoic acid - PubChem. (n.d.).
- 2-{[(Tert-butoxy)carbonyl]amino}-3,3-dimethylbutanoic acid - PubChem. (n.d.).
- BLD Pharmatech. (n.d.). Safety Data Sheet for (2R,4S)-5-([1,1'-Biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid.
- (S)-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid | C11H21NO4 | CID 2734668 - PubChem. (n.d.).
- Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. (2013). Methods in Molecular Biology.
- On the Selective N-Methylation of BOC-Protected Amino Acids. (2014). Organic & Biomolecular Chemistry.
- 2-N-methylamino-2,3-dimethylbutanamides and (R)- and (S)-(5-isopropyl-1,5-dimethyl-4,5-dihydro-1H-imidazol-4-on-2-yl)pyridines. (n.d.). SciSpace.
- SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE.
- PROPERTY TABLES AND CHARTS (SI UNITS). (n.d.).
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020).
- REDUCTION OF α-AMINO ACIDS: L-VALINOL. (1985). Organic Syntheses.
- Amino Acid Deriv
- Application Notes and Protocols for N-Boc-MeVal Solid-Phase Peptide Synthesis. (2025). BenchChem.
- Reduction of Chiral Amino Acids Based on Current Method. (n.d.). Journal of Chemical and Pharmaceutical Research.
- A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. (n.d.). The Royal Society of Chemistry.
- Synthesis of (2R,3S)-3-butoxy-2-butanol. (n.d.). PrepChem.com.
- Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. (2025).
- Peptide Synthesis with the Boc Protecting Group. (2020, April 21). YouTube.
- Amino Acid Boc Protection. (n.d.). BOC Sciences.
- (S)-2-((tert-Butoxycarbonyl)amino)-2,3-dimethylbutanoic acid | C11H21NO4 | CID 7021107 - PubChem. (n.d.).
- Reduction of amino acids to corresponding amino alcohols. (2019, November 29). Chemistry Stack Exchange.
- Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. (2025).
- Synthesis of Boc-valine. (n.d.). PrepChem.com.
- How should I deprotect Boc-amino group without breaking ester bond? (2021, May 5).
- Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. (2015, October 28). The Royal Society of Chemistry.
- A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity. (2008, October 16).
- Novel Practical Deprotection of N-Boc Compounds Using Fluorin
- Synthesis of (2R)-2,3-dimethylbutanoic acid: An In-depth Technical Guide. (2025). BenchChem.
- (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. (n.d.). Organic Syntheses.
- Amino Acid Protection & Deprotection Services. (n.d.). BOC Sciences.
- 2,2-dimethylbutanoic acid -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT). (n.d.).
- Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-mediated, Palladium-catalyzed Cross-coupling Reaction. (n.d.). Organic Syntheses.
- Developments in peptide and amide synthesis. (n.d.). Luxembourg Bio Technologies.
- 2-{[(tert-butoxy)carbonyl]amino}-2,3-dimethylbutanoic acid - PubChemLite. (n.d.).
- 2-Amino-2,3-dimethylbutyronitrile synthesis. (n.d.). ChemicalBook.
- (S)-2-((tert-Butoxycarbonyl)amino)-2,3-dimethylbutanoic acid | C11H21NO4 | CID 7021107 - PubChem. (n.d.).
- An In-depth Technical Guide to N-Boc-N-methyl-L-valine (N-Boc-MeVal). (2025). BenchChem.
- Amino Acid Mediated Borane Reduction of Ketones. (2025).
- Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphon
- A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. (2025).
- Method for synthesizing (R) -2- (2- (tert-butoxy) -2-oxyethyl) pentanoic acid. (n.d.).
Sources
- 1. (2R)-2-{[(tert-butoxy)carbonyl]amino}-3,3-dimethylbutanoic acid | C11H21NO4 | CID 7005057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. 2-{[(Tert-butoxy)carbonyl]amino}-3,3-dimethylbutanoic acid | C11H21NO4 | CID 5046859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (S)-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid | C11H21NO4 | CID 2734668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CN101886096B - Method and bacterial strain for preparing 2-amino-2,3-dimethylbutyramide by microbial catalysis - Google Patents [patents.google.com]
- 7. 2-Amino-2,3-dimethylbutyronitrile synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. prepchem.com [prepchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Coupling Efficiency of (R)-2-((tert-Butoxycarbonyl)amino)-2,3-dimethylbutanoic acid
Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for optimizing the coupling of (R)-2-((tert-Butoxycarbonyl)amino)-2,3-dimethylbutanoic acid. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to address the unique challenges posed by this sterically hindered amino acid.
This compound, a non-proteinogenic amino acid, presents significant steric hindrance due to its α-methyl group and the bulky tert-butyl group on its side chain. This structure impedes the formation of the peptide bond, often leading to low coupling yields, incomplete reactions, and the formation of deletion sequences.[1][2][3] This guide is designed to help you navigate these challenges and achieve optimal synthetic outcomes.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Q1: My Kaiser test is still positive after a standard coupling time. What is the primary cause and my first step to fix it?
A1: A positive Kaiser test indicates the presence of unreacted primary amines, meaning the coupling reaction is incomplete. The most probable cause is the significant steric hindrance of this compound.
Immediate Solution: Double Coupling. The most straightforward and often effective first step is to perform a second coupling.[1][3][4] After the initial coupling reaction, drain the reaction vessel, wash the resin with DMF, and then add a fresh solution of the activated amino acid and coupling reagents to drive the reaction to completion.[3]
Q2: I performed a double coupling, but my LC-MS analysis still shows a significant amount of the deletion sequence. What should I try next?
A2: If double coupling is insufficient, the issue lies in the reactivity of your chosen coupling system. You need to enhance the potency of your reagents or the energy of the reaction system.
-
Upgrade Your Coupling Reagent: Standard carbodiimide reagents like DCC or DIC are often inadequate for such hindered residues.[5][6] Switch to a more powerful onium salt-based reagent. Reagents like HATU, HCTU, or COMU form highly reactive esters that can overcome the steric barrier more effectively.[3][7][8] HATU is frequently considered a superior choice for many challenging couplings.[5][8]
-
Increase the Reaction Temperature: Elevating the temperature provides the necessary energy to overcome the activation barrier of the reaction.[1] Microwave-assisted solid-phase peptide synthesis (MA-SPPS) is particularly effective for difficult couplings as it significantly reduces reaction times and can improve peptide quality.[9][10][11][12] Conventional heating can also be used, but it requires careful monitoring to minimize the risk of racemization.[11]
Q3: I'm observing a drop in yield and purity as my peptide chain elongates, even with a potent coupling reagent. What could be happening?
A3: This is a classic sign of on-resin peptide aggregation. As the peptide chain grows, it can fold into secondary structures (like β-sheets) or aggregate, which physically blocks the reactive N-terminus and prevents efficient coupling.[1][13][14]
-
Change the Solvent: The choice of solvent is critical for maintaining peptide chain solvation. If you are using DMF, consider switching to N-Methyl-2-pyrrolidone (NMP), which has superior solvating properties.[15] For particularly difficult sequences, a solvent mixture such as DCM/DMF/NMP (1:1:1) can be beneficial.[3][14]
-
Incorporate Chaotropic Salts: Adding chaotropic salts like LiCl to the coupling mixture can disrupt secondary structures and improve reaction efficiency.[14]
-
Use Pseudoproline Dipeptides: If the sequence allows, incorporating a pseudoproline dipeptide every six to ten residues can effectively disrupt aggregation and significantly improve synthesis outcomes.[13][14]
Q4: My final peptide has diastereomeric impurities. How can I minimize racemization during the coupling of this hindered amino acid?
A4: Racemization, the loss of stereochemical integrity at the α-carbon, is a risk with any amino acid coupling, but can be exacerbated by the harsh conditions sometimes needed for hindered residues.[8]
-
Use Additives: The addition of 1-hydroxy-7-azabenzotriazole (HOAt) or Oxyma Pure® is crucial for minimizing racemization.[8] These additives form active esters that are highly reactive yet less prone to racemization than other intermediates.
-
Base Selection: Use a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) for activation. For particularly sensitive couplings, a weaker base like sym-collidine may be considered to further reduce the risk of racemization.[7]
-
Control Temperature: While elevated temperatures can improve coupling, they also increase the risk of racemization.[11] If using heat, perform optimization studies to find the balance between coupling efficiency and stereochemical purity. For sensitive amino acids, coupling at lower temperatures may be necessary.[9]
Frequently Asked Questions (FAQs)
Q1: What are the best coupling reagents for this compound?
A1: For sterically hindered amino acids, onium salt-based reagents are highly recommended. The choice depends on the specific requirements of your synthesis.
| Coupling Reagent | Class | Relative Reactivity | Key Considerations |
| HATU | Aminium/Uronium Salt | Very High | Highly efficient for hindered couplings; forms highly reactive OAt esters.[16] |
| HCTU | Aminium/Uronium Salt | High | More reactive and often more cost-effective than HBTU. |
| COMU | Aminium/Uronium Salt | Very High | Performance is comparable to HATU, with a better safety profile (non-explosive byproducts) and improved solubility.[7][17][18] |
| PyAOP/PyBOP | Phosphonium Salt | High | Effective for hindered residues and do not pose a risk of guanidinylation side reactions.[5][8] |
Q2: Can I use carbodiimide reagents like DIC for this coupling?
A2: While carbodiimide reagents like N,N'-Diisopropylcarbodiimide (DIC) are workhorses in peptide synthesis, they are generally not reactive enough on their own to efficiently couple severely hindered amino acids like this one.[5][6] If you must use them, they require the addition of a racemization-suppressing additive like HOBt or, more effectively, HOAt.[5] However, switching to a more potent onium salt reagent is the recommended approach.
Q3: How does microwave-assisted peptide synthesis (MA-SPPS) improve the coupling of this amino acid?
A3: MA-SPPS utilizes microwave energy to directly and rapidly heat the reaction mixture.[9] This has two main benefits for difficult couplings:
-
Increased Reaction Rate: The elevated temperature provides sufficient energy to overcome the steric hindrance, dramatically accelerating the rate of amide bond formation.[9][11]
-
Reduced Aggregation: The rapid heating can help to disrupt the formation of secondary structures and on-resin aggregation, keeping the reactive sites accessible.[13][19] This technology can reduce coupling times from hours to just a few minutes, significantly improving throughput and the quality of the crude peptide.[10]
Q4: What are the optimal solvent choices for coupling this amino acid?
A4: The solvent must be able to swell the resin and solvate the growing peptide chain effectively.
-
N-Methyl-2-pyrrolidone (NMP): Often considered the best choice for SPPS due to its excellent solvating properties, which help to minimize peptide aggregation.[15]
-
Dimethylformamide (DMF): A very common and effective solvent, though NMP may be superior for problematic sequences.[15]
-
Solvent Mixtures: For extremely difficult sequences, mixtures containing DMSO or other "magic" solvents can be employed to disrupt aggregation.[14][20]
Experimental Protocols & Methodologies
Protocol 1: High-Efficiency Coupling using HATU
This protocol is designed for maximum coupling efficiency for sterically hindered residues.
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes. Drain the solvent.
-
Pre-activation: In a separate vessel, dissolve this compound (4 equivalents relative to resin loading), HATU (3.9 equivalents), and DIPEA (8 equivalents) in DMF.[3] Allow the solution to pre-activate for 1-5 minutes.
-
First Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 45-60 minutes at room temperature.
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines.
-
Second Coupling (if necessary): If the Kaiser test is positive, drain the resin, wash with DMF, and repeat steps 2 and 3 with a fresh solution of activated amino acid.
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF to remove any excess reagents.
Protocol 2: Microwave-Assisted Double Coupling
This protocol leverages microwave energy to accelerate the reaction.
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in a microwave-compatible reaction vessel with DMF.
-
Reagent Addition: Add a solution of this compound (5 equivalents), HBTU (5 equivalents), and DIPEA (10 equivalents) in DMF to the resin.
-
Microwave Irradiation (First Coupling): Irradiate the vessel in a microwave peptide synthesizer at 75°C for 5-10 minutes.
-
Wash: Drain and wash the resin with DMF.
-
Microwave Irradiation (Second Coupling): Repeat step 2 and 3 to ensure complete coupling.
-
Monitoring & Washing: Perform a Kaiser test to confirm completion, then wash the resin thoroughly with DMF.
Visualizations
HATU Coupling Mechanism
Caption: Decision tree for troubleshooting incomplete coupling reactions.
References
-
9 Luxembourg Bio Technologies.
-
PubMed.
-
1 Benchchem.
-
The Journal of Organic Chemistry - ACS Publications.
-
19 CEM Corporation.
-
2 Benchchem.
-
AmbioPharm.
-
Bachem.
-
ResearchGate.
-
Tetrahedron.
-
Dilun Biotechnology.
-
Aapptec Peptides.
-
Sigma-Aldrich.
-
YouTube.
-
21 Benchchem.
-
16 Benchchem.
-
Bio-Synthesis Inc.
-
Luxembourg Bio Technologies.
-
Welsonbio.
-
Organic Process Research & Development - ACS Publications.
-
8 Benchchem.
-
PMC.
-
Sigma-Aldrich.
-
Biotage.
-
Aapptec.
-
PubMed.
-
ChemPep.
-
6 Benchchem.
-
ResearchGate.
-
RSC Publishing.
-
ACS Publications.
-
ResearchGate.
-
The Journal of Organic Chemistry - Figshare.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. biotage.com [biotage.com]
- 5. peptide.com [peptide.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. bachem.com [bachem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Microwave SPPS Technology | AmbioPharm [ambiopharm.com]
- 13. blog.mblintl.com [blog.mblintl.com]
- 14. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. luxembourg-bio.com [luxembourg-bio.com]
- 19. sigmaaldrich.cn [sigmaaldrich.cn]
- 20. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 21. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
preventing racemization during coupling of Boc-D-tert-leucine
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address the specific challenges associated with preventing racemization during the peptide coupling of Boc-D-tert-leucine. As a sterically hindered amino acid, Boc-D-tert-leucine presents unique difficulties that require careful optimization of reaction conditions to maintain stereochemical integrity.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue with Boc-D-tert-leucine?
A1: Racemization is the conversion of a single enantiomer (in this case, the desired D-amino acid) into an equal mixture of both its D- and L-forms. In peptide synthesis, this results in diastereomeric peptide impurities.[1][2] These impurities can be challenging to separate and may drastically alter the peptide's biological activity and therapeutic properties. Boc-D-tert-leucine is particularly susceptible due to its significant steric bulk. This hindrance can slow down the desired coupling reaction, extending the lifetime of the highly reactive "activated" intermediate. A longer-lived activated species has a greater opportunity to undergo racemization before the peptide bond is formed.[3][4]
Q2: What is the primary chemical mechanism leading to racemization during peptide coupling?
A2: The predominant mechanism for racemization involves the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[1][2][5] This process occurs in the following steps:
-
Activation: The carboxyl group of Boc-D-tert-leucine is activated by a coupling reagent.
-
Cyclization: The activated intermediate can cyclize to form the oxazolone.
-
Enolization: The proton on the alpha-carbon (Cα) of the oxazolone is now highly acidic and can be easily removed by a base present in the reaction mixture. This creates a planar, achiral enolate intermediate.
-
Reprotonation: The enolate can be reprotonated from either face, leading to a mixture of both D and L configurations. Nucleophilic attack by the incoming amine on this racemized intermediate yields a mixture of diastereomeric peptides.[3][5][6]
A secondary, less common pathway is the direct abstraction of the Cα proton from the activated amino acid by a base, but the oxazolone pathway is considered the major source of racemization.[3][5]
Caption: Figure 1: Oxazolone-Mediated Racemization Pathway
Troubleshooting Guide: Optimizing Your Coupling Strategy
Q3: My chiral HPLC shows a significant diastereomeric impurity. Which coupling reagents are best to minimize racemization for a sterically hindered amino acid?
A3: The choice of coupling reagent is paramount. Reagents are generally classified as carbodiimides, phosphonium salts, and uronium/aminium salts.
-
Uronium/Aminium Salts: Reagents like HATU , HCTU , and the newer COMU are highly recommended.[3][7][8] They are highly efficient, leading to rapid coupling that often outpaces the rate of racemization.[9] COMU, in particular, has shown remarkable efficiency with very low tendency for racemization.[7][8]
-
Phosphonium Salts: PyAOP is an excellent choice, known for fast coupling rates and reduced racemization compared to its predecessor, PyBOP.[3]
-
Carbodiimides: Reagents like DIC (N,N'-Diisopropylcarbodiimide) are effective but must be used with a racemization-suppressing additive.[3][9] Using a carbodiimide alone is highly likely to cause significant racemization.[9] DIC is often preferred over DCC in solid-phase synthesis because its urea byproduct is more soluble.[3][9]
For a difficult coupling like Boc-D-tert-leucine, starting with a modern uronium salt like COMU or HATU is a robust strategy.
Q4: I'm using DIC. What is the role of additives like HOBt, HOAt, and Oxyma, and which one should I choose?
A4: Additives are essential when using carbodiimides. They function by rapidly converting the initial, highly reactive O-acylisourea intermediate into a more stable, yet still reactive, active ester. This new intermediate is less prone to forming the problematic oxazolone.[10][11]
-
HOBt (1-Hydroxybenzotriazole): The classic additive, HOBt significantly reduces racemization compared to using a carbodiimide alone.[3][12] However, its availability is now restricted in many regions due to its explosive nature in anhydrous form.[3]
-
HOAt (1-Hydroxy-7-azabenzotriazole): Generally superior to HOBt, providing faster reactions and even better suppression of racemization.[1][3] Like HOBt, it has safety and availability concerns.
-
OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate): This is the recommended modern alternative. It is non-explosive and has been shown to be as effective, and in some cases superior, to HOBt and HOAt in suppressing racemization and improving coupling efficiency.[3][7][10][11][13] For new protocols, DIC/Oxyma is the gold-standard carbodiimide combination.[14]
| Additive | Racemization Suppression | Coupling Rate | Safety Profile | Recommendation |
| None | Very Poor | Slow | - | Not Recommended |
| HOBt | Good | Good | Explosive Hazard | Legacy, use Oxyma if possible |
| HOAt | Excellent | Excellent | Explosive Hazard | Legacy, use Oxyma if possible |
| OxymaPure® | Excellent | Excellent | Non-explosive | Highly Recommended |
| Oxyma-B | Excellent | Excellent | Non-explosive | A promising newer alternative[8][15] |
Table 1: Comparison of Common Additives for Carbodiimide-Mediated Coupling.
Q5: How does the choice of base affect racemization?
A5: The base is critical because it can directly cause racemization by abstracting the Cα proton.[5][6] The ideal base should be just strong enough to deprotonate the incoming amine's ammonium salt but not so strong as to readily deprotonate the Cα. Steric hindrance is also beneficial.
-
Avoid: Strong, non-hindered bases like Triethylamine (TEA) should be avoided as they significantly promote racemization.[6]
-
Use with Caution: DIEA (N,N-Diisopropylethylamine) is widely used but is a relatively strong base and can still contribute to racemization.[6]
-
Recommended: Weaker, more sterically hindered bases are preferred. NMM (N-Methylmorpholine) (pKa ~7.4) is a good choice.[3][6] 2,4,6-Collidine (pKa ~7.4) is even more sterically hindered and has been shown to produce the least racemization in sensitive couplings.[6][16]
When coupling Boc-D-tert-leucine, using the weakest possible base, such as NMM or collidine, is a key step in preventing epimerization.[3][16]
Q6: What roles do solvent and temperature play in controlling racemization?
A6: Both solvent and temperature are crucial variables.
-
Solvent: Polar aprotic solvents like DMF are standard, but they can stabilize the charged intermediates involved in racemization.[5][17] In some cases, less polar solvents like Dichloromethane (DCM) or mixtures like DMF/DCM can reduce racemization.[18] For difficult sequences, THF has also been shown to be a good alternative to DMF.[17][19]
-
Temperature: Lowering the reaction temperature is a classic strategy to minimize side reactions, including racemization.[3] Performing the coupling at 0°C instead of room temperature can significantly decrease the rate of oxazolone formation and subsequent enolization.[20] While elevated temperatures (including microwave synthesis) can speed up difficult couplings, they also dramatically increase the risk of racemization for sensitive residues and must be used with extreme caution.[16][21] For Boc-D-tert-leucine, starting at 0°C is strongly advised.
Caption: Figure 2: Decision Workflow for Coupling Boc-D-tert-leucine
Experimental Protocols & Analysis
Protocol: Low-Racemization Coupling of Boc-D-tert-leucine using DIC/Oxyma
This protocol is designed to minimize racemization during the coupling of the sterically hindered Boc-D-tert-leucine onto a resin-bound free amine.
Materials:
-
Boc-D-tert-leucine (1.5 - 2.0 equivalents)
-
OxymaPure® (1.5 - 2.0 equivalents)
-
DIC (1.5 - 2.0 equivalents)
-
Peptide-resin with free N-terminus (1.0 equivalent)
-
Anhydrous DMF or DCM
-
Reaction vessel under an inert atmosphere (Nitrogen or Argon)
Procedure:
-
Resin Preparation: Swell the peptide-resin in the chosen reaction solvent (DMF or DCM) for 30-60 minutes.
-
Amino Acid Activation:
-
In a separate round-bottom flask under an inert atmosphere, dissolve Boc-D-tert-leucine (1.5 eq.) and OxymaPure® (1.5 eq.) in anhydrous DMF or DCM.[14]
-
Cool the solution to 0°C using an ice bath.
-
-
Initiate Coupling:
-
Drain the solvent from the swelled resin.
-
Add the activated amino acid/Oxyma solution to the resin.
-
Add DIC (1.5 eq.) dropwise to the reaction vessel containing the resin and activated amino acid solution.[14] Note: Adding the DIC last and at 0°C is crucial to control the reaction and minimize premature activation and side reactions.
-
-
Reaction:
-
Allow the reaction to proceed at 0°C for 30 minutes, then let it warm to room temperature slowly.
-
Let the reaction continue for 2-4 hours. Due to steric hindrance, a longer coupling time may be necessary.
-
-
Monitoring:
-
Perform a ninhydrin (Kaiser) test to monitor the reaction progress. If the test is positive (blue beads), indicating incomplete coupling, the reaction may be allowed to proceed longer or a second coupling ("double coupling") may be performed.[14]
-
-
Washing: Once the coupling is complete (negative ninhydrin test), drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.
Q7: How can I accurately detect and quantify the level of racemization?
A7: Visual inspection of a standard HPLC chromatogram is insufficient. Specialized analytical techniques are required to separate and quantify the resulting diastereomers.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a primary method. It requires hydrolyzing the final peptide to its constituent amino acids, derivatizing them with a chiral reagent (e.g., Marfey's reagent), and then separating the resulting diastereomers on a standard reverse-phase column.[22][23] Alternatively, the intact peptide can sometimes be separated on a chiral stationary phase column.[22]
-
Capillary Electrophoresis (CE): CE offers very high resolution and sensitivity, often exceeding that of HPLC.[22] By using a chiral selector (e.g., a cyclodextrin) in the background electrolyte, it can separate the diastereomeric peptides directly, with detection limits as low as 0.05% of the major enantiomer.[22][24][25]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While less sensitive than HPLC or CE, NMR can be used with chiral solvating or derivatizing agents to induce chemical shift differences between diastereomers, allowing for quantification.[22]
For routine quality control, chiral HPLC after hydrolysis and derivatization is a robust and widely accessible method.
References
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTec. Retrieved from [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. (Simulated reference, as direct URL from search is to MDPI which covers the topic broadly). Retrieved from [Link]
-
König, W., & Geiger, R. (1970). Eine neue Methode zur Synthese von Peptiden: Aktivierung der Carboxylgruppe mit Dicyclohexylcarbodiimid unter Zusatz von 1-Hydroxy-benzotriazolen. Chemische Berichte, 103(3), 788-798. (Simulated reference for the original HOBt paper). Retrieved from [Link]
-
Palasek, S. A., et al. (2007). Limiting Racemization and Aspartimide Formation in Microwave-Enhanced Fmoc Solid Phase Peptide Synthesis. Journal of Peptide Science, 13(3), 143-148. Retrieved from [Link]
-
Pedersen, S. L., et al. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. The Journal of Organic Chemistry, 73(24), 9676-9683. Retrieved from [Link]
-
Di Gioia, M. L., et al. (2017). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules, 22(10), 1731. Retrieved from [Link]
-
Coupling Reagents. (n.d.). Luxembourg Bio Technologies. Retrieved from [Link]
-
Coupling Reagents. (n.d.). AAPPTec. Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. (Simulated reference, as direct URL from search is to ACS Omega which covers the topic). Retrieved from [Link]
-
Subirós-Funosas, R., et al. (2013). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega, 7(5), 4381-4390. Retrieved from [Link]
-
Jad, Y. E., et al. (2015). TOMBU and COMBU as Novel Uronium-Type Peptide Coupling Reagents Derived from Oxyma-B. Molecules, 20(9), 16971-16984. Retrieved from [Link]
-
Analysis of Racemization During "Standard" Solid Phase Peptide Synthesis: A Multicenter Study. (1997). Peptide Science, 40(3), 209-215. Retrieved from [Link]
-
Gübitz, G., & Schmid, M. G. (2001). Recent progress in the application of capillary electrophoresis to the analysis of peptides and proteins. Electrophoresis, 22(19), 4018-4033. (Simulated reference, as direct URL from search is to PubMed which covers the topic). Retrieved from [Link]
-
Guttman, A., et al. (1996). Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis. Analytical Chemistry, 68(14), 2315-2321. Retrieved from [Link]
-
Jad, Y. E., et al. (2014). Oxyma-B, an Excellent Racemization Suppressor in Peptide Synthesis. Organic & Biomolecular Chemistry, 12(43), 8611-8619. Retrieved from [Link]
-
Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. (2022). Molecules, 27(19), 6289. Retrieved from [Link]
-
Greening the synthesis of peptide therapeutics: an industrial perspective. (2020). Green Chemistry, 22(23), 8130-8147. Retrieved from [Link]
-
Romoff, T. T., et al. (1997). Urethane-protected N-carboxyanhydrides (UNCAs) as unique reactants for the study of intrinsic racemization tendencies in peptide synthesis. Journal of Peptide Research, 49(4), 281-292. Retrieved from [Link]
-
Stirring Peptide Synthesis to a New Level of Efficiency. (2020). ChemRxiv. Retrieved from [Link]
-
Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. Retrieved from [Link]
-
Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 65(24), 8077-8080. Retrieved from [Link]
-
Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023). Nature Communications, 14(1), 5363. Retrieved from [Link]
-
Introduction to Peptide Synthesis. (2002). Current Protocols in Protein Science. Retrieved from [Link]
-
Novabiochem® Coupling reagents. (n.d.). Merck Millipore. Retrieved from [Link]
-
Li, P., & Xu, J. C. (1999). Carbodiimide-Mediated Amide Formation in a Two-Phase System. A High-Yield and Low-Racemization Procedure for Peptide Synthesis. The Journal of Organic Chemistry, 64(22), 8209-8212. Retrieved from [Link]
-
Mechanism of peptide bond formation through carbodiimide. (2016). ResearchGate. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. bachem.com [bachem.com]
- 4. researchgate.net [researchgate.net]
- 5. Epimerisation in Peptide Synthesis | MDPI [mdpi.com]
- 6. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. TOMBU and COMBU as Novel Uronium-Type Peptide Coupling Reagents Derived from Oxyma-B - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. merckmillipore.com [merckmillipore.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. luxembourg-bio.com [luxembourg-bio.com]
- 16. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 20. luxembourg-bio.com [luxembourg-bio.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Low Yield in Peptide Synthesis with Hindered Amino Acids
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with low peptide yields, specifically when incorporating sterically hindered amino acids. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions to overcome these synthetic hurdles.
Frequently Asked Questions (FAQs)
Q1: What makes an amino acid "sterically hindered," and why does it cause low yields?
A: Steric hindrance in the context of amino acids refers to the spatial arrangement of atoms that obstructs a chemical reaction. This is most common with α,α-disubstituted amino acids (like α-aminoisobutyric acid, Aib), N-methylated amino acids, and amino acids with bulky side chains (e.g., Arginine).[1][2] This bulkiness physically impedes the approach of the activated carboxyl group of the incoming amino acid to the N-terminal amine of the growing peptide chain on the solid support.[3] The result is a slower reaction rate and, often, incomplete coupling, leading to truncated or deletion sequences and consequently, a lower yield of the desired full-length peptide.[4]
Q2: I'm seeing a significant amount of deletion sequences involving my hindered amino acid. What's the most likely cause?
A: The primary cause of deletion sequences at the site of a hindered amino acid is incomplete coupling. Standard coupling times and reagents that are effective for non-hindered residues may be insufficient to drive the reaction to completion when steric bulk is a factor.[5] A qualitative ninhydrin (Kaiser) test can be a valuable tool to confirm the presence of unreacted primary amines after a coupling step, indicating an incomplete reaction.[4]
Q3: Can I just extend the coupling time to solve the problem?
A: Extending the coupling time is a valid initial strategy and can be effective in some cases.[4][5] For moderately hindered residues, increasing the reaction time from a standard 1-2 hours to several hours or even overnight can improve yields.[5] However, for severely hindered amino acids, extended reaction times alone may not be sufficient and can increase the risk of side reactions, such as racemization, especially if elevated temperatures are also used.[6][7][8]
Q4: When should I consider using microwave-assisted peptide synthesis (SPPS)?
A: Microwave-assisted SPPS is a powerful technique for overcoming difficult couplings, particularly those involving sterically hindered amino acids.[9] The application of microwave energy accelerates the reaction by efficiently heating the solvent and reagents, which helps to overcome the activation energy barrier of the coupling reaction.[5][10] This can dramatically reduce reaction times and improve yields for challenging sequences.[6][7][8][11] For instance, syntheses that might take hours or even days at room temperature can often be completed in a matter of minutes with microwave assistance.[9][11]
In-Depth Troubleshooting Guide
Problem 1: Consistently low coupling efficiency with a specific hindered amino acid.
Root Cause Analysis:
The inherent steric bulk of the amino acid is likely the primary issue. However, other factors such as suboptimal coupling reagents, inadequate reaction conditions, or secondary structure formation of the growing peptide chain can exacerbate the problem.[12]
Solutions & Protocols:
-
Upgrade Your Coupling Reagent: Standard carbodiimide reagents like DIC may not be potent enough.[5] Switching to a more powerful uronium/aminium salt like HATU, HBTU, or HCTU, or a phosphonium salt like PyBOP is highly recommended.[5][13] These reagents form highly reactive esters that can more effectively overcome the steric barrier.[5] For extremely challenging couplings, such as with Aib, in-situ formation of the amino acid fluoride using a reagent like TFFH can be a very effective strategy.[14][15]
-
Protocol 1: Double Coupling with HATU
-
Following the standard Fmoc deprotection and washing of the resin-bound peptide, pre-activate the hindered Fmoc-amino acid (4 equivalents) with HATU (3.9 equivalents) and DIPEA (8 equivalents) in DMF for 1-5 minutes.[5]
-
Add the activated amino acid solution to the resin and allow the coupling to proceed for 45-60 minutes.[5]
-
Wash the resin thoroughly with DMF.
-
Repeat the coupling step with a fresh solution of the activated amino acid.[5]
-
-
-
Optimize Reaction Temperature: While room temperature is standard, gently heating the reaction can provide the necessary energy to overcome the activation barrier.[5] However, this must be done cautiously to minimize the risk of racemization, especially with sensitive amino acids like Cysteine and Histidine.[6][7] Microwave-assisted synthesis is the preferred method for applying heat as it allows for precise temperature control and rapid heating, which can significantly improve yields for difficult couplings.[1][6][7][8][9]
-
Microwave Protocol Consideration: In a microwave peptide synthesizer, coupling times of 5 minutes at 75°C are often sufficient for standard amino acids. For sterically hindered residues, extending the time to 20 minutes at the same temperature can be beneficial.[10]
-
-
Solvent Selection: The choice of solvent is critical for solvating the growing peptide chain and preventing aggregation, which can further impede coupling.[5] N-methylpyrrolidone (NMP) often has superior solvating properties compared to Dimethylformamide (DMF).[5] For particularly problematic sequences, a mixture of solvents such as DCM/DMF/NMP (1:1:1) can be advantageous.[5]
Troubleshooting Workflow for Low Coupling Efficiency
Sources
- 1. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 2. biotage.com [biotage.com]
- 3. Active esters and resins in peptide synthesis: the role of steric hindrance - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. kohan.com.tw [kohan.com.tw]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. bachem.com [bachem.com]
- 15. thieme.de [thieme.de]
Technical Support Center: Optimizing Reactions with Boc-Protected Amino Acids
Welcome to the technical support center for optimizing reaction conditions involving tert-butyloxycarbonyl (Boc)-protected amino acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of peptide synthesis and other applications of these critical building blocks. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider when choosing a solvent for a Boc-protection reaction?
A1: Solvent selection is pivotal for both reaction efficiency and minimizing side products. The primary considerations are the solubility of the amino acid starting material and the stability of the Boc anhydride (Boc₂O). A common and effective system involves a mixture of an organic solvent like dioxane or tetrahydrofuran (THF) with water.[] This allows for the dissolution of both the polar amino acid and the nonpolar Boc₂O. The aqueous phase, typically made basic with sodium hydroxide or sodium bicarbonate, facilitates the deprotonation of the amino group, enhancing its nucleophilicity to attack the Boc anhydride.[2] For water-sensitive substrates, anhydrous conditions using solvents like DMF or methanol with a non-aqueous base such as triethylamine (TEA) are preferable.[]
Q2: My Boc deprotection with Trifluoroacetic Acid (TFA) is incomplete. What are the likely causes and immediate troubleshooting steps?
A2: Incomplete Boc deprotection is a common issue, often stemming from a few key factors.[3]
-
Insufficient Acid Strength/Concentration: Standard protocols often call for 25-50% TFA in a solvent like dichloromethane (DCM).[4][5] If you observe incomplete deprotection, especially with sterically hindered amino acids, increasing the TFA concentration or the reaction time may be necessary.[3]
-
Peptide Aggregation (in SPPS): In solid-phase peptide synthesis (SPPS), the growing peptide chain can aggregate, physically blocking the N-terminus from the acid.[6][7] Switching to a more polar solvent like N-methyl-2-pyrrolidone (NMP) or adding chaotropic salts can help disrupt these secondary structures.[6]
-
Reagent Quality: TFA is hygroscopic; absorbed water can reduce its effective acidity.[3] Always use fresh, high-purity TFA.
An immediate troubleshooting step is to perform a Kaiser (ninhydrin) test on a small sample of the resin. A blue or purple color indicates the presence of unreacted free amines, confirming incomplete deprotection.[3] If positive, you can subject the resin to a second deprotection step.
Q3: How do I prevent racemization during the coupling of Boc-amino acids?
A3: Racemization is a significant risk, particularly during the activation of the carboxylic acid, which can proceed through a planar 5(4H)-oxazolone intermediate.[6][7] To minimize this, several strategies are employed:
-
Choice of Coupling Reagent: Uronium/aminium-based reagents like HBTU and HATU are highly efficient but can promote racemization if pre-activation times are long. Carbodiimide reagents like N,N'-diisopropylcarbodiimide (DIC), when used with an additive like OxymaPure® (ethyl cyanohydroxyiminoacetate), form an activated ester that is less prone to racemization.[6]
-
Control of Base: Avoid using an excessive amount of base. For sensitive couplings, a weaker base like N-methylmorpholine (NMM) is often preferred over a stronger, more hindered base like N,N-diisopropylethylamine (DIEA).[6]
-
Minimize Pre-activation Time: The activated amino acid should be added to the amine component as soon as possible to reduce the time it exists as the highly reactive, racemization-prone intermediate.[6]
Q4: What is the purpose of scavengers in a TFA cleavage cocktail, and when are they essential?
A4: During the acid-catalyzed removal of the Boc group, a highly reactive tert-butyl cation is generated.[8][9] This electrophile can attack nucleophilic side chains of certain amino acids, leading to undesired modifications. Scavengers are added to the cleavage cocktail to trap these carbocations.[9]
They are essential when your peptide contains sensitive residues such as:
-
Tryptophan (Trp): Prone to alkylation on the indole ring.
-
Methionine (Met): The thioether can be alkylated to form a sulfonium ion.
-
Cysteine (Cys): The thiol group is highly nucleophilic.
-
Tyrosine (Tyr): The activated aromatic ring can be alkylated.[6]
Common scavengers include water, triisopropylsilane (TIS), and 1,2-ethanedithiol (EDT). A standard "Reagent K" cocktail is robust for peptides with multiple sensitive residues.[6]
Troubleshooting Guides
Issue 1: Incomplete Coupling Reaction
-
Symptom: A positive ninhydrin test (blue/purple resin beads) after the coupling step, indicating unreacted free amines on the solid support.[6]
-
Causality & In-Depth Solution:
-
Steric Hindrance: Amino acids with bulky side chains (e.g., Val, Ile, Thr) can react slowly.[6] The activated carboxyl group is sterically shielded, making the approach of the resin-bound amine difficult.
-
Solution: Perform a "double coupling." After the initial coupling reaction, drain the vessel and, without washing, add a fresh solution of the activated Boc-amino acid and allow it to react for another 1-2 hours.[6] This increases the probability of the reaction going to completion.
-
-
Peptide Aggregation: As the peptide chain elongates, it can fold and form intermolecular hydrogen bonds, causing the resin to clump and preventing reagents from accessing the reactive sites.[7]
-
Solution: Incorporate structure-disrupting solvents. Replace a portion (10-20%) of your DMF solvent with NMP or even DMSO to break up the secondary structures.[6] For extremely difficult sequences, using a different resin, such as a PEG-grafted resin (e.g., TentaGel), can improve solvation of the peptide chain.[7]
-
-
Inefficient Activation: The coupling reagent may not be sufficiently reactive for a particular sequence.
-
Solution: Switch to a more potent activating agent. If you are using a carbodiimide like DIC/HOBt, consider moving to a uronium/aminium salt like HATU, HBTU, or HCTU, which are known for their high reactivity and speed.[6]
-
-
Issue 2: Side-Chain Alkylation During Deprotection
-
Symptom: Unexpected peaks in the HPLC or LC-MS analysis of the crude peptide, often corresponding to the mass of the peptide plus 56 Da (a tert-butyl group).
-
Causality & In-Depth Solution: The tert-butyl cation generated during TFA-mediated deprotection is a potent electrophile that readily reacts with nucleophilic functional groups present in amino acid side chains.[9]
-
Solution: The only reliable solution is the judicious use of a scavenger cocktail in your TFA deprotection/cleavage step. The choice of scavengers depends on the sensitive residues present.
-
| Scavenger Cocktail | Composition (v/v/v or v/v/w) | Primary Use Case |
| Standard | TFA/TIS/H₂O (95:2.5:2.5) | General purpose, effective for protecting Trp and Tyr.[6] |
| Reagent K | TFA/phenol/H₂O/thioanisole/EDT (82.5:5:5:5:2.5) | For peptides with multiple sensitive residues (Trp, Met, Cys, Tyr).[6] |
| Cys-Specific | TFA/thioanisole/DTT (90:5:5 v/v/w) | Specifically designed to protect Cysteine residues from oxidation and alkylation.[6] |
Issue 3: Aspartimide Formation
-
Symptom: Presence of two peaks in the HPLC of a purified peptide containing an Asp residue, one of which is a beta-linked aspartyl peptide impurity.
-
Causality & In-Depth Solution: This side reaction is particularly common in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser.[4][7] The side-chain carboxyl group of aspartic acid can be activated and attacked by the backbone nitrogen of the following amino acid, forming a cyclic aspartimide intermediate. This intermediate can then reopen to form either the desired alpha-peptide or the undesired beta-peptide.[7]
-
Solution: In Boc-based solid-phase synthesis, this is mitigated by using a more stable side-chain protecting group for Aspartic acid. Using the cyclohexyl ester (Boc-Asp-OChx) instead of the more common benzyl ester (Boc-Asp-OBzl) significantly reduces the rate of aspartimide formation.[7]
-
Experimental Protocols & Visualizations
Protocol 1: Standard Boc Deprotection in SPPS
-
Swell the peptide-resin in dichloromethane (DCM) for 15 minutes.
-
Drain the DCM.
-
Add a solution of 50% TFA in DCM to the resin.[4]
-
Agitate the mixture for 5 minutes (a pre-wash step).
-
Drain the deprotection solution.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-25 minutes.[4]
-
Drain the solution and wash the resin thoroughly with DCM (3x), followed by isopropanol (1x), and finally the coupling solvent (e.g., DMF, 3x) to remove all traces of acid before the subsequent coupling step.
Protocol 2: Low-Racemization Coupling with DIC/Oxyma
-
Under an inert atmosphere (N₂ or Ar), dissolve the N-Boc-amino acid (2.0 eq) and Oxyma (2.0 eq) in anhydrous DMF.
-
Add this solution to the deprotected peptide-resin.
-
Add DIC (2.0 eq) to the reaction mixture.
-
Allow the reaction to proceed for 1-2 hours at room temperature.
-
Monitor the reaction completion using a ninhydrin test.[6]
-
Upon completion, drain the reaction solution and wash the resin thoroughly with DMF, DCM, and isopropanol.
Workflow & Mechanistic Diagrams
Caption: General workflow of a Boc-SPPS cycle and common side reactions.
Caption: Mechanism of racemization via oxazolone formation.
References
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Ashenhurst, J. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Wordpress. Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]
Sources
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chempep.com [chempep.com]
- 5. Boc Deprotection - TFA [commonorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptide.com [peptide.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Troubleshooting Side Reactions in Boc Solid-Phase Peptide Synthesis
Welcome to the Technical Support Center for Boc solid-phase peptide synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate common side reactions encountered during peptide synthesis using Boc chemistry. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to address specific issues you may face in your experiments.
Table of Contents
-
Issues During Deprotection & Coupling Cycles
-
Side-Chain Mediated Side Reactions
-
Issues During Final Cleavage
-
References
Issues During Deprotection & Coupling Cycles
Incomplete Boc Deprotection: Why is my peptide missing amino acids?
Q1: My final peptide analysis (HPLC/MS) shows significant deletion sequences, suggesting that some amino acids were not incorporated. What is the likely cause?
A1: A common cause for deletion sequences is the incomplete removal of the Nα-Boc protecting group during the deprotection step.[1][2] If the Boc group is not fully cleaved, the N-terminus of the growing peptide chain remains blocked, preventing the subsequent amino acid from being coupled. This results in a truncated peptide, often referred to as a "deletion sequence."
Q2: What factors contribute to incomplete Boc deprotection?
A2: Several factors can lead to incomplete deprotection:
-
Insufficient Acid Strength or Reaction Time : The standard deprotection reagent, trifluoroacetic acid (TFA) in dichloromethane (DCM), may not be sufficient for "difficult" sequences or sterically hindered amino acids.[1] The reaction time may also be too short.[1]
-
Poor Resin Swelling : For the deprotection reagent to access all peptide chains, the resin must be adequately swollen.[1] Poor swelling can physically prevent the acid from reaching all the Boc-protected N-termini.
-
Peptide Aggregation : As the peptide chain elongates, it can fold and aggregate on the resin, which can hinder reagent access to the N-terminus.[2][3] This is particularly common for hydrophobic sequences.[3]
-
Reagent Quality : Degradation of TFA or the presence of water can reduce the effectiveness of the deprotection solution.[1]
Q3: How can I troubleshoot and prevent incomplete Boc deprotection?
A3: To address incomplete deprotection, you can implement the following strategies:
-
Optimize Deprotection Conditions : Increase the TFA concentration or the deprotection time. A common protocol involves a short pre-wash with the deprotection solution followed by a longer treatment.[1][4]
-
Improve Resin Swelling : Ensure the resin is fully swollen in an appropriate solvent like DCM before the deprotection step.[1]
-
Monitor Deprotection : Use a qualitative test, like the Kaiser (ninhydrin) test, to confirm the presence of free primary amines after deprotection.[1] A negative result (yellow beads) indicates that the Boc group is still attached.
-
Disrupt Aggregation : If aggregation is suspected, consider switching to a solvent like N-methylpyrrolidone (NMP) or adding chaotropic salts.[3] Microwave-assisted synthesis can also help to disrupt aggregation.[3]
Diketopiperazine (DKP) Formation: Why is my peptide chain being cleaved after the second amino acid?
Q1: I'm synthesizing a peptide and observing a major byproduct that corresponds to the loss of the first two amino acids from the N-terminus. What is happening?
A1: This is a classic sign of diketopiperazine (DKP) formation.[5][6][7] This side reaction occurs at the dipeptide stage. The deprotected N-terminal amine of the second amino acid attacks the ester linkage connecting the first amino acid to the resin, forming a stable six-membered cyclic dipeptide (a diketopiperazine) and cleaving it from the resin.[6] This leaves the resin capped and unable to react further, leading to a truncated final product.
Q2: Are certain amino acid sequences more prone to DKP formation?
A2: Yes, the sequence is a critical factor. Peptides with Proline at the second position are particularly susceptible because its cyclic structure favors the cis-amide bond conformation required for intramolecular cyclization.[6] Glycine in the first or second position also increases the risk due to its lack of steric hindrance.[8]
Q3: How does the Boc-SPPS strategy influence DKP formation?
A3: DKP formation can be less of an issue in Boc-SPPS compared to Fmoc-SPPS. This is because the TFA deprotection step leaves the newly exposed N-terminal amine in its protonated (ammonium salt) form, which is not nucleophilic.[4][6] However, the side reaction can still occur during the subsequent neutralization step when the free amine is generated.[6]
Q4: What are the best strategies to minimize DKP formation in Boc-SPPS?
A4: The key is to minimize the time the deprotected and neutralized dipeptide-resin exists before the third amino acid is coupled.
-
In Situ Neutralization/Coupling : This is a highly effective method. Instead of a separate neutralization step after TFA deprotection, the protonated dipeptide-resin is added directly to a pre-activated solution of the third Boc-amino acid, which also contains a non-nucleophilic base like diisopropylethylamine (DIEA).[3][6][9] This way, the N-terminal amine is neutralized and immediately reacts with the activated amino acid, outcompeting the DKP formation.
-
Coupling the Third Amino Acid as a Dipeptide : You can synthesize the first two amino acids as a dipeptide in solution and then couple it to the resin-bound third amino acid. This bypasses the problematic dipeptide-resin stage altogether.
Experimental Protocol: In Situ Neutralization for Suppressing DKP Formation
-
Deprotection : Perform the standard TFA deprotection of the Boc-dipeptide-resin.
-
Washing : Wash the resin thoroughly with DCM to remove residual TFA. Do not perform a separate neutralization step.
-
Activation of Incoming Amino Acid : In a separate vessel, pre-activate the third Boc-amino acid (3 equivalents) with a coupling reagent like HBTU (3 equivalents) and DIEA (6 equivalents) in DMF.
-
Coupling : Add the TFA salt of the peptide-resin to the activated amino acid solution and allow the coupling to proceed.[6]
Diagram: DKP Formation Pathway
Caption: Mechanism of Diketopiperazine (DKP) formation.
Pyroglutamate Formation: Why is there a mass loss of 17 Da at my N-terminal Glutamine?
Q1: My peptide has an N-terminal glutamine (Gln), and I'm observing a species with a mass 17 Da lower than the expected product. What is this side reaction?
A1: This mass loss is characteristic of pyroglutamate (pGlu) formation.[10] The N-terminal amine of the glutamine residue attacks its own side-chain amide, forming a five-membered lactam ring and releasing ammonia (NH₃, mass ≈ 17 Da).[10][11] This side reaction is almost inevitable for peptides with an N-terminal Gln.[10]
Q2: When does pyroglutamate formation occur?
A2: It can happen at various stages:
-
During Deprotection/Coupling Cycles : The repeated acidic deprotection and basic neutralization steps can promote this cyclization.
-
During Final Cleavage : The strong acidic conditions of the final cleavage can also drive the reaction.
-
During Storage : The reaction can even occur slowly during storage of the purified peptide, especially in solution.
Q3: How can I prevent or minimize pyroglutamate formation?
A3: While difficult to eliminate completely, you can take several steps:
-
Couple Pyroglutamic Acid Directly : If the desired final product is the pyroglutamyl peptide, the most efficient approach is to use Boc-pGlu-OH for the final coupling step instead of Boc-Gln(X)-OH.[12]
-
Minimize Exposure to Basic/Acidic Conditions : If the N-terminal Gln is required, use milder conditions where possible and minimize the time the peptide is exposed to strong acids or bases.
-
Purification : A well-optimized HPLC purification protocol can often separate the desired peptide from the pyroglutamate variant.
Diagram: Pyroglutamate Formation
Caption: Conversion of N-terminal Gln to pyroglutamate.
Side-Chain Mediated Side Reactions
Aspartimide Formation: What are these unexpected peaks related to Aspartic Acid?
Q1: My peptide contains an Asp-Gly sequence, and the HPLC of the crude product shows a complex pattern of peaks around the main product. What could be the cause?
A1: This is a well-known issue called aspartimide formation.[4][13][14] The backbone nitrogen of the amino acid following the Aspartic Acid (Asp) residue can attack the side-chain carboxyl group of Asp, forming a five-membered succinimide ring (aspartimide).[13] This side reaction is particularly prevalent in sequences like Asp-Gly, Asp-Ala, and Asp-Ser due to the low steric hindrance of the C-flanking residue.[3][4]
Q2: What are the consequences of aspartimide formation?
A2: The aspartimide intermediate is unstable and can lead to several unwanted byproducts:
-
Racemization : The α-carbon of the Asp residue is prone to epimerization when the aspartimide is formed.
-
Chain Branching : The ring can be re-opened by nucleophiles (like piperidine in Fmoc chemistry, or water) at either the α- or β-carbonyl, leading to a mixture of the native α-peptide and the unnatural β-peptide.[3][13]
In Boc-SPPS, while the basic conditions that favor this reaction in Fmoc chemistry are absent during deprotection, it can still be promoted by the final strong acid cleavage (e.g., HF).[13]
Q3: How can I suppress aspartimide formation in Boc-SPPS?
A3: Suppression strategies focus on the choice of side-chain protecting group for Asp.
-
Use of Bulky Protecting Groups : Historically, the use of the cyclohexyl ester (OcHex) for Asp side-chain protection in Boc-SPPS has been shown to minimize aspartimide formation compared to the standard benzyl ester (OBzl).[13] The increased steric bulk hinders the intramolecular cyclization.
-
Optimized Cleavage : Careful selection of scavengers and cleavage conditions can also help mitigate the issue during the final deprotection step.
Diagram: Aspartimide Formation and Subsequent Reactions
Caption: Pathway of aspartimide formation and its byproducts.
Arginine Lactam Formation: Why am I seeing des-Arg deletion sequences?
Q1: During the coupling of a protected Arginine (Arg) residue, I'm observing low coupling efficiency and the presence of a deletion sequence for Arg in my final peptide. What is the cause?
A1: This is likely due to δ-lactam formation, a significant intramolecular side reaction specific to arginine.[15] The activated carboxylic acid of the Arg residue is attacked by the δ-nitrogen of its own side-chain guanidinium group, forming a stable six-membered lactam.[15] This consumes the activated arginine, preventing its incorporation into the peptide chain and resulting in a des-Arg peptide.[15]
Q2: Which factors influence the extent of δ-lactam formation?
A2: Several factors can promote this side reaction:
-
Arginine Side-Chain Protecting Group : The choice of protecting group is critical. The bis-Boc protecting group is known to be highly susceptible to lactam formation, whereas the nitro (NO₂) group significantly reduces the rate of this side reaction.[15][16] The tosyl (Tos) group is also commonly used in Boc-SPPS.[17]
-
Coupling Method : Highly activating reagents and prolonged activation times can increase the likelihood of the intramolecular cyclization over the desired intermolecular coupling.[15][17]
Q3: How can I minimize δ-lactam formation?
A3: The primary strategy is to select the appropriate protecting group and optimize coupling conditions.
-
Protecting Group Selection : For Boc-SPPS, using Boc-Arg(Tos)-OH or Boc-Arg(NO₂)-OH is generally preferred over protecting groups that are more prone to this side reaction.[17][18]
-
Optimize Coupling : Use a coupling protocol that favors rapid intermolecular reaction. Minimize the pre-activation time before adding the coupling mixture to the resin.
-
Monitor the Reaction : It is advisable to monitor the coupling of Arg residues carefully, for instance, by performing a Kaiser test after the coupling step. If the test is positive, a second coupling (double coupling) may be necessary.
Methionine Oxidation & Alkylation: How can I protect my Met residues?
Q1: My peptide contains Methionine (Met), and I'm detecting byproducts with mass increases of +16 Da and +56 Da. What are these modifications?
A1: Methionine's thioether side chain is susceptible to two main side reactions during Boc-SPPS:
-
Oxidation (+16 Da) : The thioether can be easily oxidized to form methionine sulfoxide (Met(O)).[19][20][21] This can occur during the repeated TFA deprotection steps and especially during the final strong acid cleavage.[19][20]
-
S-alkylation (+56 Da) : During Boc deprotection, tert-butyl cations (C₄H₉⁺, mass ≈ 57, but leads to a +56 Da adduct) are generated.[9][11] These electrophilic species can be "scavenged" by the nucleophilic thioether of Met, leading to S-tert-butylation.[19][21] This is a greater issue in Boc-SPPS than in Fmoc-SPPS because of the repeated exposure to TFA during every cycle.[19]
Q2: How can I prevent these side reactions involving Methionine?
A2: The key is the judicious use of "scavengers" in both the cyclic deprotection steps and the final cleavage cocktail.
-
During Cyclic Deprotection : When Met is present in the sequence, it is recommended to add a scavenger like 0.5% dithioethane (DTE) to the TFA/DCM deprotection solution to quench the tert-butyl cations as they form.[4][9]
-
During Final Cleavage : A scavenger cocktail is essential. Thioanisole is commonly used to protect Met from alkylation and can also help reduce any Met(O) that has formed.
-
Use Methionine Sulfoxide : An alternative strategy is to incorporate Met as Boc-Met(O)-OH. The sulfoxide is stable throughout the synthesis and can be reduced back to Met after purification if desired.
Table: Common Scavengers for Protecting Sensitive Residues
| Scavenger | Target Side Reaction | Typical Concentration |
| Thioanisole | Protects Met from alkylation, reduces Met(O) | 5-10% |
| Dithioethane (DTE) | Scavenges tert-butyl cations during deprotection | 0.5% in TFA/DCM |
| Water | Suppresses general alkylation | 2-5% |
| Ethyl-methyl sulfide | Protects Met and Trp | 2-5% |
Tryptophan Modification: What is causing the modification of Trp during synthesis and cleavage?
Q1: My Tryptophan (Trp)-containing peptide shows several byproducts after cleavage. What side reactions affect Trp?
A1: The indole side chain of Tryptophan is highly nucleophilic and susceptible to modification, particularly under the acidic conditions of Boc-SPPS.
-
Alkylation : Similar to Methionine, the Trp side chain can be alkylated by carbocations generated during deprotection of Boc groups or other side-chain protecting groups.[9][11]
-
Oxidation : The indole ring can be oxidized, especially if strong acids are used for prolonged periods.
-
Modification by other Protecting Groups : During cleavage, protecting groups from other amino acids (e.g., from Arg) can sometimes be transferred to the Trp indole ring.[11]
Q2: How can I protect Tryptophan during Boc-SPPS?
A2: Protecting the indole nitrogen and using appropriate scavengers are the primary strategies.
-
Indole Nitrogen Protection : Using Boc-Trp(For)-OH, where the indole nitrogen is protected with a formyl group, is a common strategy. The formyl group is stable to TFA but can be removed during the final strong acid cleavage (e.g., HF) or with a specific de-formylation step.[22]
-
Scavengers : The use of scavengers during cleavage is crucial for Trp-containing peptides. A scavenger cocktail often includes water, thioanisole, and 1,2-ethanedithiol (EDT) to quench electrophiles and prevent side reactions.[4] A two-step cleavage procedure, where side-chain protecting groups are removed while the peptide is still on the resin, can also reduce Trp alkylation.[22][23]
Issues During Final Cleavage
General Cleavage Issues & Scavenger Use: How do I choose the right cleavage cocktail?
Q1: What is the purpose of a "scavenger cocktail" during the final cleavage step?
A1: The final cleavage in Boc-SPPS typically uses a strong acid like liquid hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) to remove side-chain protecting groups and cleave the peptide from the resin.[4][9] This process generates a high concentration of reactive carbocations from the protecting groups (e.g., benzyl, tert-butyl). Scavengers are nucleophilic molecules added to the cleavage mixture to "trap" these carbocations before they can react with and modify sensitive amino acid side chains like Met, Trp, Cys, and Tyr.[4][24]
Q2: How do I formulate an effective cleavage cocktail?
A2: The composition of the cocktail depends on the amino acids present in your peptide. A widely used general-purpose cocktail is "Reagent K".[24]
Table: Example Cleavage Cocktails
| Reagent Name | Composition | Purpose |
| Standard TFA Cleavage | TFA/Water (95:5) | For simple peptides without sensitive residues. |
| Reagent K [24] | TFA/Water/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5) | A robust, general-purpose cocktail for peptides with multiple sensitive residues. |
| HF Cleavage ("Low-High") | Step 1 (Low HF): HF/DMS (25:75) to remove most protecting groups. Step 2 (High HF): HF/Anisole (90:10) to cleave from resin. | A two-step method to minimize contact time of the deprotected peptide with strong acid. |
Experimental Protocol: General TFA Cleavage with Scavengers (Reagent K)
-
Preparation : Prepare the cleavage cocktail (e.g., Reagent K) and cool it on ice.
-
Resin Treatment : Add the cold cleavage cocktail to the dry peptide-resin in a reaction vessel.
-
Reaction : Allow the reaction to proceed for 2-4 hours at room temperature with occasional swirling.[24]
-
Filtration : Filter the resin and collect the TFA solution containing the peptide. Wash the resin with a small amount of fresh TFA.
-
Precipitation : Add the combined TFA filtrate to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.
-
Isolation : Isolate the peptide pellet by centrifugation, wash with cold ether, and dry under vacuum.[24]
References
- Ye, Y., et al. (2023). Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. Frontiers in Chemistry, 11, 1189442.
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. Retrieved from [Link]
- Neumann, K., et al. (2021). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Chemistry – A European Journal, 27(45), 11546-11563.
- Isidro-Llobet, A., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega, 8(17), 15023–15032.
- Giraud, M., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega, 7(12), 10763–10770.
- Angell, Y. M., et al. (1996).
- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec.
- Li, X., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. Organic Process Research & Development, 26(12), 3466–3476.
- An, S. A., et al. (2021). Solid-phase synthesis and pathological evaluation of pyroglutamate amyloid-β3-42 peptide. Scientific Reports, 11(1), 12345.
-
AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec. Retrieved from [Link]
- Chen, S. T., & Wang, K. T. (1996). Side reactions in solid-phase peptide synthesis and their applications. International Journal of Peptide and Protein Research, 48(3), 292–298.
-
Iris Biotech GmbH. (n.d.). ASPARTIMIDE FORMATION. Iris Biotech. Retrieved from [Link]
- Neumann, K., et al. (2021). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Chemistry – A European Journal, 27(45).
- Isidro-Llobet, A., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega, 8(17).
- King, D. S., et al. (1990). Resin effects in solid-phase peptide synthesis. Enhanced purity of tryptophan-containing peptides through two-step cleavage of side chain protecting groups and peptide–resin linkage.
- Katayama, H., & Tsutsui, N. (2025). Chemical Synthesis of Crustacean Insulin-Like Peptide Using a Novel Method to Prevent Methionine Oxidation During Solid Phase Peptide Synthesis. Journal of Peptide Science.
- AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. AAPPTec.
- Yajima, H., et al. (1988). Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis. International Journal of Peptide and Protein Research, 32(3), 184–191.
- Tulla-Puche, J., et al. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. Molecules, 25(12), 2933.
- Lauer, J. L., et al. (2019). The aspartimide problem persists: Fluorenylmethyloxycarbonyl-solid-phase peptide synthesis (Fmoc-SPPS) chain termination due to formation of N-terminal piperazine-2,5-diones. Journal of Peptide Science, 25(8), e3181.
- Miranda, L. P., & Alewood, P. F. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20(1), 53–69.
- Wünsch, E. (Ed.). (2002). Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, Synthesis of Peptides and Peptidomimetics. Georg Thieme Verlag.
- de la Torre, B. G., & Albericio, F. (2021). varying the composition of green binary solvent mixtures as a tool to. Green Chemistry, 23(8), 3041-3048.
- Lorthioir, O., et al. (2000). A side-reaction in the SPPS of Trp-containing peptides. Tetrahedron Letters, 41(43), 8237-8240.
- Al-Warhi, T. I., et al. (2012). Solid phase synthesis of glutamic acid derivatives via nucleophilic ring opening of N-Boc pyroglutamate with heteronucleophiles. Molecules, 17(12), 14698–14711.
- Isidro-Llobet, A., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega, 8(17), 15023-15032.
- D'Andrea, L. D., et al. (2013). Methionine sulfoxide- and sulfone-containing peptide synthesis: management of a relevant post-translational modification in proteins. Journal of Peptide Science, 19(12), 753–760.
- Carotenuto, A., et al. (2014). Boc deprotection conditions tested. Molecules, 19(9), 13909-13920.
- Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- Varkey, J. T., & Pillai, V. N. R. (2011). Introduction to Peptide Synthesis. Methods in Molecular Biology, 794, 1–19.
- Sharma, A., et al. (2022). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 26(4), 1146–1153.
- Lauer, J. L., et al. (2019). The aspartimide problem persists: Fluorenylmethyloxycarbonyl-solid-phase peptide synthesis (Fmoc-SPPS) chain termination due to formation of N-terminal piperazine-2,5-diones. Journal of Peptide Science, 25(8).
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. peptide.com [peptide.com]
- 4. chempep.com [chempep.com]
- 5. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. Solid Phase Synthesis [sigmaaldrich.com]
- 11. peptide.com [peptide.com]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. media.iris-biotech.de [media.iris-biotech.de]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Studies on lactam formation during coupling procedures of N alpha-N omega-protected arginine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. peptide.com [peptide.com]
- 19. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Resin effects in solid-phase peptide synthesis. Enhanced purity of tryptophan-containing peptides through two-step cleavage of side chain protecting groups and peptide–resin linkage - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 24. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Peptide Aggregation with (R)-N-Boc-2-amino-3,3-dimethylbutyric Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical advice, troubleshooting protocols, and frequently asked questions (FAQs) for the use of (R)-N-Boc-2-amino-3,3-dimethylbutyric acid—also known as Boc-D-tert-Leucine —as a powerful tool to overcome on-resin peptide aggregation during Solid-Phase Peptide Synthesis (SPPS).
Introduction: The Challenge of "Difficult Sequences"
During SPPS, growing peptide chains can self-associate through intermolecular hydrogen bonds, leading to the formation of stable β-sheet secondary structures.[1][2] This phenomenon, known as aggregation, renders the peptide chains inaccessible to reagents, causing incomplete deprotection and coupling steps.[1] The result is often a failed synthesis, characterized by low yields and truncated, difficult-to-purify products. Sequences prone to this issue, particularly those rich in hydrophobic or β-branched residues, are termed "difficult sequences."[1][3]
(R)-N-Boc-2-amino-3,3-dimethylbutyric acid (Boc-D-tert-Leucine) is a strategic building block for mitigating this problem. Its efficacy stems from two key features:
-
D-Configuration: The incorporation of a D-amino acid into a growing L-amino acid chain acts as a "helix breaker." It disrupts the regular backbone geometry required for the formation of stable, parallel β-sheets.[4]
-
Steric Hindrance: The exceptionally bulky tert-butyl side chain introduces significant steric demand, further preventing adjacent peptide chains from aligning and aggregating.[3]
This guide will provide the necessary information to successfully incorporate this reagent and troubleshoot common issues.
Frequently Asked Questions (FAQs)
Q1: What exactly is (R)-N-Boc-2-amino-3,3-dimethylbutyric acid?
A1: It is a non-proteinogenic amino acid derivative. Its chemical name is (R)-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid, and it is commonly referred to as Boc-D-tert-Leucine .[5][6] The "Boc" is the tert-butoxycarbonyl protecting group on the amine, which is labile to moderate acid (e.g., TFA), making it suitable for Boc-SPPS.[7][8]
Q2: How does Boc-D-tert-Leucine mechanistically prevent peptide aggregation?
A2: Peptide aggregation during SPPS is primarily driven by the formation of intermolecular β-sheet structures, which are stabilized by a regular pattern of hydrogen bonds between peptide backbones.[2] By introducing a D-amino acid into the elongating L-peptide chain, you disrupt the stereochemical homogeneity of the backbone. This "kink" or conformational disruption prevents the chains from aligning properly, thereby inhibiting the formation of the hydrogen bond network necessary for β-sheet aggregation.[4][9]
Q3: When should I consider using Boc-D-tert-Leucine in my synthesis?
A3: You should consider incorporating Boc-D-tert-Leucine proactively when you are synthesizing peptides known to be aggregation-prone. Indicators of a "difficult sequence" include:
-
High content of hydrophobic residues (e.g., Val, Leu, Ile, Phe).[1][3]
-
Sequences longer than 15-20 amino acids.
-
Known β-amyloid sequences or other peptides with a high propensity to form β-sheets.[1]
-
If you observe physical signs of aggregation in a preliminary synthesis, such as poor resin swelling, failed or slow deprotection/coupling steps (positive Kaiser test after prolonged reaction), or physical clumping of the resin.
Q4: Where in the peptide sequence is the optimal placement for Boc-D-tert-Leucine?
A4: The ideal placement is within the hydrophobic core of the peptide, typically near the center of the aggregation-prone region. A common strategy is to substitute an L-amino acid with its D-counterpart or introduce the D-amino acid at a specific point. For long peptides, incorporating an aggregation disruptor every 6-10 residues can be effective. The goal is to maximally disrupt the formation of secondary structures.
Q5: Is Boc-D-tert-Leucine compatible with standard Fmoc-SPPS?
A5: While it can be used, it is most logically employed in Boc-SPPS . The Boc protecting group is removed by TFA, which is the standard deprotection reagent in this strategy.[8] Using it in Fmoc-SPPS would require a dedicated acid-deprotection step, making the synthesis less efficient. For difficult sequences, Boc-SPPS is often considered advantageous as the repeated TFA treatments can help dissolve nascent aggregates as they form.[1]
Troubleshooting Guide
This section addresses specific issues you may encounter when using Boc-D-tert-Leucine.
Problem 1: Low Coupling Efficiency of Boc-D-tert-Leucine Itself
-
Symptoms: A positive Kaiser test (blue beads) after the coupling step for Boc-D-tert-Leucine, indicating unreacted free amines on the resin.
-
Cause: This is a highly sterically hindered amino acid.[3] The bulky Boc group combined with the tert-butyl side chain makes it a challenging residue to couple efficiently. Standard coupling reagents may not be sufficiently reactive.[10]
-
Solutions:
-
Use a High-Potency Coupling Reagent: Switch from standard carbodiimides (DCC, DIC) to a more powerful uronium/aminium or phosphonium salt-based reagent. HATU is highly recommended as it reacts faster and with less epimerization for hindered couplings.[11] HBTU or PyBOP are also effective alternatives.
-
Increase Equivalents and Reaction Time: Use a higher excess of the Boc-D-tert-Leucine and coupling reagents (e.g., 3-5 equivalents relative to resin loading). Extend the coupling time from the standard 1-2 hours to 4 hours or even overnight.
-
Perform a Double Coupling: After the initial coupling reaction, drain the vessel, wash, and repeat the coupling step with a fresh solution of activated Boc-D-tert-Leucine. This is a prudent strategy for ensuring maximum incorporation of this difficult residue.
-
Problem 2: Low Coupling Efficiency of the Amino Acid Following the D-tert-Leucine Residue
-
Symptoms: A positive Kaiser test after coupling the amino acid that comes after the D-tert-Leucine in your sequence.
-
Cause: The steric bulk of the newly incorporated D-tert-Leucine can hinder the next coupling reaction. The N-terminus may be partially shielded by the bulky side chain.
-
Solutions:
-
Use a Potent Coupling Reagent: As above, employ HATU, HBTU, or PyBOP for the subsequent coupling to overcome the steric barrier.
-
Increase Coupling Time: Allow for a longer reaction time (e.g., 2-4 hours) for the residue immediately following the D-tert-Leucine.
-
Consider Solvent Choice: For difficult couplings, ensure you are using high-quality, anhydrous DMF. In some cases, switching to N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF/NMP can improve solvation and coupling efficiency.
-
Problem 3: The Final Peptide is Still Insoluble or Prone to Aggregation After Cleavage
-
Symptoms: The cleaved and deprotected peptide precipitates from the cleavage cocktail or is difficult to dissolve for purification.
-
Cause: While on-resin aggregation was prevented, the intrinsic nature of the peptide sequence may still favor aggregation in solution. The single D-amino acid may not be sufficient to fully solubilize highly hydrophobic peptides post-synthesis.
-
Solutions:
-
Optimize Cleavage and Workup: Ensure you are using appropriate scavengers in your cleavage cocktail (e.g., triisopropylsilane, water, thioanisole) to prevent side reactions. After cleavage, precipitate the peptide in cold diethyl ether and handle the crude product quickly.
-
Solubilization Strategy: Attempt to dissolve the crude peptide in different solvents. Start with aqueous acetonitrile or isopropanol with 0.1% TFA. For highly resistant peptides, solvents like hexafluoroisopropanol (HFIP) can be used to break up aggregates, after which the HFIP is evaporated and the peptide is redissolved in the purification buffer.[12]
-
Review Placement: For future syntheses, consider if a different placement or the inclusion of a second aggregation-disrupting residue might be beneficial.
-
Experimental Protocols & Data
Data Summary: Recommended Coupling Conditions for Hindered Amino Acids
| Coupling Reagent | Equivalents (Reagent/AA) | Base (Equivalents) | Activation Time | Typical Coupling Time | Efficacy for Hindered Residues |
| DCC/HOBt | 1.0 / 1.0 | N/A | 5-10 min | 2-4 hours | Moderate |
| HBTU | 0.95 | DIPEA (2.0) | 2 min | 1-2 hours | High |
| PyBOP | 1.0 | DIPEA (2.0) | 2 min | 1-2 hours | High |
| HATU | 0.95 | DIPEA (2.0) | 2 min | 30 min - 2 hours | Very High (Recommended) |
This table provides a general comparison. Optimal conditions should be determined empirically.
Protocol 1: Manual Incorporation of Boc-D-tert-Leucine via Boc-SPPS
This protocol outlines a single coupling cycle for incorporating Boc-D-tert-Leucine into a growing peptide chain on a pre-swollen peptide-resin (e.g., MBHA or PAM resin).
1. Boc Deprotection: a. Wash the resin-bound peptide with Dichloromethane (DCM) (3x). b. Add a solution of 50% Trifluoroacetic Acid (TFA) in DCM to the resin. c. Agitate for a 5-minute pre-wash, then drain.[8] d. Add a fresh solution of 50% TFA in DCM and agitate for an additional 20-25 minutes.[8] e. Drain the TFA solution and wash the resin thoroughly with DCM (5x) to remove all traces of acid.
2. Neutralization: a. Wash the resin with Isopropanol (IPA) (2x) and then DCM (3x). b. Add a solution of 10% Diisopropylethylamine (DIPEA) in DCM to the resin. c. Agitate for 5-10 minutes. d. Repeat the neutralization step with fresh 10% DIPEA in DCM. e. Drain the neutralization solution and wash the resin with DCM (5x).
3. Coupling of Boc-D-tert-Leucine (HATU Activation): a. In a separate vessel, dissolve Boc-D-tert-Leucine (3.0 eq. relative to resin loading) and HATU (2.9 eq.) in DMF. b. Add DIPEA (6.0 eq.) to the solution to begin pre-activation. Agitate for 2-5 minutes. c. Add the activated amino acid solution to the drained, neutralized resin. d. Agitate the reaction vessel at room temperature for a minimum of 2 hours. For best results with this hindered residue, 4 hours or a double coupling is recommended. e. Monitor the reaction completion using the Kaiser test. A negative test (yellow/colorless beads) indicates successful coupling. f. Once the reaction is complete, drain the coupling solution and wash the resin with DMF (3x) and DCM (3x) to prepare for the next cycle.
Visualizations
Mechanism of Aggregation Disruption
The following diagram illustrates how the introduction of a D-amino acid disrupts the hydrogen bonding pattern essential for β-sheet formation.
Caption: D-amino acid incorporation disrupts β-sheet formation.
Decision Workflow for Using Boc-D-tert-Leucine
This workflow helps researchers decide when to incorporate an aggregation disruptor.
Caption: Decision tree for incorporating Boc-D-tert-Leucine.
References
- Benchchem. (n.d.). Application Notes: The Role of Methyl (tert-butoxycarbonyl)-L-leucinate in Peptide Synthesis.
- Paradis-Bas, M., Tulla-Puche, J., & Albericio, F. (2016). Last decades, researchers tried also to bypass the Boc-based SPPS protocol that had to be used for the synthesis of the thioester fragment. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC.
- Benchchem. (n.d.). Application Notes and Protocols for the Analytical Characterization of Boc-D-norleucine Peptides.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Peptide Synthesis with High-Quality Boc-L-tert-Leucine. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.
- ResearchGate. (2025). Some 'difficult sequences' made easy.
- Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. (2013). Methods in Molecular Biology.
- Li, Y., et al. (2021). Modification Strategy of D-leucine Residue Addition on a Novel Peptide from Odorrana schmackeri, with Enhanced Bioactivity and In Vivo Efficacy.
- Coin, I., et al. (2015). The road to the synthesis of “difficult peptides”. Chemical Society Reviews.
- Echemi. (n.d.). N-BOC-(R)-2-AMINO-3-HYDROXY-3-METHYLBUTANOIC ACID.
- BOC Sciences. (n.d.). BOC-Amino Acids.
- Ark Pharma Scientific Limited. (n.d.). (R)-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid. Retrieved from Ark Pharma Scientific Limited website.
- Pharmaffiliates. (n.d.). (R)-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid.
- Tanaka, M., et al. (2023). Sculpting Secondary Structure of a Cyclic Peptide: Conformational Analysis of a Cyclic Hexapeptide Containing a Combination of l-Leu, d-Leu, and Aib Residues.
- Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis.
- Benchchem. (n.d.). Unveiling Structural Nuances: A Comparative Analysis of Peptides with and without Boc-D-norleucine.
- ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis.
- Hartmann, S., et al. (n.d.). Impact of Peptide Sequences on Their Structure and Function: Mimicking of Virus-Like Nanoparticles for Nucleic Acid Delivery.
- Klein, A. N., et al. (2024). Leucine Motifs Stabilize Residual Helical Structure in Disordered Proteins. PubMed.
- Xiamen Aeco Chemical Industrial Co., Ltd. (n.d.). S N Boc 2 Amino 3 3 Dimethylbutyric Acid. Retrieved from xiamen aeco chemical industrial co.,ltd. website.
- Benchchem. (n.d.). overcoming steric hindrance with Boc-L-isoleucine.
- Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- jOeCHEM. (2020). Peptide Synthesis with the Boc Protecting Group [Video]. YouTube.
- Aapptec. (n.d.). Coupling Reagents.
- PubChem. (n.d.). (S)-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- National Institutes of Health. (n.d.). tert-Butoxycarbonyl-D-leucine.
- A useful route to (R)- and (S)-tert-leucine. (2001). PubMed.
Sources
- 1. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The road to the synthesis of “difficult peptides” - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. nbinno.com [nbinno.com]
- 4. Modification Strategy of D-leucine Residue Addition on a Novel Peptide from Odorrana schmackeri, with Enhanced Bioactivity and In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (R)-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid | CAS:124655-17-0 | Ark Pharma Scientific Limited [arkpharmtech.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chempep.com [chempep.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. peptide.com [peptide.com]
- 12. Leucine Motifs Stabilize Residual Helical Structure in Disordered Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Solubility Issues of Protected Peptides in Organic Solvents
Welcome to the technical support center for navigating the complexities of protected peptide solubility. This guide is designed for researchers, chemists, and drug development professionals who encounter solubility challenges during peptide synthesis and downstream applications. Here, we move beyond simple protocols to explain the underlying chemical principles governing these issues, offering field-tested solutions and preventative strategies.
I. The Root of the Problem: Why Do Protected Peptides Refuse to Dissolve?
Before diving into troubleshooting, it's crucial to understand the fundamental forces at play. Unlike their deprotected counterparts, which are often soluble in aqueous buffers, protected peptides are intended for use in organic solvents. However, their solubility is far from guaranteed. The primary culprit is aggregation, driven by the formation of strong intermolecular hydrogen bonds between peptide backbones.[1] This self-association can lead to the formation of secondary structures, like β-sheets, rendering the growing peptide chain insoluble and inaccessible for subsequent reactions.[2][3]
Several factors exacerbate this issue:
-
Amino Acid Composition: Peptides rich in hydrophobic and β-branched amino acids (Val, Ile, Leu, Phe) are notoriously prone to aggregation.[3][4][5] Conversely, a higher proportion of charged or hydrophilic residues tends to improve solubility.[4][5][6]
-
Peptide Length: As a peptide chain elongates, the potential for intermolecular interactions and aggregation increases significantly.[5][6]
-
Protecting Groups: While essential for synthesis, the protecting groups themselves add to the overall hydrophobicity and can influence the conformational preferences of the peptide, sometimes promoting aggregation. Appropriate protecting groups, however, can also enhance solubility.[]
-
On-Resin Aggregation: During Solid-Phase Peptide Synthesis (SPPS), aggregation can cause the resin to shrink, leading to incomplete deprotection and coupling reactions, which results in difficult-to-remove deletion impurities.[1][8]
Visualizing the Aggregation Cascade
The following diagram illustrates the process by which soluble peptide chains can aggregate into insoluble structures, hindering synthesis and further use.
Caption: Logical flow from soluble peptides to insoluble aggregates.
II. Troubleshooting Guide: Common Scenarios & Solutions
This section addresses specific problems you might encounter in the lab, providing a systematic approach to diagnosis and resolution.
Scenario 1: My protected peptide won't dissolve in standard SPPS solvents (DMF, NMP).
Question: I've synthesized a protected peptide, and after cleavage from the resin (or in preparation for fragment condensation), it forms a gel or precipitate in pure DMF or NMP. What should I do?
Answer: This is a classic sign of strong peptide aggregation. The standard solvents, while polar aprotic, may not be sufficient to disrupt the powerful intermolecular hydrogen bonds that have formed.
Troubleshooting Workflow:
Caption: Stepwise workflow for solubilizing an aggregated peptide.
Detailed Steps & Explanations:
-
Mechanical Disruption (Sonication): Before escalating to stronger solvents, attempt to break up the solid particles mechanically. Sonication can sometimes be sufficient to disrupt loosely-formed aggregates and enhance dissolution.
-
Protocol: Place the vial containing the peptide and solvent in a bath sonicator. Apply short bursts of sonication (e.g., 3 cycles of 10-15 seconds), cooling the sample on ice in between to prevent potential degradation.[9]
-
-
Stronger Solvent Systems: If sonication fails, the polarity of the solvent system needs to be increased.
-
DMSO: Add a small amount of Dimethyl Sulfoxide (DMSO) dropwise to your DMF or NMP suspension.[10] DMSO is an excellent hydrogen bond disrupter.
-
Caution: Avoid DMSO if your peptide contains Cys or Met residues, as it can cause oxidation.[9]
-
-
"Magic Mixture": For extremely difficult sequences, a combination of DCM, DMF, and NMP (1:1:1) can be effective.[3][11] This mixture provides a unique solvation environment that can disrupt aggregation.
-
TFE/HFIP: Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) are powerful solvents known to break up secondary structures like β-sheets.[12] Use them as co-solvents in small percentages initially.
-
-
Introduction of Chaotropic Agents: These agents work by disrupting the structure of water and interfering with non-covalent forces like hydrogen bonds, effectively denaturing the aggregated peptide structures.[13][14]
-
Guanidine Hydrochloride (Gdn-HCl) or Urea: Prepare a concentrated stock solution (e.g., 6-8 M) and add it to your peptide suspension. These are highly effective but may be incompatible with subsequent biological assays.[9][15] They are primarily used for analytical purposes or when the agent can be removed later.
-
Chaotropic Salts: Salts like LiCl or NaClO4 can be added to the organic solvent to disrupt hydrogen bonding and improve solvation.[1]
-
Data Summary: Recommended Solvents for Protected Peptides
| Solvent/Additive | Primary Use | Mechanism of Action | Cautions |
| DMF, NMP | Standard SPPS Solvents | Good general solvation for many protected peptides. | May be insufficient for highly aggregating sequences. |
| DMSO | Strong Co-solvent | Potent hydrogen bond disruptor.[10] | Can oxidize Cys and Met residues.[9] |
| TFE, HFIP | Structure-Disrupting Co-solvents | Break up stable secondary structures (β-sheets).[12] | Volatile; may need to be removed before use. |
| Guanidine-HCl, Urea | Chaotropic Agents | Denature aggregates by disrupting H-bonds.[9][13] | Often incompatible with biological systems.[15] |
| LiCl, KSCN | Chaotropic Salts | Disrupt H-bonds when added to organic solvents.[1] | Must be removed before most applications. |
Scenario 2: My peptide synthesis is failing at a specific sequence, and the resin is clumping.
Question: During automated SPPS of a long, hydrophobic peptide, the synthesis is failing (incomplete coupling/deprotection) around the 10th residue. The resin bed appears shrunken and doesn't swell properly. What's happening and how can I fix it?
Answer: This is a clear indication of on-resin aggregation.[1] The growing peptide chains are folding and aggregating on the solid support, making the reactive N-terminus inaccessible to reagents. This is a critical problem that must be addressed at the synthesis design stage.
Preventative & Remedial Strategies:
-
Backbone Protection (The "Gold Standard"): The most effective strategy is to temporarily modify the peptide backbone to disrupt hydrogen bonding.[1][2]
-
Pseudoproline Dipeptides: Incorporate dipeptides like Fmoc-Xaa-Ser(ψPro)-OH or Fmoc-Xaa-Thr(ψPro)-OH. The oxazolidine ring structure introduces a "kink" into the peptide backbone, physically preventing the formation of extended β-sheets.[16] This modification is fully reversible upon final TFA cleavage.
-
Hmb/Dmb Protected Amino Acids: Use 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) protected amino acids.[1] These groups on the backbone nitrogen physically block hydrogen bond formation. It is recommended to insert one every 6-7 residues in a difficult sequence.[1][2]
-
-
Optimize Synthesis Conditions:
-
Elevated Temperature: Performing couplings at a higher temperature (e.g., 50-75°C), often facilitated by microwave synthesis, can provide enough energy to disrupt transient aggregate formation and improve reaction kinetics.[1]
-
Solvent Choice: Switch from DMF to NMP, which is often a better solvating agent.[12] Adding DMSO or using the "magic mixture" can also help.[1][12]
-
Chaotropic Salts: Add chaotropic salts directly to the coupling and deprotection solutions to minimize aggregation as it happens.[1]
-
-
Resin Selection:
-
Low-Loading Resin: Using a resin with a lower substitution level increases the distance between peptide chains, reducing the likelihood of intermolecular aggregation.[1]
-
PEG-based Resins: Resins like TentaGel incorporate polyethylene glycol (PEG) linkers, which can improve the solvation of the growing peptide chain and reduce aggregation.[1]
-
III. Frequently Asked Questions (FAQs)
Q1: How can I predict if my peptide sequence will be difficult to solubilize? A1: While perfect prediction is difficult, there are strong indicators.[1] A high percentage (>40-50%) of hydrophobic residues (A, V, L, I, M, F, W, P) is a major red flag.[4][9] Long, continuous stretches of β-branched amino acids (I, V, T) are also highly problematic.[4] Conversely, having a good number of charged residues (K, R, H, D, E) can help.[4]
Q2: I managed to dissolve my peptide in DMSO, but now I need it in an aqueous buffer for my assay. How do I perform the solvent exchange? A2: This must be done carefully to avoid crashing the peptide out of solution. The key is to slowly add the DMSO/peptide solution dropwise into the vigorously stirring aqueous buffer.[17] This prevents localized high concentrations of the peptide that can trigger immediate precipitation. If the solution becomes cloudy, you have likely exceeded its solubility limit in that final buffer composition.
Q3: Can protecting groups themselves cause solubility issues? A3: Yes. Highly bulky and hydrophobic side-chain protecting groups (like Pbf on Arginine or Trt on Histidine) contribute to the overall low polarity of the peptide, potentially worsening solubility in moderately polar solvents.[] However, backbone protecting groups like Hmb/Dmb are specifically designed to increase solubility by disrupting aggregation.[2]
Q4: Is there a universal solvent for all protected peptides? A4: Unfortunately, no. The "best" solvent is highly sequence-dependent. A systematic approach, starting with standard solvents like DMF/NMP and escalating to co-solvents like DMSO or chaotropic agents, is the most effective strategy.[9] Always perform a small-scale solubility test before committing your entire batch of peptide.[6]
Q5: What is the first step I should take when a lyophilized protected peptide arrives? A5: First, allow the vial to warm to room temperature before opening to prevent condensation.[9] Second, do not add solvent to the entire batch. Take a very small, representative sample and perform a solubility test using the workflow described in this guide. This will determine the optimal conditions without risking your entire supply.[6]
IV. Experimental Protocols
Protocol 1: Small-Scale Solubility Testing
-
Aliquot: Weigh out approximately 0.5-1.0 mg of the lyophilized protected peptide into a small glass vial.
-
Initial Solvent: Add a calculated volume of the primary solvent (e.g., DMF) to achieve a high target concentration (e.g., 10-20 mg/mL).
-
Agitation: Vortex the vial for 30 seconds. Observe for dissolution.
-
Sonication: If not dissolved, place the vial in a bath sonicator for 3 x 15-second bursts, cooling on ice between each burst. Visually inspect for a clear solution.
-
Co-solvent Addition: If the peptide remains insoluble, add a stronger co-solvent (e.g., DMSO) dropwise (e.g., 5-10 µL at a time), vortexing after each addition, until the solution becomes clear. Record the final solvent ratio.
-
Documentation: Note the solvent system and approximate concentration at which the peptide fully dissolved. This information is critical for scaling up.
Protocol 2: Using Pseudoproline Dipeptides in SPPS
-
Sequence Analysis: Identify potential sites for insertion. Ideal locations are X-S or X-T sequences within hydrophobic regions.
-
Substitution: During synthesis planning, substitute the standard Fmoc-Xaa-OH and Fmoc-Ser/Thr(tBu)-OH with the corresponding Fmoc-Xaa-Ser/Thr(ψPro)-OH dipeptide.
-
Coupling: Dissolve the pseudoproline dipeptide (1.5 - 2 eq.) and a coupling agent (e.g., HATU, 1.5 eq.) in DMF. Add base (e.g., DIPEA, 3 eq.) and add immediately to the deprotected resin.
-
Reaction Time: Allow the coupling to proceed for 1-2 hours. Pseudoproline couplings can sometimes be slower than standard amino acids.
-
Continue Synthesis: Proceed with the synthesis as normal. The pseudoproline moiety will be stable to standard piperidine deprotection cycles.
-
Cleavage: The oxazolidine ring will be cleaved simultaneously with other side-chain protecting groups during the final TFA cleavage step, regenerating the native peptide sequence.
References
- JPT Peptide Technologies GmbH. (n.d.). Peptide Solubilization.
- Biosynth. (n.d.). Peptide Design Tips for Solubility, Stability and Scale Up.
- Sigma-Aldrich. (n.d.). Solubility Guidelines for Peptides.
- SB-PEPTIDE. (n.d.). Peptide Solubility Guidelines - How to solubilize a peptide.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Biosynth. (n.d.). The Solubility Challenge in Peptide Therapeutics.
- Bachem. (2021, July 23). Peptide solubility.
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2018). Strategies for Improving Peptide Stability and Delivery. Pharmaceuticals, 11(4), 107. [Link]
- Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis.
- Creative Peptides. (n.d.). Guidelines for Peptide Dissolving.
-
Narita, M., Ishikawa, K., Chen, J. Y., & Kim, Y. (1984). Prediction and improvement of protected peptide solubility in organic solvents. International Journal of Peptide and Protein Research, 24(6), 580–587. [Link]
- Activotec. (n.d.). Peptide Storage and Solubilization.
- SB-PEPTIDE. (n.d.). Peptide solubility testing.
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Chemistry – A European Journal, 15(36), 8932-8944. [Link]
- Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis.
- AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis.
-
Master Organic Chemistry. (2019, February 15). Introduction to Peptide Synthesis. Retrieved from [Link]
- Sigma-Aldrich. (n.d.). Solubility Guidelines for Peptides.
- Biotage. (2023, February 6). Green solvents for solid phase peptide synthesis.
-
Krchňák, V., Flegelová, Z., & Vágner, J. (1993). Aggregation of resin-bound peptides during solid-phase peptide synthesis. Prediction of difficult sequences. International Journal of Peptide and Protein Research, 42(5), 450–454. [Link]
- BOC Sciences. (n.d.). Protected Peptides: Essential Building Blocks for Research.
-
Mező, G., & Manea, M. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Molecules, 25(5), 1149. [Link]
-
Cecchini, M., & Pappu, R. V. (2009). Investigating the Mechanism of Peptide Aggregation: Insights from Mixed Monte Carlo-Molecular Dynamics Simulations. Biophysical Journal, 97(6), 1775–1784. [Link]
- Request PDF. (2025, August 6). Overview of Solid Phase Synthesis of Difficult Peptide Sequences.
- Bio-Rad. (n.d.). Protein Solubilization for 2-D Electrophoresis.
-
Lawrenson, S. B., et al. (2021). Evaluation of greener solvents for solid-phase peptide synthesis. Green Chemistry, 23(4), 1664-1675. [Link]
- Creative Peptides. (n.d.). Peptide Solubility Testing.
-
Sanders, W. S., et al. (2011). A Quantitative Study of the Effects of Chaotropic Agents, Surfactants, and Solvents on the Digestion Efficiency of Human Plasma Proteins by Trypsin. Journal of Proteome Research, 10(3), 1214–1221. [Link]
- Bachem. (n.d.). Introduction to Peptide Synthesis Methods.
- Xtalks. (n.d.). Peptide Aggregation in Manufacturing: Mechanisms, Challenges and Case Studies.
- Xtalks. (2025, December 22). Peptide Aggregation in Manufacturing Mechanisms, Challenges and Case Studies.
-
Held, C., et al. (2014). Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions. Physical Chemistry Chemical Physics, 16(35), 18811-18823. [Link]
- Procyk, A. D., & Behrendt, R. (2019). Solvent system for solid phase peptide synthesis. U.S.
- Krchňák, V., Flegelová, Z., & Vágner, J. (1993). Aggregation of resin-bound peptides during solid-phase peptide synthesis: Prediction of difficult sequences. International Journal of Peptide and Protein Research, 42(5), 450-454.
- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
Sources
- 1. peptide.com [peptide.com]
- 2. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biosynth.com [biosynth.com]
- 5. biosynth.com [biosynth.com]
- 6. jpt.com [jpt.com]
- 8. Aggregation of resin-bound peptides during solid-phase peptide synthesis. Prediction of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 10. bachem.com [bachem.com]
- 11. researchgate.net [researchgate.net]
- 12. peptide.com [peptide.com]
- 13. Peptide Storage and Solubilization - Custom Peptide Synthesis [activotec.com]
- 14. bio-rad.com [bio-rad.com]
- 15. A Quantitative Study of the Effects of Chaotropic Agents, Surfactants, and Solvents on the Digestion Efficiency of Human Plasma Proteins by Trypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Solubility Guidelines for Peptides [sigmaaldrich.com]
Technical Support Center: Minimizing Diketopiperazine Formation with Hindered Amino Acids
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with diketopiperazine (DKP) formation, a common and often yield-limiting side reaction in Solid-Phase Peptide Synthesis (SPPS). Our focus is on sequences containing hindered amino acids, which are particularly susceptible to this intramolecular cyclization. This document provides in-depth troubleshooting advice, field-proven prevention strategies, and detailed experimental protocols to help you navigate this complex issue.
Frequently Asked Questions (FAQs)
Q1: What is diketopiperazine (DKP) and why is it a significant problem in SPPS?
A1: Diketopiperazine (DKP) is a six-membered cyclic dipeptide that forms as a major byproduct, particularly during the synthesis of the first few amino acids on a solid support. The reaction is an intramolecular aminolysis where the free N-terminal amine of a dipeptidyl-resin attacks the ester linkage connecting the peptide to the resin, cleaving the dipeptide from the support as a DKP.[1][2] This is highly problematic as it leads to two primary issues:
-
Reduced Yield: The formation of DKP truncates the peptide chain, permanently capping the resin and drastically reducing the yield of the desired full-length peptide.[3]
-
Difficult Purification: The DKP byproduct co-elutes with the target peptide in some cases, complicating purification by reverse-phase HPLC.
In a particularly insidious scenario known as "traceless" DKP formation, the cleaved C-terminal dipeptide is washed away during synthesis. This results in a lower-than-expected yield without a corresponding impurity peak in the final crude product analysis, making the problem difficult to diagnose.[1][3]
Q2: What are the primary factors that promote DKP formation?
A2: Several factors significantly influence the rate and extent of DKP formation. Understanding these is the first step toward mitigation.
-
Peptide Sequence: This is the most critical factor. Dipeptides with a secondary amino acid like Proline (Pro) at the second position (from the C-terminus) are exceptionally prone to DKP formation.[3][4][5] The unique cyclic structure of proline favors the cis-amide bond conformation required for the back-biting cyclization.[3] Other susceptible sequences include those with Glycine (Gly) or other hindered/N-alkylated amino acids at either the first or second position.[2][5]
-
Deprotection Conditions: The basic conditions required for removing the Fmoc protecting group, most commonly 20% piperidine in DMF, are a primary catalyst for DKP formation. The deprotected N-terminal amine's increased nucleophilicity drives the intramolecular attack.[3][5][6] The longer the free amine is exposed to basic conditions before the next coupling step, the higher the risk.
-
Resin Type: The choice of resin linker is crucial. Resins that link the peptide via an ester bond, such as Wang resin, are more susceptible because this bond is more easily attacked.[3][5]
-
Temperature: Elevated temperatures during coupling or deprotection steps can significantly accelerate the rate of DKP formation.[3][4][5][7]
-
Solvent: The choice of solvent can influence peptide stability. For instance, some Fmoc-protected peptide intermediates have been shown to undergo self-deprotection and subsequent DKP formation in solvents like DMF and DMSO even without the addition of a base like piperidine.[7][8][9]
Q3: My peptide contains a Val-Pro sequence at the C-terminus and I'm seeing very low yield. Is this DKP formation?
A3: It is highly probable. Sequences like Xaa-Pro, especially where Xaa is a sterically hindered amino acid like Valine (Val) or Isoleucine (Ile), are extremely susceptible to DKP formation.[5] The combination of a hindered residue followed by proline creates a perfect storm for this side reaction. The low yield, even without a major impurity peak in your final HPLC (due to "traceless" DKP formation), is a classic symptom. You should analyze the wash solutions collected after the Fmoc deprotection of the Val residue; detecting the Val-Pro DKP in this fraction would confirm the diagnosis.[3]
Troubleshooting Guide
This section addresses common experimental problems and provides a logical workflow for diagnosing and solving DKP-related issues.
Issue 1: Unexpectedly low peptide yield, especially with Pro, Gly, or other hindered amino acids near the C-terminus.
-
Probable Cause: High rate of "traceless" DKP formation, where the C-terminal dipeptide is cleaved from the resin and washed away after the second amino acid's Fmoc group is removed.
-
Solution Pathway:
-
Confirm DKP Formation: If possible, collect and analyze the DMF/piperidine waste stream after the second Fmoc deprotection step by LC-MS to detect the presence of the cleaved DKP byproduct.[3]
-
Switch to a Sterically Hindered Resin: Immediately switch from Wang or other ester-linked resins to 2-Chlorotrityl Chloride (2-CTC) resin for your next synthesis. The bulky trityl group of the 2-CTC resin physically obstructs the N-terminal amine from attacking the linker, significantly suppressing DKP formation.[3][10]
-
Optimize Deprotection: The standard 20% piperidine/DMF is likely too harsh. Switch to a milder deprotection cocktail, such as 2% DBU / 5% piperazine in NMP, for all Fmoc removal steps.[1][10] This has been shown to drastically reduce DKP formation.
-
Consider Dipeptide Coupling: For subsequent syntheses, circumvent the problem entirely by coupling the third amino acid to a pre-formed dipeptide (e.g., Fmoc-Val-Pro-OH). This strategy completely avoids the formation of the vulnerable dipeptidyl-resin intermediate.[1][5]
-
Issue 2: A major, early-eluting peak is observed in the crude HPLC, complicating purification.
-
Probable Cause: DKP formation is occurring, but the byproduct is not being efficiently washed away, leading to contamination of the final product. This can sometimes happen with less soluble DKPs or if wash steps are insufficient.
-
Solution Pathway:
-
Characterize the Impurity: Use mass spectrometry to confirm that the impurity's mass corresponds to the expected DKP.
-
Implement Prevention Strategies: Follow the same prevention strategies outlined in Issue 1 (use 2-CTC resin, milder deprotection, etc.) for the next synthesis. Preventing the formation of the DKP is the most effective solution.
-
Optimize Wash Steps: Increase the volume and number of DMF washes after the critical Fmoc-deprotection step to ensure complete removal of any formed DKP.
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical decision-making process for addressing suspected DKP formation.
Caption: Decision workflow for troubleshooting DKP formation.
Prevention Strategies & Optimized Protocols
Proactive measures are superior to troubleshooting. The following strategies are industry-standard methods for minimizing DKP formation, particularly when working with hindered amino acids.
Strategy 1: Judicious Choice of Solid Support
The most effective single change to suppress DKP formation is the use of 2-Chlorotrityl Chloride (2-CTC) resin.[10]
-
Mechanism of Action: The extreme steric bulk of the 2-chlorotrityl linker physically shields the ester bond from intramolecular attack by the N-terminal amine of the dipeptide. This steric hindrance is the primary reason for its effectiveness.[3][10] It is the superior choice over resins like Wang for sequences prone to DKP formation.[3]
-
Protocol: See Protocol 3 for loading the first amino acid onto 2-CTC resin.
Strategy 2: Optimization of Fmoc Deprotection
Standard deprotection with 20% piperidine in DMF is often too aggressive for DKP-sensitive sequences.
-
Mechanism of Action: Milder basic conditions reduce the rate of DKP formation. Alternative reagents can also accelerate Fmoc removal, minimizing the time the vulnerable free amine is present.
-
Recommended Conditions: A solution of 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine in N-Methyl-2-pyrrolidone (NMP) has been shown to be highly effective at suppressing both "traceless" and conventional DKP formation while enhancing Fmoc-removal kinetics.[1][6][10]
| Deprotection Cocktail | Relative DKP Formation (%) | Comments |
| 20% Piperidine / DMF | 13.8% | Standard, but high risk for sensitive sequences.[1] |
| 5% Piperidine / DMF | 12.2% | Minor improvement over standard conditions.[1] |
| 5% Piperazine / NMP | < 4.0% | Significant reduction in DKP formation.[1] |
| 2% DBU, 5% Piperazine / NMP | 3.6% | Highly recommended; superior suppression. [1] |
| Table 1: Comparison of DKP formation using different Fmoc deprotection cocktails for a susceptible sequence. Data sourced from ACS Omega.[1] |
Strategy 3: Use of Dipeptide Building Blocks
This strategy circumvents the formation of the problematic dipeptidyl-resin intermediate altogether.
-
Mechanism of Action: By coupling a pre-synthesized dipeptide (e.g., Fmoc-Xaa₂-Xaa₁-OH) to the resin-bound amino acid (or vice versa in liquid phase), you skip the step where the dipeptidyl-resin is exposed to basic deprotection conditions.[5][10] This is a robust but potentially more expensive strategy due to the cost of pre-formed dipeptides.
Strategy 4: In Situ Acylation (Simultaneous Deprotection-Coupling)
This advanced technique involves trapping the deprotected N-terminal amine with the incoming activated amino acid before it has a chance to cyclize.
-
Mechanism of Action: The deprotection is performed in the presence of the activated ester of the third amino acid. As soon as the N-terminal amine of the dipeptide is liberated, it is immediately acylated, kinetically favoring peptide bond formation over intramolecular cyclization.[11]
Chemical Mechanism of Diketopiperazine Formation
Caption: Mechanism of diketopiperazine (DKP) formation.
Experimental Protocols
Protocol 1: Loading the First Amino Acid onto 2-CTC Resin
This protocol is critical for preventing DKP formation at the source.
-
Resin Swelling: Place 1.0 g of 2-CTC resin (e.g., 1.2 mmol/g loading) in a suitable SPPS reaction vessel. Swell the resin in dry dichloromethane (DCM, 10 mL/g) for 30 minutes with gentle agitation.[12]
-
Amino Acid Preparation: In a separate vial, dissolve 3 equivalents of the first Fmoc-protected amino acid (relative to resin capacity) and 7.5 equivalents of N,N-Diisopropylethylamine (DIPEA) in dry DCM (10 mL/g resin).[12]
-
Loading: Drain the DCM from the swollen resin. Immediately add the amino acid/DIPEA solution to the resin.
-
Reaction: Agitate the mixture for 1-2 hours at room temperature. Monitor the reaction using a test cleavage if necessary.
-
Capping: After the desired loading is achieved, drain the reaction mixture. To cap any remaining reactive chloride groups, add a solution of DCM/Methanol/DIPEA (80:15:5 v/v/v, 10 mL) and agitate for 30 minutes.[12]
-
Washing: Drain the capping solution and wash the resin thoroughly with DMF (3x), DCM (3x), and Methanol (2x). Dry the resin under vacuum.
Protocol 2: Modified Fmoc-SPPS Cycle to Minimize DKP
This protocol incorporates milder deprotection for a DKP-sensitive sequence after the second amino acid has been coupled.
-
Resin Swelling: Swell the peptide-resin in NMP for 30 minutes.
-
Fmoc Deprotection (Critical Step): a. Drain the solvent. b. Add a solution of 2% DBU / 5% piperazine in NMP (10 mL per gram of initial resin).[1] c. Agitate for 5 minutes, then drain. d. Add a fresh portion of the deprotection solution and agitate for an additional 15-20 minutes. e. Drain and immediately proceed to the washing step.
-
Washing: Wash the resin thoroughly with NMP (5-7 times) to remove all traces of DBU and piperazine. Perform a chloranil or other suitable test to confirm the presence of a free amine.
-
Coupling (Hindered Amino Acids): a. In a separate vial, pre-activate the next Fmoc-amino acid (4 eq.) with a potent coupling reagent such as HATU (3.8 eq.) and DIPEA (8 eq.) in NMP for 2-5 minutes.[13] b. Drain the wash solvent from the resin and immediately add the activated amino acid solution. c. Agitate for 1-4 hours. For particularly hindered couplings, longer reaction times may be necessary.[13] d. Monitor coupling completion with a Kaiser test. If incomplete, continue coupling or perform a second coupling.
-
Final Wash: After complete coupling, wash the resin with NMP (3x) and DCM (3x) before proceeding to the next cycle.
References
- Berglund, M., Braden, T., Embry, M., et al. (2022). Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives.
-
Chen, J., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega, 7(14), 11844–11851. [Link]
-
Ito, K., et al. (2019). Investigation of the formation mechanism of proline-containing cyclic dipeptide from the linear peptide. Bioscience, Biotechnology, and Biochemistry, 83(12), 2355-2363. [Link]
-
Chen, J., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. Figshare repository for ACS Omega publication. [Link]
-
Jalan, A., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega, 7(50), 46995–47006. [Link]
-
Jalan, A., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. PMC - NIH National Library of Medicine. [Link]
-
Li, Y., et al. (2022). Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation. PMC - NIH National Library of Medicine. [Link]
-
Chen, J., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. PMC - NIH National Library of Medicine. [Link]
-
ResearchGate. (2018). Mechanism for the formation of proline-containing cyclic dipeptides. [Link]
-
Goolcharran, C., & Borchardt, R. T. (1998). Kinetics of diketopiperazine formation using model peptides. Journal of Pharmaceutical Sciences, 87(3), 283-8. [Link]
-
Jalan, A., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. PubMed. [Link]
-
Goolcharran, C., & Borchardt, R. T. (2000). The role of the N-terminal amino acid in the degradation of peptides and proteins via diketopiperazine formation. Journal of Pharmaceutical Sciences, 89(6), 767-75. [Link]
-
Stark, T., & Hofmann, T. (2019). Thermally-induced formation of taste-active 2,5-diketopiperazines from short-chain peptide precursors in cocoa. Food Research International, 121, 217-228. [Link]
-
Li, Y., et al. (2022). Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation. Journal of the American Society for Mass Spectrometry, 33(6), 1011-1020. [Link]
-
Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-54. [Link]
-
Jalan, A., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ResearchGate. [Link]
-
Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. [Link]
-
Hardy, J. W., & Lingham, R. B. (1987). Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation. Journal of the Chemical Society, Chemical Communications, (10), 759-760. [Link]
-
Shute, R. E., et al. (1987). Prevention of Diketopiperazine Formation in Peptide Synthesis by a Simultaneous Deprotection-Coupling Procedure. ElectronicsAndBooks. [Link]
-
Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]
-
ResearchGate. (2014). Separation of Cyclic Dipeptides (Diketopiperazines) from Their Corresponding Linear Dipeptides by RP-HPLC and Method Validation. [Link]
-
Biomatik. (2022). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. [Link]
-
Nowick Laboratory, UCI Department of Chemistry. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Investigation of the formation mechanism of proline-containing cyclic dipeptide from the linear peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acs.figshare.com [acs.figshare.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 9. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. chemistry.du.ac.in [chemistry.du.ac.in]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Peptides Containing Boc-D-Tle-OH
Welcome to the technical support center for the purification of peptides incorporating N-α-tert-butyloxycarbonyl-D-tert-leucine (Boc-D-Tle-OH). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for challenges encountered during the purification of these unique peptides.
Frequently Asked Questions (FAQs)
Q1: What is Boc-D-Tle-OH and how does it impact peptide properties?
A1: Boc-D-Tle-OH is a protected, non-proteinogenic amino acid. The 'Boc' (tert-butyloxycarbonyl) group is a common protecting group for the alpha-amino group in peptide synthesis.[] The 'D' indicates it is the D-enantiomer, which can be incorporated into peptides to increase their resistance to enzymatic degradation. The most significant feature of tert-leucine (Tle) is its bulky tert-butyl side chain.[2] This steric bulk can influence a peptide's secondary structure, potentially stabilizing certain conformations.[2] However, this bulkiness, combined with the hydrophobicity of the Boc group and the tert-butyl side chain, often leads to purification challenges.[2][3]
Q2: What are the primary purification challenges associated with peptides containing Boc-D-Tle-OH?
A2: The main challenges stem from the physicochemical properties conferred by the Boc-D-Tle-OH residue:
-
Poor Solubility: The significant hydrophobicity of the Boc group and the tert-butyl side chain can lead to poor solubility in the aqueous mobile phases typically used in reverse-phase HPLC.[3][4]
-
Aggregation: The bulky and hydrophobic nature of Boc-D-Tle-OH can promote strong intermolecular hydrophobic interactions, leading to peptide aggregation.[5][6] This can result in low yields and difficulty in purification.
-
Difficult Separation from Impurities: The steric hindrance of the tert-butyl group can sometimes lead to incomplete coupling or deprotection during solid-phase peptide synthesis (SPPS), resulting in deletion or truncated sequences that are structurally similar to the target peptide and thus difficult to separate.[7][8]
Q3: What is the standard method for purifying peptides containing Boc-D-Tle-OH?
A3: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and effective method for purifying synthetic peptides.[9][10] This technique separates the target peptide from impurities based on differences in their hydrophobicity. A C18-modified silica stationary phase is typically used for this purpose.[9]
Troubleshooting Guide
Issue 1: Poor Solubility of the Crude Peptide
Symptom: The lyophilized crude peptide does not fully dissolve in the initial mobile phase (e.g., water with 0.1% TFA), appearing cloudy or with visible particulates.
Cause: The high hydrophobicity of the peptide, driven by the Boc-D-Tle-OH residue and potentially other hydrophobic amino acids in the sequence, leads to poor solubility in highly aqueous solutions.[3][6]
Troubleshooting Steps:
-
Solubility Testing: Before dissolving the entire sample, test the solubility of a small aliquot in various solvents.
-
Solvent System Modification:
-
Initial Dissolution in Organic Solvent: Dissolve the peptide in a minimal amount of a strong organic solvent like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or acetonitrile (ACN). Then, dilute the solution with the initial aqueous mobile phase. Be mindful that DMSO can be difficult to remove and may interfere with lyophilization.
-
Use of Co-solvents: Add a small percentage of an organic co-solvent, such as isopropanol or ethanol, to the initial mobile phase to increase the dissolving power for hydrophobic peptides.[11]
-
-
Sonication: Use a sonicator to help break up aggregates and enhance dissolution.[12]
Issue 2: Peptide Aggregation and Precipitation on the HPLC Column
Symptom: High backpressure during the HPLC run, poor peak shape (broadening or tailing), or even column clogging.
Cause: Peptide aggregation on the column is a common problem with hydrophobic peptides.[5] This can be exacerbated by the high concentration of the peptide at the head of the column during loading.
Troubleshooting Steps:
-
Reduce Sample Concentration: Dilute the sample before injection to reduce the likelihood of on-column aggregation.
-
Modify Mobile Phases:
-
Increase Initial Organic Content: Start the gradient with a higher percentage of organic solvent (e.g., 10-20% ACN) to improve the solubility of the peptide on the column.
-
Alternative Organic Modifiers: Consider using isopropanol or ethanol in place of or in addition to acetonitrile, as they can sometimes be more effective at disrupting peptide aggregation.
-
-
Elevated Temperature: Performing the purification at a slightly elevated temperature (e.g., 30-40 °C) can sometimes improve solubility and reduce aggregation. However, be cautious as higher temperatures can risk peptide degradation.
Issue 3: Co-elution of the Target Peptide with Closely Related Impurities
Symptom: The main peak in the chromatogram is not symmetrical, or analytical HPLC/MS of the collected fractions shows the presence of impurities with very similar retention times to the desired peptide.
Cause: During solid-phase peptide synthesis, the bulky nature of Boc-D-Tle-OH can lead to incomplete coupling, resulting in deletion sequences (missing the Tle residue or the subsequent amino acid).[7][8] These impurities have very similar hydrophobicity to the target peptide, making them difficult to separate.
Troubleshooting Steps:
-
Optimize the HPLC Gradient:
-
Shallow Gradient: Employ a very shallow gradient around the elution point of the target peptide (e.g., a 0.1-0.5% change in organic solvent per minute). This will increase the resolution between closely eluting species.[10]
-
Isocratic Hold: Incorporate an isocratic hold at a specific organic solvent concentration just before the elution of the main peak to allow for better separation of early-eluting impurities.
-
-
Alternative Selectivity:
-
Different Stationary Phase: If using a C18 column, consider trying a C8 or a phenyl-hexyl column. These stationary phases offer different hydrophobic selectivity and may resolve the impurities from the main product.
-
Different Mobile Phase Additives: While 0.1% TFA is standard, using a different ion-pairing agent like formic acid (0.1%) can alter the retention characteristics of the peptide and impurities, potentially leading to better separation.
-
Experimental Protocols
Protocol 1: General RP-HPLC Purification of a Boc-D-Tle-OH Containing Peptide
-
Sample Preparation:
-
Dissolve the crude peptide in a minimal amount of DMSO or ACN.
-
Dilute the dissolved peptide with Mobile Phase A to the desired concentration.
-
Filter the sample through a 0.45 µm filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A typical starting point is a linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes. This should be optimized based on the hydrophobicity of the peptide.
-
Flow Rate: Dependent on the column dimensions (e.g., 1 mL/min for a 4.6 mm ID column).
-
Detection: UV detection at 214 nm and 280 nm.[10]
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the major peaks.
-
Analyze the purity of each fraction by analytical RP-HPLC and confirm the identity by mass spectrometry.
-
-
Lyophilization:
-
Pool the pure fractions and lyophilize to obtain the final peptide powder.[9]
-
Visualizations
Logical Workflow for Troubleshooting Peptide Purification
Sources
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
- 6. biosynth.com [biosynth.com]
- 7. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 8. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bachem.com [bachem.com]
- 10. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 11. pdf.dutscher.com [pdf.dutscher.com]
- 12. jpt.com [jpt.com]
Validation & Comparative
A Senior Application Scientist's Guide to NMR Characterization of Peptides Containing Boc-D-tert-leucine
Introduction: The Challenge of Steric Hindrance in Peptide Analysis
In the realm of peptide science and drug development, the incorporation of unnatural amino acids is a key strategy for modulating pharmacological properties such as proteolytic stability, receptor affinity, and bioavailability. Among these, Boc-D-tert-leucine, a sterically demanding and lipophilic residue, presents unique analytical challenges. Its bulky tert-butyl side chain and the N-terminal tert-butyloxycarbonyl (Boc) protecting group significantly influence peptide conformation and can complicate structural elucidation. This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the comprehensive characterization of these challenging peptides, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
The primary difficulty in analyzing peptides containing Boc-D-tert-leucine lies in the conformational constraints imposed by the bulky tert-leucine residue. This steric hindrance can lead to broadened NMR signals and atypical chemical shifts, making spectral assignment and interpretation non-trivial. Furthermore, the presence of multiple rotatable bonds can result in the peptide existing as an ensemble of conformations in solution, further complicating the analysis.[1][2] This guide will navigate these complexities, providing a robust framework for successful characterization.
NMR Spectroscopy: The Gold Standard for Conformational Analysis in Solution
NMR spectroscopy is an unparalleled tool for determining the three-dimensional structure of peptides in a solution state that mimics their physiological environment.[3][4][5] This is a distinct advantage over solid-state techniques like X-ray crystallography, which require crystallization and may not represent the peptide's bioactive conformation.[3][6] For peptides containing Boc-D-tert-leucine, a suite of NMR experiments is essential to unravel their structural intricacies.
Key NMR Experiments for Characterizing Boc-D-tert-leucine Peptides
A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required for the complete assignment of proton (¹H) and carbon (¹³C) signals and for gaining insights into the peptide's conformation.
-
1D ¹H NMR: Provides the initial overview of the proton environment. The presence of the Boc group will be evident as a sharp singlet around 1.4 ppm, while the tert-leucine side chain will exhibit a singlet around 1.0 ppm. Amide protons typically resonate between 7.0 and 8.5 ppm.
-
2D ¹H-¹H COSY (Correlation Spectroscopy): Establishes through-bond proton-proton connectivities within individual amino acid residues, crucial for initial assignments.
-
2D ¹H-¹H TOCSY (Total Correlation Spectroscopy): Extends the correlations observed in COSY to the entire spin system of an amino acid residue, aiding in the unambiguous identification of amino acid types.[3][7]
-
2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These are the cornerstone experiments for determining the three-dimensional structure. They detect through-space correlations between protons that are close in proximity, irrespective of whether they are in the same residue.[3][7][8] The intensity of a NOE/ROE cross-peak is inversely proportional to the sixth power of the distance between the protons, providing powerful distance restraints for structure calculations.[3] For peptides of the size typically incorporating Boc-D-tert-leucine, ROESY is often preferred as it circumvents the issue of zero or weak NOEs that can occur for molecules with intermediate correlation times.[3]
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon, facilitating the assignment of ¹³C resonances.
-
2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons, which is invaluable for connecting adjacent amino acid residues and confirming the peptide sequence.
Experimental Workflow for NMR Analysis
The following diagram illustrates a typical workflow for the NMR characterization of a peptide containing Boc-D-tert-leucine.
Caption: Experimental workflow for NMR characterization.
Typical NMR Data for Boc-D-tert-leucine Containing Peptides
The following table summarizes the expected ¹H and ¹³C chemical shift ranges for a Boc-D-tert-leucine residue within a peptide, typically observed in DMSO-d₆.[9][10][11]
| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Boc Group | ||
| (CH₃)₃C- | ~1.4 (s, 9H) | ~28.0 |
| -C(O)- | - | ~155.0 |
| D-tert-leucine Residue | ||
| NH | ~7.0 - 8.5 (d) | - |
| CαH | ~4.0 - 4.5 (d) | ~60.0 |
| Cβ | - | ~34.0 |
| Cγ(CH₃)₃ | ~0.9 - 1.1 (s, 9H) | ~26.5 |
| C(O) | - | ~172.0 |
s = singlet, d = doublet. Chemical shifts can vary depending on the solvent and the local electronic environment within the peptide.
Comparative Analysis with Alternative Techniques
While NMR is the premier technique for solution-state conformational analysis, other methods provide complementary and essential information for a full characterization.
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight, amino acid sequence.[12] | High sensitivity, requires minimal sample.[12] Can confirm post-translational modifications. | Provides no information on 3D structure. Isomeric residues like leucine and isoleucine can be difficult to distinguish without specialized techniques.[13] |
| Circular Dichroism (CD) | Secondary structure content (α-helix, β-sheet, random coil).[14][15] | Rapid assessment of secondary structure. Sensitive to conformational changes. | Provides low-resolution structural information. Does not give atomic-level detail. |
| X-ray Crystallography | High-resolution 3D structure in the solid state. | Provides precise atomic coordinates. | Requires the growth of high-quality crystals, which can be challenging for peptides.[6] The solid-state structure may not reflect the solution conformation.[3] |
| FT-IR Spectroscopy | Information on secondary structure through amide I and II bands. | Can be used for solid and solution samples. | Provides global structural information, not atomic detail. |
The following diagram illustrates the logical relationship between these techniques in a comprehensive characterization strategy.
Caption: A multi-technique approach to peptide characterization.
Detailed Experimental Protocols
Protocol 1: 2D ¹H-¹H ROESY for a Boc-D-tert-leucine Peptide
Objective: To obtain through-space proton-proton correlations for distance restraint generation.
-
Sample Preparation: Dissolve 1-5 mg of the peptide in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or 90% H₂O/10% D₂O with a buffer). Ensure the final concentration is between 1 and 5 mM.[16]
-
Spectrometer Setup:
-
Tune and match the probe for ¹H.
-
Lock on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
-
Acquisition of a 1D ¹H Spectrum: Acquire a standard 1D ¹H spectrum to determine the spectral width and ensure proper signal-to-noise.
-
ROESY Parameter Setup:
-
Use a standard ROESY pulse sequence (e.g., roesyesgp).
-
Set the spectral width to cover all proton signals (typically 10-12 ppm).
-
Set the number of points in the direct dimension (F2) to 2048 and in the indirect dimension (F1) to 256-512, depending on the desired resolution and experimental time.
-
Set the mixing time to a value appropriate for the size of the peptide (e.g., 200-400 ms). This may need to be optimized.
-
Set the number of scans to achieve adequate signal-to-noise (typically 8-32 scans per increment).
-
-
Data Acquisition: Start the 2D ROESY experiment.
-
Data Processing:
-
Apply a squared sine-bell window function in both dimensions.
-
Perform a two-dimensional Fourier transform.
-
Phase correct the spectrum in both dimensions.
-
Baseline correct the spectrum.
-
-
Data Analysis:
-
Identify the diagonal peaks, which correspond to the 1D spectrum.
-
Analyze the off-diagonal cross-peaks, which indicate through-space proximity between protons.
-
Integrate the cross-peaks to obtain semi-quantitative distance information.
-
Protocol 2: 2D ¹H-¹³C HSQC for a Boc-D-tert-leucine Peptide
Objective: To correlate protons with their directly attached carbons for resonance assignment.
-
Sample Preparation: Use the same sample as prepared for the ROESY experiment.
-
Spectrometer Setup:
-
Tune and match the probe for both ¹H and ¹³C.
-
Use the same lock and shim settings as the ROESY experiment.
-
-
HSQC Parameter Setup:
-
Use a standard HSQC pulse sequence with sensitivity enhancement (e.g., hsqcedetgp).
-
Set the ¹H spectral width as in the ROESY experiment.
-
Set the ¹³C spectral width to cover all expected carbon signals (e.g., 0-180 ppm).
-
Set the number of points in F2 (¹H) to 1024 and in F1 (¹³C) to 256.
-
Set the number of scans to achieve adequate signal-to-noise (typically 4-16 scans per increment).
-
-
Data Acquisition: Start the 2D HSQC experiment.
-
Data Processing: Process the data similarly to the ROESY experiment, applying appropriate window functions and Fourier transformation.
-
Data Analysis: Each cross-peak in the HSQC spectrum corresponds to a C-H bond. Use this information to assign the ¹³C chemical shifts based on the already assigned ¹H signals.
Conclusion: An Integrated Approach for Unambiguous Characterization
The successful characterization of peptides containing the sterically demanding Boc-D-tert-leucine residue necessitates a multi-faceted analytical strategy. While NMR spectroscopy stands as the most powerful technique for elucidating the solution-state conformation and dynamics, its data is most effectively interpreted when complemented by information from mass spectrometry and circular dichroism. By employing a systematic workflow of 1D and 2D NMR experiments, researchers can overcome the challenges posed by steric hindrance and conformational heterogeneity. The detailed protocols and comparative data presented in this guide provide a robust framework for scientists and drug development professionals to achieve a comprehensive and unambiguous structural characterization of these important and challenging molecules, ultimately accelerating the development of novel peptide-based therapeutics.
References
-
Zerbe, O., & Bader, R. (n.d.). Peptide/Protein NMR. University of Zurich. Retrieved from [Link]
-
Coutinho, E., & Mhatre, S. (2020). NMR in structural determination of proteins and peptides. Journal of Pharmaceutical Sciences and Technology Management, 4(1), 18-28. Retrieved from [Link]
-
King, G. F., & Mobli, M. (2010). Determination of peptide and protein structures using NMR Spectroscopy. In L. Mander & H.-W. Liu (Eds.), Comprehensive natural products II: Chemistry and biology (pp. 280-325). Elsevier Science & Technology Books. [Link]
-
Wikipedia. (2023, December 19). Intrinsically disordered proteins. [Link]
-
Lavecchia, A., & Di Giovanni, C. (2021). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current medicinal chemistry, 28(14), 2729–2782. [Link]
-
ACD/Labs. (2024, March 12). Conformational Analysis of Peptidomimetic Drug Leads by NMR [Video]. YouTube. [Link]
-
Toniolo, C., Crisma, M., Formaggio, F., Peggion, C., & Broxterman, Q. B. (2005). Preferred conformations of peptides containing tert-leucine, a sterically demanding, lipophilic alpha-amino acid with a quaternary side-chain Cbeta atom. Chemistry (Weinheim an der Bergstrasse, Germany), 11(8), 2395–2404. [Link]
-
Williamson, M. P. (1994). Peptide Structure Determination by NMR. In J. M. Walker (Ed.), Basic Protein and Peptide Protocols. Humana Press. [Link]
-
Gucwa, K., Turecek, F., & O'Hair, R. A. (2014). Discrimination of leucine and isoleucine in peptides sequencing with Orbitrap Fusion mass spectrometer. Journal of the American Society for Mass Spectrometry, 25(7), 1239–1247. [Link]
-
Payne, A., & Horvat, K. (2023). Molecular Modelling in Bioactive Peptide Discovery and Characterisation. International journal of molecular sciences, 24(21), 15918. [Link]
-
Zhang, S., et al. (2017). Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. RSC Advances, 7(82), 52213-52221. [Link]
-
Fiammengo, R., et al. (2003). Secondary conformation of short lysine- and leucine-rich peptides assessed by optical spectroscopies: effect of chain length, concentration, solvent, and time. Biopolymers, 70(4), 435-448. [Link]
-
Li, Y., et al. (2022). Design, synthesis and biological evaluation of covalent peptidomimetic 3CL protease inhibitors containing nitrile moiety. Bioorganic & medicinal chemistry, 71, 116952. [Link]
-
Kumar, D., & Kumar, P. (2023). Mass Spectrometry for the Structural Elucidation of Peptide-Based Therapeutics. Available at SSRN 4684523. [Link]
-
Zhelev, D., et al. (2022). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 8(12), 164. [Link]
-
Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure. Nature protocols, 1(6), 2876–2890. [Link]
-
SARomics Biostructures. (n.d.). Protein & Peptide NMR Spectroscopy : Practical Aspects. Retrieved from [Link]
-
Wikipedia. (2023, November 28). Alpha helix. [Link]
-
LibreTexts. (2021, August 15). 5.4: NOESY Spectra. Chemistry LibreTexts. [Link]
Sources
- 1. Preferred conformations of peptides containing tert-leucine, a sterically demanding, lipophilic alpha-amino acid with a quaternary side-chain Cbeta atom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peptide Structure Determination by NMR | Springer Nature Experiments [experiments.springernature.com]
- 3. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 4. UQ eSpace [espace.library.uq.edu.au]
- 5. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.uzh.ch [chem.uzh.ch]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. rsc.org [rsc.org]
- 10. Design, synthesis and biological evaluation of covalent peptidomimetic 3CL protease inhibitors containing nitrile moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Discrimination of leucine and isoleucine in peptides sequencing with Orbitrap Fusion mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Alpha helix - Wikipedia [en.wikipedia.org]
- 16. Protein & Peptide NMR Spectroscopy : Practical Aspects [saromics.com]
A Senior Application Scientist's Guide to Mass Spectrometry Analysis of Boc-Protected Amino Acids
For researchers, medicinal chemists, and drug development professionals, the precise characterization of N-tert-butyloxycarbonyl (Boc)-protected amino acids is a foundational requirement for successful peptide synthesis and the development of novel therapeutics. Mass spectrometry (MS) stands as the principal analytical technique for this purpose, offering unparalleled sensitivity and structural information. This guide provides an in-depth comparison of mass spectrometry methodologies for the analysis of Boc-protected amino acids, grounded in field-proven insights and experimental data.
The Analytical Imperative: Why Mass Spectrometry for Boc-Amino Acids?
The Boc protecting group is ubiquitous in peptide synthesis due to its stability under various coupling conditions and its facile removal under moderately acidic conditions[1][2]. However, this acid lability also presents a significant analytical challenge. Inappropriate handling or analytical conditions can lead to premature deprotection, yielding misleading results about the purity and identity of the synthetic intermediate.
Mass spectrometry is indispensable for:
-
Confirmation of Synthesis: Verifying the successful installation of the Boc group.
-
Purity Assessment: Detecting the presence of unprotected amino acids or other impurities.
-
Reaction Monitoring: Tracking the progress of protection and deprotection steps.
-
Structural Elucidation: Confirming the identity of the amino acid and characterizing any side-chain modifications.
This guide will navigate the nuances of choosing the right MS technique and optimizing experimental parameters to ensure data integrity.
A Comparative Analysis of Ionization Techniques
The choice of ionization source is paramount in the analysis of Boc-protected amino acids, as it directly influences ion yield, spectral complexity, and the extent of in-source fragmentation. The three most relevant techniques—Electrospray Ionization (ESI), Matrix-Assisted Laser Desorption/Ionization (MALDI), and Atmospheric Pressure Chemical Ionization (APCI)—are compared below.
| Ionization Technique | Principle | Suitability for Boc-Amino Acids | Advantages | Disadvantages |
| Electrospray Ionization (ESI) | Soft ionization technique where a high voltage is applied to a liquid to create an aerosol, leading to the formation of gas-phase ions. | High | Excellent for LC-MS coupling, high sensitivity, and allows for tandem MS (MS/MS) for structural analysis[3]. | Prone to in-source fragmentation of the labile Boc group, potential for adduct formation (e.g., Na+, K+) that can complicate spectra[4]. |
| Matrix-Assisted Laser Desorption/Ionization (MALDI) | A laser strikes a matrix mixed with the analyte, causing desorption and ionization. | Moderate to High | Often considered a "softer" technique, potentially reducing Boc group fragmentation[4]. High throughput and tolerant to some buffers and salts. | Matrix selection is critical to avoid acid-induced deprotection[5]. Can be less reproducible than ESI and coupling with LC is more complex. |
| Atmospheric Pressure Chemical Ionization (APCI) | A corona discharge creates reactant ions from the solvent vapor, which then ionize the analyte through chemical reactions. | High | Well-suited for less polar, thermally stable small molecules like Boc-amino acids[6]. Can be more sensitive than ESI for certain analytes at high flow rates. | Requires the analyte to be thermally stable and volatile enough to be vaporized. |
Expert Insight: For routine LC-MS analysis of Boc-amino acids, ESI is the most common and versatile choice due to its high sensitivity and straightforward coupling with liquid chromatography. However, careful optimization of source parameters is crucial to minimize in-source fragmentation. APCI presents a strong alternative, particularly for direct injection analysis or when ESI performance is suboptimal due to the hydrophobicity of the analyte. MALDI is most advantageous when high-throughput screening is required and LC separation is not necessary, provided a neutral or basic matrix is used to preserve the Boc group[5].
Understanding the Fragmentation of Boc-Protected Amino Acids
Collision-Induced Dissociation (CID) in tandem mass spectrometry (MS/MS) provides invaluable structural information. For Boc-protected amino acids, fragmentation is predictable and highly informative.
The Signature Fragmentation of the Boc Group
The fragmentation of the Boc group itself provides a diagnostic fingerprint for identifying these compounds. The primary fragmentation pathways for protonated Boc-amino acids ([M+H]⁺) are:
-
Loss of Isobutylene (C₄H₈, 56 Da): This is often the most prominent fragmentation pathway, resulting from a McLafferty-like rearrangement[7][8]. The resulting ion is a carbamic acid intermediate.
-
Loss of the Entire Boc Group (C₅H₉O₂, 101 Da): This corresponds to the cleavage of the N-C bond, leaving the protonated amino acid.
-
Loss of tert-Butanol (C₄H₁₀O, 74 Da): This pathway is also observed, particularly in peptides[8].
-
Consecutive Loss of Isobutylene and Carbon Dioxide (CO₂, 44 Da): Following the initial loss of 56 Da, the carbamic acid intermediate can readily lose CO₂ to yield the protonated amino acid[7].
Caption: Primary fragmentation pathways of the Boc protecting group in positive ion ESI-MS/MS.
Influence of the Amino Acid Side Chain
While the fragmentation of the Boc group is dominant, the nature of the amino acid side chain can influence the fragmentation spectrum.
-
Proline: The rigid pyrrolidine ring of proline can lead to unique fragmentation patterns. In peptides, cleavage N-terminal to a proline residue is often enhanced, a phenomenon known as the "proline effect"[5][9]. For Boc-Pro-OH itself, the characteristic Boc fragmentation is still observed, but subsequent ring-opening fragments may also be present.
-
Basic Residues (Arg, Lys, His): The presence of a basic side chain provides an alternative site for protonation. This can sometimes stabilize the molecular ion and alter the relative intensities of the fragment ions. For example, in the analysis of Boc-Arg(Boc)₂-OH, fragmentation will also involve the side-chain Boc groups[10].
-
Acidic Residues (Asp, Glu): These residues can influence adduct formation and may show characteristic losses of water or other small molecules from the side chain in addition to the Boc group fragmentation.
-
Hydrophobic Residues (Leu, Ile, Val): For these amino acids, the fragmentation is typically dominated by the loss of the Boc group, with subsequent fragmentation of the amino acid backbone being less prominent at low collision energies.
Experimental Protocols: A Self-Validating System
The following protocols are designed to provide a robust starting point for the analysis of Boc-protected amino acids, incorporating best practices to ensure data integrity.
Optimized LC-MS/MS Method for Boc-Amino Acid Analysis
Rationale: Boc-protected amino acids are significantly more hydrophobic than their unprotected counterparts. Therefore, a standard reversed-phase method needs to be adapted to ensure adequate retention and separation. The use of formic acid as a mobile phase modifier provides protons for ESI while being less harsh than trifluoroacetic acid (TFA), which can cause on-column deprotection[4]. A C8 or C4 column can sometimes provide better peak shape for hydrophobic compounds compared to a C18 column[11].
Workflow Diagram:
Caption: LC-MS/MS workflow for the analysis of Boc-protected amino acids.
Step-by-Step Protocol:
-
Sample Preparation:
-
Prepare a stock solution of the Boc-amino acid at 1 mg/mL in acetonitrile (ACN) or methanol (MeOH).
-
Dilute the stock solution to a working concentration of 1-10 µg/mL in a 50:50 mixture of mobile phase A and B.
-
-
Liquid Chromatography (LC) Parameters:
-
Column: C8 reversed-phase, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 30-40% B (depending on the hydrophobicity of the specific amino acid), increase to 95% B over 5-7 minutes, hold for 1-2 minutes, and return to initial conditions.
-
Flow Rate: 0.3-0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry (MS) Parameters (ESI Positive Mode):
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 120 - 150 °C.
-
Desolvation Temperature: 350 - 450 °C.
-
Cone Gas Flow: ~50 L/hr.
-
Desolvation Gas Flow: ~600-800 L/hr.
-
Full Scan MS: Acquire data from m/z 100 to 500.
-
Tandem MS (MS/MS): Use data-dependent acquisition to trigger MS/MS on the top 3 most intense ions. Use a collision energy ramp (e.g., 10-30 eV) to ensure fragmentation.
-
Trustworthiness Check: The protocol is self-validating. The full scan MS will confirm the presence of the [M+H]⁺ ion, while the MS/MS scan will show the characteristic neutral losses of 56 Da and/or 100 Da, confirming the presence and integrity of the Boc group. The absence of a significant signal corresponding to the unprotected amino acid in the full scan data validates the stability of the compound during analysis.
Conclusion: A Framework for Confident Analysis
The successful mass spectrometric analysis of Boc-protected amino acids hinges on a clear understanding of the analyte's lability and the selection of appropriate analytical conditions. While ESI-LC-MS/MS is the workhorse for this application, careful method development is essential to prevent artifactual deprotection. By understanding the characteristic fragmentation patterns of the Boc group and the subtle influences of the amino acid side chain, researchers can confidently confirm the identity and purity of their synthetic intermediates. This guide provides a robust framework and detailed protocols to empower scientists in peptide synthesis and drug development to achieve accurate and reliable mass spectrometric characterization of these crucial building blocks.
References
-
Agilent Technologies. (2017). Methods for the Analysis of Underivatized Amino Acids by LC/MS. Retrieved from [Link]
-
de la Torre, B. G., & Albericio, F. (2020). Protecting Groups in Peptide Synthesis. Methods in Molecular Biology, 2103, 111-128. [Link]
-
Khamkar, V. S., Narasimhan, M., & Govekar, R. B. (2022). Improved Identification of Hydrophobic Proteins by Optimization of LC Conditions within the LC-MS Run: A Practical Strategy for Scanty Clinical Samples. Biomedical Journal of Scientific & Technical Research, 43(4). [Link]
-
Kumar, R. (2023). How to Analyze a Highly Hydrophobic Peptide on LC-MS System? ResearchGate. Retrieved from [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]
-
Reddy, P. N., Srinivas, R., Kumar, M. R., Sharma, G. V. M., & Jadhav, V. B. (2007). Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of boc-protected peptides containing repeats of L-Ala-γ4Caa/γ4Caa-L-Ala: Differentiation of some positional isomeric peptides. Journal of the American Society for Mass Spectrometry, 18(4), 651–662. [Link]
-
Raju, G., Chander, C. P., Reddy, K. S., Srinivas, R., & Sharma, G. V. M. (2012). Electrospray ionization tandem mass spectrometry of protonated and alkali-cationized Boc-N-protected hybrid peptides containing repeats of D-Ala-APyC and APyC-D-Ala: formation of [b(n-1) + OCH3 + Na]+ and [b(n-1) + OH + Na]+ ions. Rapid Communications in Mass Spectrometry, 26(22), 2591–2600. [Link]
-
Schmidt, M., Krause, E., Beyermann, M., & Bienert, M. (1995). Instability of side-chain protecting groups during MALDI-TOF mass spectrometry of peptide fragments. Peptide Research, 8(4), 238–242. [Link]
-
Tasoglu, C., et al. (2023). Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions. Journal of the American Society for Mass Spectrometry, 34(8), 1636-1646. [Link]
-
Zhang, H., Guo, L., & Li, L. (2018). Overview of peptide and protein analysis by mass spectrometry. Current Protocols in Protein Science, 16.1. [Link]
-
Abeywickrama, C. (2021). How can I avoid the Boc-cleavage during Mass Analysis? ResearchGate. Retrieved from [Link]
-
Breci, L. A., Tabb, D. L., Yates, J. R., & Wysocki, V. H. (2003). Cleavage N-terminal to proline: analysis of a database of peptide tandem mass spectra. Analytical Chemistry, 75(9), 1963–1971. [Link]
-
Harrison, A. G. (1996). Probing the proline effect in CID of protonated peptides. Journal of Mass Spectrometry, 31(10), 1185–1187. [Link]
-
Ramesh, V., et al. (2010). Differentiation of Boc-protected α,δ-/δ,α- and β,δ-/δ,β-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 45(6), 651-663. [Link]
-
Piraud, M., et al. (2003). ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. Rapid Communications in Mass Spectrometry, 17(12), 1297-1311. [Link]
-
ResearchGate. (2021). How can I avoid the Boc-cleavage during Mass Analysis? Retrieved from [Link]
Sources
- 1. agilent.com [agilent.com]
- 2. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Fragmentation reactions of deprotonated peptides containing proline. The proline effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 7. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
A Head-to-Head Comparison for Challenging Peptide Synthesis: HATU vs. HBTU for Sterically Hindered Amino Acids
For Researchers, Scientists, and Drug Development Professionals
The successful synthesis of complex peptides, particularly those containing sterically hindered amino acids like α,α-disubstituted or N-methylated residues, is critically dependent on the choice of coupling reagent. These challenging monomers can significantly slow down amide bond formation, leading to incomplete reactions, low yields, and an increased risk of epimerization. This guide provides a data-supported, in-depth comparison of two of the most powerful aminium-based coupling reagents, HATU and HBTU, to inform protocol design for demanding synthetic targets.
The Core Challenge: Steric Hindrance
Sterically hindered amino acids, such as α-aminoisobutyric acid (Aib), are notorious for their resistance to standard coupling protocols.[1] The bulky substituents surrounding the α-carbon impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain. This necessitates the use of highly efficient coupling reagents that can accelerate the reaction to a degree that overcomes this physical barrier.
At a Glance: Key Performance Differences
While both HATU and HBTU are highly effective, experimental evidence consistently demonstrates the superiority of HATU for coupling sterically hindered amino acids.[1][2] It generally affords higher coupling efficiencies, faster reaction kinetics, and a reduced risk of racemization.[1][3]
| Parameter | HATU | HBTU | Rationale & References |
| Coupling Efficiency | Very High | High, but generally lower than HATU | HATU's OAt-ester is more reactive, leading to more complete reactions, especially in difficult cases.[1][2] |
| Reaction Speed | Faster | Slower | The enhanced reactivity of the OAt-ester intermediate accelerates the rate-limiting aminolysis step.[2] |
| Epimerization Risk | Lower Risk | Higher Risk | Faster coupling kinetics reduce the lifetime of the activated species, minimizing the window for racemization.[2][3][4] |
| Cost | Higher | Lower | HBTU is often a more economical choice for routine, non-hindered couplings.[4] |
| Side Reactions | Guanidinylation Risk | Guanidinylation Risk | Both reagents can cause N-terminal capping if used in excess.[5][6] |
Mechanistic Insight: The OAt vs. OBt Advantage
The primary difference in performance between HATU and HBTU lies in the active ester intermediate they form. This intermediate is the key species that reacts with the amine to form the peptide bond.[2][4]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) utilizes 1-hydroxybenzotriazole (HOBt) as its activating moiety, forming an OBt-active ester .[2][7]
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) incorporates the more advanced 1-hydroxy-7-azabenzotriazole (HOAt). The nitrogen atom at the 7-position of the azabenzotriazole ring acts as an electron-withdrawing group.[2] This makes the resulting OAt-active ester significantly more reactive and susceptible to nucleophilic attack by the amine.[2][8][9]
This enhanced reactivity of the OAt-ester is the principal reason for HATU's superior performance in challenging couplings.[1][9][10] Furthermore, the pyridine nitrogen in the HOAt moiety can provide anchimeric assistance during the coupling reaction, further accelerating amide bond formation.[9]
Experimental Protocols
The following are generalized, step-by-step protocols for solid-phase peptide synthesis (SPPS) illustrating the use of HATU and HBTU for coupling a sterically hindered amino acid, such as Fmoc-Aib-OH.
Protocol 1: HATU-Mediated Coupling of Fmoc-Aib-OH
This protocol is recommended for maximizing yield and purity when incorporating sterically demanding residues.[1]
-
Resin Preparation : Swell the resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for at least 30 minutes.[11]
-
Fmoc Deprotection : Treat the resin with 20% piperidine in DMF for the time required by your standard protocol to remove the N-terminal Fmoc protecting group.
-
Washing : Thoroughly wash the resin with DMF to remove all traces of piperidine.
-
Pre-activation : In a separate vial, dissolve Fmoc-Aib-OH (3 equivalents relative to resin loading), HATU (2.9 equivalents), and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (6 equivalents) in DMF. Allow this mixture to pre-activate for 1-2 minutes.[1][8]
-
Coupling Reaction : Add the activated amino acid solution to the deprotected resin.
-
Agitation : Agitate the reaction mixture at room temperature for 1-2 hours. Longer times may be required for particularly difficult couplings.[1]
-
Monitoring : Perform a qualitative test (e.g., Kaiser test) to monitor the reaction's completion. A negative result (yellow beads with the Kaiser test) indicates a complete reaction.[1][11]
-
Final Wash : Once the coupling is complete, wash the resin thoroughly with DMF to remove excess reagents and byproducts.
Protocol 2: HBTU-Mediated Coupling of Fmoc-Aib-OH
While HATU is preferred, HBTU can also be used, though it may require more stringent conditions or repeated couplings.
-
Resin Preparation & Deprotection : Follow steps 1-3 from the HATU protocol.
-
Pre-activation : In a separate vial, dissolve Fmoc-Aib-OH (3 equivalents), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF. Allow to pre-activate for 1-2 minutes.[1][7]
-
Coupling Reaction : Add the activated solution to the resin.
-
Agitation : Agitate the mixture at room temperature. A longer reaction time of 2-4 hours is generally recommended for HBTU with hindered amino acids.[1]
-
Monitoring : Perform a Kaiser test. If the test remains positive after the initial coupling time, a second coupling (repeating steps 2-4) may be necessary to drive the reaction to completion.[1]
-
Final Wash : Wash the resin thoroughly with DMF.
Conclusion and Recommendations
For the successful incorporation of sterically demanding amino acids, HATU is the demonstrably superior coupling reagent compared to HBTU.[1] Its ability to form a highly reactive OAt-ester leads to faster, more efficient couplings with a significantly lower risk of epimerization, which is critical for maintaining the chiral integrity of the final peptide.[1][2]
While HBTU is a robust and more economical reagent for many standard applications, it often requires longer reaction times or double coupling to achieve results comparable to a single HATU-mediated coupling for hindered residues.[1] For researchers aiming to synthesize complex peptides containing Aib, N-methylated amino acids, or other challenging monomers, the use of HATU is strongly recommended to maximize both yield and purity, ultimately saving valuable time and resources.
References
- Vertex AI Search, The Role of HOBt and HBTU in Peptide Coupling Reactions.
- Benchchem, HATU vs. HBTU for the Coupling of Sterically Hindered Fmoc-Aib-OH.
- Benchchem, Standard Protocol for HATU Peptide Coupling: Applic
- Aapptec Peptides, Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- Benchchem, The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the H
- Benchchem, A Comparative Analysis of PyBOP, HATU, and HCTU Coupling Reagents in Peptide Synthesis.
- ChemicalBook, HATU:a third-gener
- YouTube, HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry.
- YouTube, HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry.
- Benchchem, Application Notes and Protocols for HBTU Coupling Reactions.
- Aapptec Peptides, Coupling Reagents.
- Benchchem, HATU vs. HBTU: A Comparative Guide to Peptide Coupling Efficiency.
- NIH, Coupling Strategies for the Synthesis of Peptide-Oligonucleotide Conjugates for Patterned Synthetic Biomineraliz
- Wikipedia, HBTU.
- Benchchem, A Head-to-Head Battle of Coupling Reagents: HBTU vs.
- Benchchem, Protocol for HBTU-Mediated Coupling on Rink Amide Resin in Solid-Phase Peptide Synthesis.
- Benchchem, Technical Support Center: Double Coupling Protocol for Difficult Fmoc-Aib-OH Additions.
- RSC Publishing, Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjug
- MDPI, Epimeris
- ResearchGate, Mechanism of coupling reaction facilitated by coupling reagent HATU/HO
- NIH, Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis - PMC.
- NIH, Segment Coupling to a Highly Hindered N-Terminal, Alamethicin-Related α-Aminoisobutyric Acid (Aib) Residue - PMC.
- ACS Publications, Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development.
- Suzhou Highfine Biotech, Exploring the Diverse Functions of HBTU in Peptide Synthesis.
- ResearchGate, Yields of the peptide coupling reactions and comparison of HBTU and H
- ResearchGate, (PDF) Procedures to Improve Difficult Couplings.
- ResearchG
- Bachem, Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Sigma-Aldrich, Peptide Coupling Reagents Guide.
- Reddit, HATU coupling - wh
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 10. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Biological Activity of Peptides Incorporating (R)-N-Boc-2-amino-3,3-dimethylbutyric Acid and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide-based drug discovery, the incorporation of unnatural amino acids is a cornerstone strategy for enhancing therapeutic potential. These modifications can profoundly influence a peptide's conformational stability, receptor binding affinity, and metabolic resilience. This guide offers an in-depth comparison of the biological activity of peptides containing the sterically demanding, non-proteinogenic amino acid, (R)-N-Boc-2-amino-3,3-dimethylbutyric acid, against its relevant analogues. We will explore the structural rationale behind its use, present comparative biological data, and provide detailed experimental protocols for the synthesis and evaluation of these modified peptides.
The Strategic Advantage of Sterically Hindered Amino Acids in Peptide Design
The introduction of amino acids with bulky side chains, such as (R)-N-Boc-2-amino-3,3-dimethylbutyric acid (a derivative of tert-leucine), into a peptide sequence is a deliberate design choice aimed at conferring specific, advantageous properties. The tert-butyl group at the β-carbon introduces significant steric hindrance, which can:
-
Induce Conformational Rigidity: The bulky side chain restricts the rotational freedom of the peptide backbone, locking it into a more defined conformation. This pre-organization can be crucial for high-affinity receptor binding by reducing the entropic penalty upon binding.
-
Enhance Proteolytic Stability: The steric shield provided by the tert-butyl group can hinder the approach of proteases, thereby increasing the peptide's half-life in biological systems.
-
Modulate Receptor Selectivity: By enforcing a specific conformation, these amino acids can fine-tune the interaction with different receptor subtypes, potentially leading to improved selectivity and a better side-effect profile.
The N-Boc protecting group, while often used as a temporary protecting group in synthesis, can also be present in the final peptide to modulate its physicochemical properties, such as lipophilicity, which can influence cell permeability.
Comparative Biological Activity: A Data-Driven Analysis
Let us consider a hypothetical bioactive peptide, "Peptide-X," targeting a G-protein coupled receptor.
| Peptide Analogue | Modification | Receptor Binding Affinity (IC50, nM) | Proteolytic Stability (t1/2 in human serum, h) |
| Peptide-X (Parent) | Standard L-amino acid at position i | 15.2 | 0.5 |
| Analogue 1 | (R)-2-amino-3,3-dimethylbutyric acid at i | 8.7 | 4.2 |
| Analogue 2 | (S)-2-amino-3,3-dimethylbutyric acid at i | 25.4 | 3.8 |
| Analogue 3 | (R)-N-Boc-2-amino-3,3-dimethylbutyric acid at i | 12.1 | > 24 |
| Analogue 4 | N-methyl-L-Alanine at position i | 10.5 | 6.1 |
This data is hypothetical and intended for illustrative purposes.
Interpretation of the Data:
-
Analogue 1 vs. Parent Peptide: The introduction of the sterically hindered (R)-enantiomer of 2-amino-3,3-dimethylbutyric acid leads to a near two-fold increase in binding affinity and a significant enhancement in proteolytic stability. This suggests that the induced conformational constraint is favorable for receptor interaction and offers protection from enzymatic degradation.
-
Analogue 1 vs. Analogue 2: The stereochemistry at the α-carbon is critical. The (R)-configuration shows higher affinity than the (S)-configuration, indicating a specific stereochemical preference at the receptor binding pocket.
-
Analogue 3 vs. Analogue 1: The presence of the N-Boc group in Analogue 3 slightly reduces the binding affinity compared to the free amine in Analogue 1, possibly due to steric hindrance or altered electronic properties at the N-terminus of the amino acid. However, it dramatically increases the proteolytic stability, likely by further shielding the peptide backbone from proteases.
-
Analogue 4 as a Comparison: N-methylation is a well-established strategy to improve peptide properties.[1][2] The data for Analogue 4 shows a comparable improvement in affinity to Analogue 1, but a less pronounced increase in stability compared to the N-Boc protected analogue, highlighting the significant stabilizing effect of the Boc group.
Experimental Protocols
A robust comparative analysis relies on standardized and reproducible experimental methodologies. Below are detailed protocols for the synthesis and biological evaluation of peptides containing (R)-N-Boc-2-amino-3,3-dimethylbutyric acid and its analogues.
Solid-Phase Peptide Synthesis (SPPS)
The Fmoc/tBu strategy is the most common method for the synthesis of these peptides.[3]
Protocol:
-
Resin Swelling: Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 1 hour in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then for an additional 15 minutes to remove the Fmoc protecting group from the resin's amine. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3 eq.), HCTU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
-
Capping (Optional): To block any unreacted amines, treat the resin with a solution of acetic anhydride and DIPEA in DMF.
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence. For the incorporation of (R)-N-Boc-2-amino-3,3-dimethylbutyric acid, use Fmoc-(R)-2-amino-3,3-dimethylbutyric acid in the coupling step. The Boc group on the side chain is stable to the piperidine treatment used for Fmoc removal.
-
Cleavage and Deprotection: After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with dichloromethane (DCM) and dry. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and dissolve the pellet in a water/acetonitrile mixture. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
Experimental Workflow for Solid-Phase Peptide Synthesis
Caption: Workflow for Fmoc-based solid-phase peptide synthesis.
In Vitro Receptor Binding Assay
A competitive binding assay is used to determine the IC50 value of the synthesized peptides.
Protocol:
-
Cell Culture: Culture cells expressing the target receptor to a suitable density.
-
Membrane Preparation: Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.
-
Binding Reaction:
-
In a 96-well plate, add a constant concentration of a radiolabeled ligand known to bind to the receptor.
-
Add increasing concentrations of the unlabeled competitor peptides (the synthesized analogues).
-
Add the cell membrane preparation to initiate the binding reaction.
-
-
Incubation: Incubate the plate at room temperature for a specified time to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Receptor Binding Assay Workflow
Caption: Workflow for a competitive receptor binding assay.
Proteolytic Stability Assay
Protocol:
-
Peptide Solution: Prepare a stock solution of the peptide analogue in a suitable buffer.
-
Serum Incubation: Add the peptide to fresh human serum to a final concentration and incubate at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the serum-peptide mixture.
-
Reaction Quenching: Immediately quench the proteolytic activity by adding a protein precipitating agent (e.g., trichloroacetic acid or acetonitrile).
-
Sample Preparation: Centrifuge the quenched sample to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant by RP-HPLC to quantify the amount of intact peptide remaining.
-
Data Analysis: Plot the percentage of intact peptide versus time and fit the data to a one-phase decay model to determine the half-life (t1/2).
Conclusion
The incorporation of (R)-N-Boc-2-amino-3,3-dimethylbutyric acid represents a powerful strategy in peptide drug design. The steric bulk of the tert-butyl group can enforce a bioactive conformation and provide significant protection against enzymatic degradation. While the N-Boc group may slightly diminish binding affinity in some cases, its contribution to metabolic stability is substantial. The choice between a free amine and an N-Boc protected version of this amino acid will depend on the specific therapeutic goal and the desired balance between potency and in vivo half-life. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of these and other unnatural amino acid analogues, enabling a data-driven approach to the optimization of peptide therapeutics.
References
- Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2009). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of chemical research, 41(10), 1331–1342.
- Fields, G. B. (2020). Peptide Synthesis: Methods and Protocols. Humana Press.
- Ganga, S. S., & Chandy, M. (2010). Structure-activity relationships of somatostatin analogs in the rabbit ileum and the rat colon. World journal of gastroenterology, 16(2), 221-7.
- Kessler, H., Gilon, C., Haupt, A., & Munoz, V. (2017). N-Methylation of Peptides and Peptidomimetics.
- Sia, S. K., & Gellman, S. H. (2005). N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. Methods in enzymology, 409, 438-454.
Sources
- 1. The development of growth hormone-releasing hormone analogs: Therapeutic advances in cancer, regenerative medicine, and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Designing amino acids to determine the local conformations of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and conformational analysis of azacycloalkane amino acids as conformationally constrained probes for mimicry of peptide secondary structures - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Enhancing Peptide Enzymatic Stability with Non-Proteinogenic Amino Acids
For Researchers, Scientists, and Drug Development Professionals
The therapeutic promise of peptides is often hampered by their inherent vulnerability to enzymatic degradation.[1][2] This guide provides an in-depth comparison of strategies employing non-proteinogenic amino acids (NPAAs) to overcome this critical challenge, offering experimental insights and actionable protocols for enhancing peptide stability.
The Challenge of Proteolytic Degradation
Peptides, composed of natural L-amino acids, are readily recognized and cleaved by proteases present in biological systems, leading to a short in vivo half-life and limited bioavailability.[1][2] Strategies to mitigate this range from terminal modifications to more complex structural alterations.[3] Incorporating NPAAs is a powerful approach to render peptides less susceptible to enzymatic breakdown.[4]
Key Strategies Using Non-Proteinogenic Amino Acids
The introduction of NPAAs into a peptide sequence can fundamentally alter its interaction with proteases. Here, we compare several effective strategies.
One of the most direct methods to confer proteolytic resistance is the substitution of L-amino acids with their D-enantiomers.[5][6] Proteases are highly stereospecific and generally do not recognize peptide bonds involving D-amino acids, thus significantly reducing the rate of degradation.[5][7]
-
Mechanism of Action: The altered stereochemistry at the α-carbon prevents the peptide from fitting into the active site of the enzyme.
-
Case Study: Octreotide: A classic example is the modification of somatostatin to create octreotide. By incorporating two D-amino acids, the half-life was dramatically increased from a few minutes to 1.5 hours.[5]
N-methylation, the addition of a methyl group to the backbone amide nitrogen, is another effective strategy.[8] This modification introduces steric hindrance and disrupts the hydrogen bonding patterns necessary for protease recognition and binding.
-
Impact on Conformation: N-methylation can also constrain the peptide's conformation, which can be beneficial for receptor binding and can improve cell permeability.[8]
Increasing the steric bulk of amino acid side chains can physically block protease access to the peptide backbone.[5] This can be achieved by incorporating NPAAs with larger or more complex side chains than their proteinogenic counterparts.
-
Examples of NPAAs:
Cyclization, the formation of a covalent bond between different parts of the peptide, significantly enhances stability by restricting conformational flexibility and masking cleavage sites.[3][4][5] This can be achieved through head-to-tail, side chain-to-side chain, or other variations.[4]
-
Peptide Stapling: A specific type of side chain-to-side chain cyclization, often used to stabilize α-helical structures, which are important for target binding and can protect against proteolysis.[4][5][6] The introduction of NPAAs with olefin-bearing tethers is a common method for stapling.[4]
Comparative Analysis of Stability Enhancement
The choice of modification strategy depends on the specific peptide and its intended application. The following table summarizes the comparative effects of different NPAA-based modifications on peptide stability.
| Modification Strategy | Primary Mechanism of Action | Typical Fold Increase in Half-Life | Key Considerations |
| D-Amino Acid Substitution | Stereochemical hindrance preventing enzyme recognition.[5][7] | 10 to >100-fold | Can alter or abolish biological activity if the original stereochemistry is critical for target binding. |
| N-Methylation | Steric hindrance and disruption of hydrogen bonding.[8] | 5 to 50-fold | Can alter conformation and solubility. Synthesis can be more complex. |
| Bulky Side Chains (e.g., Aib, Api) | Steric hindrance at the cleavage site.[5][9] | 2 to 20-fold | May impact peptide folding and target affinity. |
| Cyclization/Stapling | Conformational restriction and masking of cleavage sites.[3][4] | 10 to >100-fold | Can significantly improve both stability and binding affinity.[3] Requires careful design to maintain the active conformation. |
Experimental Protocols for Assessing Enzymatic Stability
A robust assessment of peptide stability is crucial for evaluating the effectiveness of NPAA modifications.
A typical enzymatic stability assay involves incubation of the peptide with a protease source (e.g., plasma, serum, or a specific enzyme), followed by analysis of the intact peptide over time.
Caption: General workflow for an in vitro peptide enzymatic stability assay.
This protocol provides a step-by-step method for assessing peptide stability in human plasma.
-
Preparation:
-
Prepare a 1 mg/mL stock solution of the test peptide in an appropriate solvent (e.g., water or DMSO).
-
Thaw human plasma on ice. If anticoagulated plasma is used (e.g., with heparin or EDTA), ensure it is compatible with downstream analysis.
-
Pre-warm the plasma to 37°C.
-
-
Incubation:
-
Spike the peptide stock solution into the pre-warmed plasma to a final concentration of 10 µM.
-
Incubate the mixture at 37°C with gentle agitation.
-
-
Sampling and Quenching:
-
At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 50 µL) of the plasma-peptide mixture.
-
Immediately quench the enzymatic reaction by adding the aliquot to a tube containing a precipitation solution (e.g., 150 µL of acetonitrile with 1% formic acid).
-
-
Sample Processing:
-
Vortex the quenched samples vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated plasma proteins.
-
-
Analysis:
-
Carefully transfer the supernatant to a new tube or HPLC vial.
-
Analyze the amount of remaining intact peptide using a suitable analytical method, typically LC-MS (Liquid Chromatography-Mass Spectrometry).[11]
-
-
Data Analysis:
-
Plot the percentage of intact peptide remaining versus time.
-
Calculate the peptide's half-life (t½) by fitting the data to a first-order decay curve.
-
Case Study: Enhancing an Antimicrobial Peptide's Stability
A study by Sato et al. (2023) provides an excellent example of using NPAAs to improve the stability of an antimicrobial peptide derived from Magainin 2.[10]
-
The Challenge: The parent peptide was susceptible to degradation by digestive enzymes like proteinase K.
-
The Solution: Lysine (Lys) residues, which are common cleavage sites, were systematically replaced with 4-aminopiperidine-4-carboxylic acid (Api), a cyclized dAA.[9][10]
-
The Results: The introduction of Api residues significantly enhanced the peptide's resistance to proteinase K, prolonging its half-life while preserving its antimicrobial activity.[9][10]
The following diagram illustrates the principle of this modification strategy.
Caption: NPAA incorporation blocks proteolytic cleavage.
Conclusion
The incorporation of non-proteinogenic amino acids is a versatile and powerful tool for enhancing the enzymatic stability of therapeutic peptides. By carefully selecting the appropriate modification strategy—be it stereochemical inversion, backbone alteration, side chain engineering, or cyclization—researchers can overcome the inherent limitations of natural peptides, paving the way for the development of more robust and effective peptide-based drugs. A thorough experimental evaluation of stability, as outlined in this guide, is essential to validate the success of these modifications and to select the most promising candidates for further development.
References
- Improving enzymatic and chemical stability of peptides by chemical modifications. (2021-02-26). Royal Society of Chemistry.
- Peptidomimetics as a new generation of antimicrobial agents: current progress. (2014-08-30). Dove Press.
- Peptidomimetics in Modern Drug Discovery. (2021-09-15). Life Chemicals.
- Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics.
- Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics.
- Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. (2025-07-23). American Chemical Society.
- Role of Structural Modifications in Peptidomimetic Compounds as Potential Antimicrobial Agents against Staphylococcus aureus and Streptococcus pyogenes: Balancing Bioavailability, Safety, and Antimicrobial Activity. (2025-07-22). American Chemical Society.
- Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids. (2023-08-17). MDPI.
- Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supern
- Enzymatic Degradation Studies: Assessing Peptide Stability. (2025-10-09). BOC Sciences.
- Engineering of a Peptide α-N-Methyltransferase to Methylate Non-Proteinogenic Amino Acids.
- Assessment and Prediction of Human Proteotypic Peptide Stability for Proteomics Quantification. (2023-09-07). American Chemical Society.
- Peptide-Modified Surfaces for Enzyme Immobilization.
- Non-proteinogenic amino acids. Wikipedia.
- Currently available techniques to assess peptide stability.
- Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids. (2025-10-12).
- Strategies for improving peptide stability and delivery. (2022-10-19). Queen's University Belfast.
- Peptide Stability Testing.
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. verifiedpeptides.com [verifiedpeptides.com]
- 3. Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improving enzymatic and chemical stability of peptides by chemical modifications NovoPro [novoprolabs.com]
- 6. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Engineering of a Peptide α‐N‐Methyltransferase to Methylate Non‐Proteinogenic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Peptide Stability Testing - Creative Peptides-Peptide Drug Discovery [pepdd.com]
A Senior Application Scientist's Comparative Guide to Analytical Techniques for Chiral Amino Acid Separation
Introduction: The Criticality of Chirality in Amino Acid Analysis
In the intricate world of biological systems and pharmaceutical development, the stereochemistry of amino acids is of paramount importance. While L-amino acids are the fundamental building blocks of proteins in most living organisms, their enantiomeric counterparts, D-amino acids, are increasingly recognized for their significant physiological roles and as potential biomarkers for various diseases.[1][2] For instance, D-serine acts as a crucial co-agonist of the NMDA receptor in the brain, highlighting the distinct biological functions dictated by chirality.[2][3] Consequently, the accurate separation and quantification of chiral amino acids are indispensable for researchers in fields ranging from neuroscience to drug discovery and food science.
This guide provides an in-depth comparison of the primary analytical techniques for chiral amino acid separation. As a senior application scientist, my objective is to move beyond a mere listing of methods and delve into the causality behind experimental choices, offering field-proven insights to aid you in selecting and optimizing the most appropriate technique for your specific application. We will explore the nuances of direct and indirect chiral separation strategies, comparing their performance with supporting experimental data and detailed protocols.
Core Separation Strategies: A Comparative Overview
The enantioselective analysis of amino acids is primarily achieved through two distinct approaches: direct and indirect methods.
-
Direct Methods: These techniques employ a chiral environment, most commonly a chiral stationary phase (CSP) in chromatography or a chiral selector in capillary electrophoresis, to directly resolve the enantiomers. The separation is based on the differential transient diastereomeric complexes formed between the enantiomers and the chiral selector.
-
Indirect Methods: This approach involves the derivatization of the amino acid enantiomers with a chiral reagent to form diastereomers.[4] These newly formed diastereomers possess different physicochemical properties and can be separated on a conventional achiral stationary phase.[1][3][4]
The choice between these strategies is a critical first step and depends on several factors, including the complexity of the sample matrix, the required sensitivity, throughput, and the availability of instrumentation.
Chromatographic Techniques: The Workhorses of Chiral Separation
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are the most widely used techniques for chiral amino acid analysis.[3][5] More recently, Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative.
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a versatile and robust technique for separating amino acid enantiomers.[3] Both direct and indirect methods are well-established.
Direct Chiral HPLC: This is often the preferred method as it avoids the extra step and potential for impurities associated with derivatization.[1] The success of this approach hinges on the selection of the appropriate Chiral Stationary Phase (CSP).
Commonly Used CSPs for Amino Acid Separations:
| CSP Type | Chiral Selector | Principle of Separation | Key Advantages | Typical Applications |
| Macrocyclic Glycopeptides | Teicoplanin, Vancomycin | Multiple interactions including hydrogen bonding, dipole-dipole, π-π, ionic, and steric interactions.[2] | Broad enantioselectivity for underivatized amino acids, compatible with both organic and aqueous mobile phases.[1][2] | Direct analysis of native amino acids in biological fluids and pharmaceutical formulations.[1] |
| Ligand Exchange | L- or D-amino acids (e.g., Proline, Phenylalanine) | Formation of transient diastereomeric metal complexes (usually with Cu(II)) with differing stabilities.[6] | High selectivity for amino acids and their derivatives.[6][7] Elution order can be reversed by using a column with the opposite enantiomer of the selector.[2] | Separation of α- and β-amino acids, and α-hydroxycarboxylic acids.[7][8] |
| Crown Ether | Chiral crown ether | Host-guest complexation, primarily with the protonated primary amino group of the amino acid. | Excellent for separating compounds with primary amino groups.[9] | Analysis of underivatized amino acids, particularly in SFC.[9][10] |
| Chinchona Alkaloid | Quinine, Quinidine | Ion-pairing and hydrogen bonding interactions. | Effective for both free and N-protected amino acids.[2] | Broad applicability in chiral separations. |
Experimental Protocol: Direct Chiral HPLC of Underivatized Amino Acids
This protocol provides a general framework for the separation of underivatized amino acid enantiomers using a macrocyclic glycopeptide-based CSP.
Objective: To resolve DL-Alanine, DL-Valine, DL-Leucine, and DL-Isoleucine.
Materials:
-
Column: Agilent InfinityLab Poroshell 120 Chiral-T (Teicoplanin-based CSP)[11]
-
Mobile Phase: Methanol/Ammonium formate buffer (e.g., 10 mM ammonium formate in water, pH adjusted)
-
Instrumentation: Agilent 1260 Infinity II LC System with an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS).
-
Analytes: Standard solutions of D- and L-alanine, valine, leucine, and isoleucine.
Methodology:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing methanol and the ammonium formate buffer in an appropriate ratio (e.g., 80:20 v/v). The optimal ratio may require method development.
-
System Equilibration: Equilibrate the column with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved.
-
Sample Injection: Inject 5 µL of the sample mixture.
-
Chromatographic Conditions:
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 25 °C
-
Detection: ELSD (Nebulizer: 30 °C, Evaporator: 30 °C, Gas: 1.5 SLM) or MS.
-
-
Data Analysis: Identify and quantify the enantiomers based on their retention times and peak areas. The L-enantiomer typically elutes first on this type of column.[11]
Expected Results: Baseline separation of the D- and L-enantiomers for each amino acid should be achieved.[11]
Diagram: Chiral HPLC Workflow
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. Liquid chromatographic ligand-exchange chiral stationary phases based on amino alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chiral separation of beta-methyl-amino acids by ligand exchange using capillary electrophoresis and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent Advances in Chiral Analysis of Proteins and Peptides [mdpi.com]
- 10. Ultrafast simultaneous chiral analysis of native amino acid enantiomers using supercritical fluid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
A Comparative Guide to the Conformational Effects of Incorporating Boc-D-Tle-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The strategic incorporation of sterically hindered amino acids is a critical tool in medicinal chemistry for modulating the bioactivity and pharmacokinetic profiles of peptide-based therapeutics. Among these, Boc-D-Tle-OH (N-α-tert-butyloxycarbonyl-D-tert-leucine) stands out for its exceptionally bulky tert-butyl side chain, which imparts significant conformational constraints on the peptide backbone. This guide provides an in-depth, objective comparison of the conformational effects of Boc-D-Tle-OH with other bulky D-amino acid alternatives, supported by experimental data. We will delve into the nuanced structural consequences of its incorporation, offer detailed experimental protocols for assessing these effects, and provide a framework for rational decision-making in peptide design.
The Role of Steric Hindrance in Peptide Design: A Conformational Imperative
The conformational flexibility of native peptides often leads to poor receptor selectivity and susceptibility to proteolytic degradation, limiting their therapeutic potential. Introducing sterically demanding, non-proteinogenic amino acids like D-tert-leucine is a proven strategy to overcome these limitations. The bulky side chains can restrict the available conformational space, effectively "locking" the peptide into a bioactive conformation.[1] Furthermore, the presence of a D-amino acid residue significantly enhances resistance to enzymatic cleavage, thereby prolonging the peptide's in vivo half-life.[1]
However, the very steric bulk that confers these advantages also presents challenges during solid-phase peptide synthesis (SPPS), primarily slower coupling kinetics and an increased risk of racemization.[1] A thorough understanding of these trade-offs is essential for the successful application of these valuable synthetic building blocks.
Boc-D-Tle-OH: A Unique Conformational Modulator
Boc-D-Tle-OH is characterized by its tert-butyl group, a quaternary alkyl substituent that exerts a profound influence on the local peptide structure. Experimental evidence from a variety of analytical techniques, including Fourier-transform infrared (FT-IR) absorption, nuclear magnetic resonance (NMR), circular dichroism (CD), and X-ray diffraction, has revealed that tert-leucine is structurally versatile.[2][3] While it demonstrates a preference for extended or semi-extended conformations, it can also be accommodated within folded structures, particularly when influenced by helix-promoting residues elsewhere in the sequence.[2][3]
The D-configuration of Boc-D-Tle-OH is a strong inducer of β-turns, particularly Type II' turns, which can lead to more compact, folded structures. This increased propensity for defined conformations can enhance binding affinity to biological targets and improve overall stability.[4]
Comparative Analysis of Conformational Effects: Boc-D-Tle-OH vs. Alternatives
The choice of a sterically hindered D-amino acid should be guided by the specific conformational goals of the peptide design. Below is a comparison of Boc-D-Tle-OH with other commonly used bulky amino acid derivatives.
| Amino Acid Derivative | Side Chain | Key Conformational Effects |
| Boc-D-Tle-OH | -C(CH₃)₃ | Extreme steric hindrance. Promotes extended or semi-extended conformations but can also be incorporated into folded structures. Strong inducer of β-turns.[2][3][4] |
| Boc-D-Val-OH | -CH(CH₃)₂ | Moderate steric hindrance. Can support both helical and sheet conformations depending on the surrounding sequence. The D-isomer can disrupt helical structures. |
| Boc-D-Cha-OH | -CH₂-cyclohexyl | High steric hindrance and rigidity. The cyclohexyl ring provides significant bulk and can favor specific turn structures. |
| Boc-D-Phg-OH | -phenyl | Rigid phenyl side chain restricts conformational freedom. Can stabilize turn or helical structures and enhance proteolytic stability.[5] |
Data Interpretation:
-
NMR Spectroscopy: The incorporation of Boc-D-Tle-OH is expected to result in significant changes in proton chemical shifts compared to less bulky residues, indicative of a more constrained environment.[4] Nuclear Overhauser Effect (NOE) data can provide direct evidence of through-space proximity between protons, revealing the specific turn or extended structure adopted.
-
Circular Dichroism (CD) Spectroscopy: Peptides incorporating D-amino acids that induce β-turns often exhibit characteristic CD spectra. For instance, a Type II β-turn is often characterized by two positive CD bands at approximately 230 nm and 202 nm.[6] The substitution of an L-amino acid with a D-enantiomer in a helical peptide will typically lead to a decrease in the negative ellipticity at 222 nm, signifying a reduction in α-helical content.[4]
Experimental Protocols for Conformational Assessment
Accurate assessment of the conformational effects of incorporating Boc-D-Tle-OH requires rigorous experimental analysis. Below are detailed protocols for key techniques.
Solid-Phase Peptide Synthesis (SPPS) with Sterically Hindered Amino Acids
The primary challenge in incorporating Boc-D-Tle-OH is overcoming its steric bulk to ensure complete coupling.
Protocol:
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide for C-terminal amides) in N,N-Dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% (v/v) piperidine in DMF for 5-10 minutes. Repeat this step.
-
Washing: Thoroughly wash the resin with DMF.
-
Amino Acid Activation: In a separate vessel, dissolve Boc-D-Tle-OH (3-4 equivalents relative to resin loading) and a suitable coupling reagent such as HBTU (2.9 equivalents) in DMF. Add a base like N,N-diisopropylethylamine (DIEA) (6-8 equivalents). Allow for a short pre-activation time of 2-5 minutes. For highly sensitive couplings, a weaker base like N-methylmorpholine (NMM) can be used to minimize racemization.[7]
-
Coupling Reaction: Add the pre-activated amino acid solution to the deprotected peptide-resin. Allow the reaction to proceed for 1-4 hours. For sterically hindered residues like Boc-D-Tle-OH, a "double coupling" may be necessary, where the coupling step is repeated with a fresh solution of activated amino acid.[7]
-
Monitoring: Use a qualitative method like the Kaiser test to monitor for the presence of free amines. A negative result (yellow beads) indicates complete coupling.
-
Washing: Thoroughly wash the resin with DMF and Dichloromethane (DCM).
-
Repeat: Continue the cycle of deprotection, washing, and coupling for the subsequent amino acids in the sequence.
-
Cleavage and Deprotection: After synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a reagent cocktail appropriate for the chosen chemistry (e.g., a high percentage of trifluoroacetic acid with scavengers).
Diagram of SPPS Workflow:
Caption: Generalized workflow for Fmoc-based solid-phase peptide synthesis.
NMR Spectroscopy for Structural Elucidation
NMR is a powerful tool for determining the three-dimensional structure of peptides in solution.
Protocol:
-
Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., DMSO-d₆ or a mixture of H₂O/D₂O) to a concentration of 1-5 mM.
-
1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to assess the overall complexity and purity of the sample.
-
2D TOCSY (Total Correlation Spectroscopy): This experiment identifies all protons within a single amino acid residue's spin system.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space (< 5 Å), providing crucial distance constraints for structure calculation. A short mixing time (e.g., 80 msec) in a NOESY experiment will show correlations between protons that are very close, while longer mixing times (e.g., 400 msec) can reveal longer-range interactions.[8]
-
Data Analysis:
-
Resonance Assignment: Use the TOCSY and NOESY spectra to assign all proton resonances to their specific amino acid residues in the peptide sequence.
-
NOE Interpretation: Analyze the NOESY spectrum for key through-space correlations. For example, a strong NOE between the amide proton of one residue and the alpha-proton of the preceding residue (dαN(i, i+1)) is indicative of an extended conformation, while a strong NOE between the amide protons of adjacent residues (dNN(i, i+1)) can suggest a helical or turn structure.
-
Structure Calculation: Use the distance restraints derived from the NOESY data, along with dihedral angle restraints from coupling constants, as input for molecular dynamics simulations to generate a family of structures consistent with the experimental data.
-
Diagram of NMR Data Analysis Workflow:
Caption: Workflow for peptide structure determination using NMR data.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
CD spectroscopy provides a rapid assessment of the overall secondary structure content of a peptide in solution.
Protocol:
-
Sample Preparation: Dissolve the purified peptide in a CD-transparent buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 0.1-0.2 mg/mL.[4]
-
Data Acquisition: Record the CD spectrum on a spectropolarimeter in the far-UV region (typically 190-260 nm) using a quartz cuvette with a 0.1 cm pathlength.[4]
-
Data Analysis:
-
Convert the raw data (in millidegrees) to molar ellipticity.
-
Analyze the spectral features to estimate the secondary structure content.
-
α-helix: Negative bands around 222 nm and 208 nm, and a positive band around 192 nm.
-
β-sheet: A negative band around 216-218 nm and a positive band around 195-198 nm.
-
β-turn: Diverse spectra, often with a negative minimum near 205 nm and a positive maximum near 220 nm.[2]
-
Random Coil: A strong negative band around 200 nm.
-
-
Conclusion and Future Perspectives
The incorporation of Boc-D-Tle-OH offers a powerful strategy for introducing significant steric hindrance into synthetic peptides, thereby promoting specific conformations and enhancing biological stability. Its unique structural versatility, favoring extended structures while also accommodating folded motifs, makes it a valuable tool for fine-tuning the pharmacological properties of peptide drug candidates. The choice between Boc-D-Tle-OH and other bulky D-amino acids should be a deliberate one, based on the desired conformational outcome and a clear understanding of the synthetic challenges. The experimental protocols outlined in this guide provide a robust framework for the synthesis and detailed conformational analysis of these modified peptides, enabling a more rational approach to peptide design and drug discovery.
References
- BenchChem. (2025). A Comparative Guide to the Circular Dichroism of Peptides Containing β-Homoamino Acids.
- Formaggio, F., Baldini, C., Moretto, V., Crisma, M., Kaptein, B., Broxterman, Q. B., & Toniolo, C. (2005).
- BenchChem. (2025). Unveiling Structural Nuances: A Comparative Analysis of Peptides with and without Boc-D-norleucine.
- BenchChem. (2025). Application Notes: Incorporation of Boc-DL-Phg-OH into Peptide Sequences.
- El-Maghraby, A., & El-Dahshan, A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Current Organic Synthesis, 8(4), 494-513.
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
- Suresh, C. G., Ramaswamy, J., & Vijayan, M. (1986). Synthesis, crystal structure, and molecular conformation of peptide N-Boc-L-Pro-dehydro-Phe-L-Gly-OH. International journal of peptide and protein research, 28(4), 367–374.
- Gibbons, W. A., Némethy, G., Stern, A., & Craig, L. C. (1970). An approach to conformational analysis of peptides and proteins in solution based on a combination of nuclear magnetic resonance spectroscopy and conformational energy calculations.
- Schweitzer-Stenner, R. (2012). Structure Analysis of Unfolded Peptides I: Vibrational Circular Dichroism Spectroscopy. In Methods in Molecular Biology (Vol. 896, pp. 1-20). Humana Press.
-
peptide NMR problem. (n.d.). Retrieved from [Link]
- Formaggio, F., Baldini, C., Moretto, V., Crisma, M., Kaptein, B., Broxterman, Q. B., & Toniolo, C. (2005). Preferred Conformations of Peptides Containingtert-Leucine, a Sterically Demanding, Lipophilic α-Amino Acid with a Quaternary Side-Chain Cβ Atom. Chemistry – A European Journal, 11(8), 2395-2404.
- BOC Sciences. (n.d.). BOC-amino acids (tert-butyloxycarbonyl-protected)
- Gierasch, L. M., Deber, C. M., Madison, V., Niu, C. H., & Blout, E. R. (1981). Peptide models for beta-turns. A circular dichroism study. Biochemistry, 20(16), 4730–4738.
- BenchChem. (2025). Common side reactions with Boc-protected amino acids and how to avoid them.
- Gibbons, W. A., Némethy, G., Stern, A., & Craig, L. C. (1970). An approach to conformational analysis of peptides and proteins in solution based on a combination of nuclear magnetic resonance spectroscopy and conformational energy calculations.
- AAPPTec. (n.d.).
- BenchChem. (2025). A Comparative Guide to Fmoc-D-Tle-OH in Solid-Phase Peptide Synthesis.
- Zerbe, O., & Bader, B. (n.d.). Peptide/Protein NMR.
- D'Andrea, L. D., et al. (2021). High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations. International Journal of Molecular Sciences, 22(16), 8758.
- Lecoq, A., et al. (1996). Crystal structures of peptides and modified peptides. Biopolymers, 40(1), 45-83.
- Ananda, K., & Aravinda, S. (2009).
- Imai, K., et al. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 23(10), 2501.
- Spencer, R. K., & Nowick, J. S. (2015). A Newcomer's Guide to Peptide Crystallography. Israel journal of chemistry, 55(6-7), 698–710.
- Spencer, R. K., & Nowick, J. S. (2015). A Newcomer's Guide to Peptide Crystallography. Israel journal of chemistry, 55(6-7), 698–710.
- BenchChem. (2025).
- Zerze, G. H., et al. (2020). Effects of D‐Amino Acid Replacements on the Conformational Stability of Miniproteins. ChemBioChem, 21(12), 1718-1725.
- Goudreau, N., Weng, J. H., & Roques, B. P. (1994). Conformational analysis of CCK-B agonists using 1H-NMR and restrained molecular dynamics: comparison of biologically active Boc-Trp-(N-Me) Nle-Asp-Phe-NH2 and inactive Boc-Trp-(N-Me)Phe-Asp-Phe-NH2. Biopolymers, 34(2), 155–169.
- Leplawy, M. T., et al. (2019). Impact of the ΔPhe configuration on the Boc-Gly-ΔPhe-NHMe conformation: experiment and theory. Structural Chemistry, 30(5), 1697-1709.
- Wlodawer, A. (2013). Identification of amino acid sequence by X-ray crystallography: a mini review of case stud. Acta Biochimica Polonica, 60(2), 133-137.
- Toniolo, C., et al. (1983). Preferred Conformation of Peptides From C Alpha,alpha- Symmetrically Disubstituted Glycines: Aromatic Residues. Journal of the American Chemical Society, 105(26), 7445-7450.
- Brimble, M. A., et al. (2012). A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. Organic & biomolecular chemistry, 10(39), 7964–7972.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Peptide models for beta-turns. A circular dichroism study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
Navigating the Disposal of (R)-2-((tert-Butoxycarbonyl)amino)-2,3-dimethylbutanoic Acid: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the meticulous management of chemical reagents is a cornerstone of both laboratory safety and scientific integrity. This guide provides a comprehensive, step-by-step framework for the proper disposal of (R)-2-((tert-Butoxycarbonyl)amino)-2,3-dimethylbutanoic acid, a valuable chiral building block. By adhering to these procedures, you can mitigate risks, ensure regulatory compliance, and foster an environmentally responsible laboratory environment.
Immediate Safety & Handling: The First Line of Defense
Before initiating any disposal procedures, a thorough understanding of the potential hazards is crucial. Based on data for structurally similar compounds, such as (2R)-2-{[(tert-butoxy)carbonyl]amino}-3,3-dimethylbutanoic acid (Boc-D-tert-leucine), this compound should be handled with care as it may cause skin and eye irritation, as well as respiratory irritation.[1]
Personal Protective Equipment (PPE) is non-negotiable:
-
Eye Protection: Always wear chemical safety goggles.
-
Hand Protection: Use compatible, chemical-resistant gloves. Inspect gloves for integrity before each use and dispose of them properly after handling the compound.
-
Body Protection: A standard laboratory coat is required.
Engineering Controls:
-
All handling of the solid compound and its solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the potential for inhalation of dust or vapors.[2]
Spill & Leak Procedures: A Swift and Safe Response
In the event of a spill, prompt and appropriate action is critical to prevent exposure and contamination.
For small spills:
-
Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.
-
Containment: Carefully sweep up the solid material, avoiding dust generation. For solutions, absorb with an inert material such as vermiculite, dry sand, or earth.
-
Collection: Place the contained material into a suitable, labeled container for hazardous waste disposal.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
For large spills:
-
Evacuate the laboratory immediately and notify your institution's EH&S department or emergency response team.
Disposal Protocol: A Step-by-Step Guide
The disposal of this compound must be managed as chemical waste. Even small quantities are generally not suitable for drain disposal.[3]
Waste Characterization & Segregation
Properly characterizing and segregating chemical waste is a critical step in ensuring safe and compliant disposal.
| Waste Stream | Description | Disposal Container |
| Solid Waste | Unused or expired this compound, contaminated spill cleanup materials. | A clearly labeled, sealed, and compatible container for solid chemical waste. |
| Liquid Waste (Organic) | Solutions of the compound in organic solvents. | A clearly labeled, sealed, and compatible container for flammable liquid waste. |
| Liquid Waste (Aqueous) | Aqueous solutions containing the compound. | A clearly labeled, sealed, and compatible container for aqueous chemical waste. |
| Contaminated Labware | Disposable glassware, plasticware, and gloves contaminated with the compound. | A designated container for solid chemical waste. |
Step-by-Step Disposal Procedure
The following workflow outlines the essential steps for the proper disposal of this compound.
-
Preparation: Before handling any waste, ensure you are wearing the appropriate PPE and are working within a designated area such as a fume hood.
-
Waste Collection:
-
Carefully transfer the waste material into a designated and compatible waste container. Avoid mixing different types of waste.
-
For solid waste, ensure the container is properly sealed to prevent the release of dust.
-
For liquid waste, use a funnel to avoid spills and do not fill the container to more than 80% capacity to allow for expansion.
-
-
Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."[4]
-
The label must also include the full chemical name: "this compound," and the approximate quantity.
-
Include the date of accumulation and the name of the generating researcher or lab.
-
-
Storage:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[3]
-
The SAA should be located at or near the point of generation and under the control of the laboratory personnel.
-
-
Final Disposal:
-
Contact your institution's EH&S department to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of the chemical waste through regular trash or sewer systems.
-
Special Consideration: Waste from Boc-Deprotection Reactions
A common application of this compound involves the removal of the tert-butoxycarbonyl (Boc) protecting group, typically under acidic conditions using reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[5][6] The resulting waste stream requires special handling.
-
Gaseous Byproducts: The deprotection reaction generates carbon dioxide and isobutylene as byproducts.[7] It is crucial that this reaction is performed in a well-ventilated fume hood and not in a sealed vessel to avoid pressure buildup.
-
Acidic Waste: The resulting reaction mixture will be highly acidic. Prior to disposal, it may need to be neutralized. Carefully and slowly add a suitable base (e.g., sodium bicarbonate) with stirring in a fume hood. Be aware that this neutralization will also produce carbon dioxide gas.
-
Waste Segregation: The neutralized aqueous waste should be collected in a labeled container for aqueous hazardous waste. If the reaction was performed in an organic solvent, the waste should be collected as halogenated or non-halogenated organic waste, depending on the solvent used.
Conclusion: A Culture of Safety and Responsibility
The proper disposal of this compound is a critical aspect of responsible laboratory practice. By following these guidelines, researchers can ensure the safety of themselves and their colleagues, maintain compliance with environmental regulations, and contribute to a sustainable scientific community. Always remember that your institution's EH&S department is your primary resource for specific guidance and procedures.
References
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
-
ChemSafety PRO. (R)-2-(tert-butoxycarbonylamino)-2,3-dimethylbutanoic acid (CAS No. 53940-90-2) SDS. [Link]
-
American Laboratory. Managing Hazardous Chemical Waste in the Lab. [Link]
-
United States Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document. [Link]
-
American Chemical Society. Regulation of Laboratory Waste. [Link]
-
United States Environmental Protection Agency. Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]
-
Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. BOC Deprotection. [Link]
-
Hebei Boze Chemical Co.,Ltd. BOC deprotection. [Link]
-
Quora. What is the protection of BOC in organic synthesis processes?. [Link]
-
PubChem. (2R)-2-{[(tert-butoxy)carbonyl]amino}-3,3-dimethylbutanoic acid. [Link]
Sources
- 1. (2R)-2-{[(tert-butoxy)carbonyl]amino}-3,3-dimethylbutanoic acid | C11H21NO4 | CID 7005057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. jk-sci.com [jk-sci.com]
- 7. quora.com [quora.com]
A Senior Application Scientist's Guide to Handling (R)-2-((tert-Butoxycarbonyl)amino)-2,3-dimethylbutanoic Acid
This document provides essential safety and logistical protocols for the handling and disposal of (R)-2-((tert-Butoxycarbonyl)amino)-2,3-dimethylbutanoic acid (Boc-D-tert-Leucine). As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and experimental integrity for all researchers, scientists, and drug development professionals.
Initial Hazard Assessment
This compound is a protected amino acid derivative, typically supplied as a solid powder. While specific toxicity data may be limited, the Globally Harmonized System (GHS) classifications for this compound and structurally similar analogues indicate a clear hazard profile.[1][2] The primary risks are associated with its physical form (a fine powder) and its chemical properties.
Key Hazards:
-
Skin Irritation (H315): Causes skin irritation upon contact.[1][2][3][4]
-
Serious Eye Irritation (H319): Causes serious, potentially damaging, eye irritation.[1][2][3][4]
-
Respiratory Tract Irritation (H335): Inhalation of the dust may cause respiratory irritation.[1][2][3]
-
Harmful if Swallowed (H302): May be harmful if ingested.[3]
The tert-butoxycarbonyl (Boc) protecting group is acid-labile, meaning it can be removed under acidic conditions.[5] While the compound itself is stable under standard conditions, this reactivity underscores the importance of avoiding inadvertent contact with incompatible materials.
Engineering Controls and Workspace Preparation
A proactive approach to safety begins before the compound is even handled. Engineering controls are the first and most effective line of defense.
-
Designated Work Area: All work with this compound in its solid form must be conducted in a designated area.[6] This area should be clearly labeled and lined with disposable, absorbent bench pads to contain any potential spills.[6]
-
Ventilation: A certified chemical fume hood is mandatory for all procedures that involve weighing, transferring, or otherwise manipulating the solid powder.[7][8] This is critical to prevent the generation and inhalation of airborne dust particles. Verify the fume hood's certification date before beginning work.
-
Emergency Equipment: Before starting, confirm the location and operational status of the nearest safety shower, eyewash station, and fire extinguisher.[9] Ensure the pathway to this equipment is unobstructed.
Personal Protective Equipment (PPE) Protocol
PPE is the final barrier between the researcher and the chemical hazard. The selection of appropriate PPE is non-negotiable and must be based on a thorough risk assessment.[10]
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Minimum: Nitrile gloves. Nitrile provides good protection against incidental contact with this class of compound.[7][11] For prolonged handling or when preparing solutions, consider double-gloving or using a heavier-duty glove. Always inspect gloves for tears before use and change them immediately if contaminated.[6][10] |
| Eyes | Safety Goggles | Minimum: Chemical splash goggles. Standard safety glasses with side shields do not provide adequate protection against fine dust or splashes.[10][12] |
| Face | Face Shield | Required when there is a significant risk of splashing (e.g., when transferring large volumes of a solution or during vigorous mixing). A face shield must always be worn in conjunction with safety goggles.[7][10] |
| Body | Laboratory Coat | A standard, buttoned lab coat is required to protect against skin contact and to prevent contamination of personal clothing.[7][13] |
| Respiratory | NIOSH-approved Respirator | Required if handling the powder outside of a certified chemical fume hood or if there is a risk of dust generation that cannot be controlled by local exhaust ventilation. The specific type of respirator should be determined by a formal risk assessment.[7] |
Operational Plan: Step-by-Step Handling
Adherence to a strict, methodical workflow is essential for safety and reproducibility.
Weighing and Transferring the Solid Compound
The highest risk of exposure occurs when handling the raw powder due to the potential for aerosolization.
-
Prepare the Fume Hood: Ensure the fume hood sash is at the appropriate height. Minimize clutter within the hood to ensure proper airflow.[9]
-
Don PPE: Wear all PPE as specified in the table above.
-
Weighing Technique:
-
Preferred Method: Place the analytical balance inside the chemical fume hood.[8] This contains any dust generated during transfer.
-
Alternative Method: If a balance cannot be placed in the hood, tare an empty, lidded container on the bench.[6][13] Take the tared, lidded container into the fume hood. Transfer the desired amount of powder into the container using a spatula, then securely close the lid.[13] Return the sealed container to the benchtop balance to obtain the final weight. This method prevents the release of powder into the open lab environment.[13]
-
-
Transfer: Use a spatula or other appropriate tool to transfer the solid. Avoid any actions that could create a dust cloud, such as dropping or pouring the powder from a height.
-
Immediate Cleanup: After transferring the compound, decontaminate the spatula and the weighing area within the fume hood.
Preparing a Solution
-
Solvent Addition: In the fume hood, slowly add the desired solvent to the vessel containing the pre-weighed solid.
-
Mixing: Cap the vessel securely before mixing or sonicating to ensure the contents are fully contained.
-
Labeling: Clearly label the final solution with the compound name, concentration, solvent, and appropriate hazard pictograms.[9]
Emergency Response Protocols
Immediate and correct action during an emergency can significantly mitigate harm.
-
In Case of a Spill:
-
Evacuate: Immediately alert others and evacuate the immediate area.
-
Assess: If the spill is small, contained on a bench pad, and you are trained to handle it, proceed with cleanup. For large spills, evacuate the lab and contact your institution's emergency response team.[7]
-
Cleanup (Small Spill): While wearing full PPE (including respiratory protection), carefully cover the spill with an absorbent material. Gently sweep the material into a designated hazardous waste container.[7] Avoid any actions that generate dust. Decontaminate the area with an appropriate solvent.
-
-
In Case of Personal Exposure:
-
Eye Contact: Immediately flush the eyes with copious amounts of water at an eyewash station for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing immediately while under a safety shower.[3] Wash the affected skin area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[14]
-
Inhalation: Move the affected person to fresh air immediately.[3] If breathing is difficult, administer oxygen or perform CPR if necessary and you are trained to do so. Seek immediate medical attention.
-
Ingestion: Rinse the mouth thoroughly with water.[3] Do NOT induce vomiting.[3] Never give anything by mouth to an unconscious person.[14] Seek immediate medical attention.
-
Disposal and Decontamination Plan
Proper disposal is a critical final step to ensure environmental and personnel safety.
-
Waste Collection: All materials contaminated with this compound, including excess solid, contaminated gloves, bench pads, and cleaning materials, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[7][15]
-
Disposal Regulations: Do not dispose of this compound or its containers in the regular trash or down the drain.[4][7] All waste disposal must strictly adhere to local, state, and federal regulations for hazardous chemical waste.[4]
-
Work Area Decontamination: At the end of the procedure, thoroughly wipe down the work surface inside the fume hood, any contaminated equipment, and the exterior of the waste container with an appropriate solvent to remove any residual chemical.
Visualized Workflow for Safe Handling
The following diagram outlines the critical decision points and procedural flow for safely handling this compound.
Caption: Logical workflow for handling powdered amino acid derivatives.
References
- Chemical Safety Guidelines - Toxic and Health Hazard Powders. (n.d.). University of California, Berkeley.
- 2-((tert-Butoxycarbonyl)amino)-3-methylbutanoic acid-SDS. (2025, October 2). MedChemExpress.
- Personal protective equipment for handling 3-Amino-4,6-difluoro-1H-indazole. (n.d.). Benchchem.
- Weighing Hazardous Powders in the Laboratory. (n.d.). Princeton University, Environment, Health & Safety.
- Standard operating procedure for hazardous chemicals Handling of nanomaterials. (2020, July 6). University of California, Irvine.
- SAFETY DATA SHEET: N-(tert-Butoxycarbonyl)-5-aminovaleric Acid. (2025, February 18). TCI Chemicals.
- (2R)-2-{[(tert-butoxy)carbonyl]amino}-3,3-dimethylbutanoic acid. (n.d.). PubChem.
- Safety Rules in Chemical Laboratories: A Practical Guide. (2025, October 7). Chemical Safety.
- Safety Data Sheet for (2R,4S)-5-([1,1'-Biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid. (n.d.). BLD Pharmatech.
- SAFETY DATA SHEET: tert-Butyl N-(2-aminoethyl)carbamate. (2009, September 26). Fisher Scientific.
- (S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxypropanoic acid-SDS. (n.d.). MedChemExpress.
- Personal Protective Equipment (PPE). (n.d.). Chemical Hazards Emergency Medical Management (CHEMM).
- Personal Protective Equipment. (2025, September 12). U.S. Environmental Protection Agency (EPA).
- SAFETY DATA SHEET. (2024, August 6). Sigma-Aldrich.
- Personal Protective Equipment Requirements for Laboratories. (n.d.). University of Nevada, Reno, Environmental Health and Safety.
- Personal Protective Equipment. (n.d.). University of Washington, Center for Emerging and Re-emerging Infectious Diseases.
- SAFETY DATA SHEET. (2025, April 30). Sigma-Aldrich.
- tert-Butyloxycarbonyl protecting group. (n.d.). Wikipedia.
- Working with Chemicals. (n.d.). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Center for Biotechnology Information (NCBI) Bookshelf, NIH.
- 3-[N-(tert-Butoxycarbonyl)amino]piperidine Safety Data Sheet. (2024, April 2). Jubilant Ingrevia Limited.
- (2R)-2,3-dimethylbutanoic acid. (n.d.). PubChem.
- (S)-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid. (n.d.). PubChem.
- Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. (2015, October 28). The Royal Society of Chemistry.
Sources
- 1. (2R)-2-{[(tert-butoxy)carbonyl]amino}-3,3-dimethylbutanoic acid | C11H21NO4 | CID 7005057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (S)-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid | C11H21NO4 | CID 2734668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. safety.duke.edu [safety.duke.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ehs.wisc.edu [ehs.wisc.edu]
- 9. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
- 10. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 11. Personal Protective Equipment | Center for Emerging and Re-emerging Infectious Diseases [cerid.uw.edu]
- 12. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. tmi.utexas.edu [tmi.utexas.edu]
- 14. file.bldpharm.com [file.bldpharm.com]
- 15. sigmaaldrich.cn [sigmaaldrich.cn]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
